molecular formula C12H14O B1266229 2-Butylbenzofuran CAS No. 4265-27-4

2-Butylbenzofuran

Cat. No.: B1266229
CAS No.: 4265-27-4
M. Wt: 174.24 g/mol
InChI Key: OVJKFJDEVKABNF-UHFFFAOYSA-N
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Description

2-Butylbenzofuran is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . This benzofuran derivative serves as a crucial synthetic intermediate and building block in organic chemistry and pharmaceutical research . Its primary research value lies in its role as a core scaffold for the synthesis of more complex, biologically active molecules. Notably, it is a key precursor in the development of antiarrhythmic agents, such as Amiodarone and Dronedarone . The compound's structure allows for further functionalization at various positions, enabling the exploration of structure-activity relationships . Researchers utilize it to create derivatives like N-(this compound-5-yl)methanesulfonamide, which is a direct intermediate in the synthesis of Dronedarone hydrochloride, an FDA-approved medication . Other research applications include its use in material science and as a substrate in method development for novel synthetic pathways, such as Friedel-Crafts acylations . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1-benzofuran
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InChI

InChI=1S/C12H14O/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJKFJDEVKABNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90195378
Record name 2-Butylbenzofuran
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Molecular Weight

174.24 g/mol
Source PubChem
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CAS No.

4265-27-4
Record name 2-Butylbenzofuran
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Record name 2-Butylbenzofuran
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Record name 2-Butylbenzofuran
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylbenzofuran is an aromatic organic compound that belongs to the benzofuran (B130515) class of heterocycles. It is characterized by a benzene (B151609) ring fused to a furan (B31954) ring, with a butyl group substituted at the second position of the furan ring. This compound is of significant interest in the pharmaceutical industry as it serves as a crucial intermediate in the synthesis of various medicinal compounds.[1][2][3] Notably, it is a key building block in the production of Amiodarone, a potent antiarrhythmic agent used to treat life-threatening cardiac arrhythmias.[4][5] Benzofuran derivatives, in general, are recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in synthesis and experimental workflows.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, application in synthetic chemistry, and for quality control purposes.

PropertyValue
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol [4]
Appearance Liquid[9]
Boiling Point 129°C at 15 mmHg (2.0 kPa)[9]
Relative Density 0.987[9]
Refractive Index 1.5330[9]
Flash Point 101°C[9]
Solubility Insoluble in water; Soluble in organic solvents like acetone (B3395972) and sparingly soluble in methanol.[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical physical constant for liquid compounds. The Thiele tube method is a convenient approach for its determination using a small sample size.[11]

Apparatus and Reagents:

  • Thiele tube

  • Thermometer (0-200°C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or thread

  • Heating source (e.g., Bunsen burner)

  • High-boiling point oil (e.g., mineral oil)

  • Sample of this compound

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the small test tube.[12][13]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[14]

  • The test tube is securely attached to a thermometer using a rubber band or thread.[11][14]

  • The assembly is then placed into a Thiele tube containing a high-boiling point oil, ensuring the sample is immersed in the oil bath.[11]

  • The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution via convection currents.[14]

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.[11]

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13][14] This temperature is recorded.

Determination of Density

The density of a liquid is its mass per unit volume and is an important characteristic property.[15]

Apparatus and Reagents:

  • Graduated cylinder (e.g., 10 mL or 25 mL)[15]

  • Analytical balance[15]

  • Thermometer

  • Sample of this compound

Procedure:

  • An empty, clean, and dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[15][16]

  • A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is recorded to the nearest 0.1 mL.[15]

  • The graduated cylinder containing the this compound is reweighed, and the combined mass is recorded.[15][17]

  • The temperature of the liquid is measured and recorded.[15]

  • The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

  • The density is then calculated using the formula: Density = Mass / Volume.[16]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus and Reagents:

  • Test tubes

  • Vortex mixer or shaker

  • Pipettes

  • Sample of this compound

  • Various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO))

Procedure:

  • A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed into a test tube.[18]

  • A small volume of the chosen solvent (e.g., 0.75 mL of water) is added to the test tube in portions.[18]

  • After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.[18]

  • The mixture is visually inspected for clarity. A clear solution indicates that the compound has dissolved. The presence of cloudiness or a precipitate indicates insolubility or partial solubility.[19]

  • The process is repeated with different solvents to determine the solubility profile of this compound. For sparingly soluble compounds, gentle heating can be applied to aid dissolution, followed by cooling to the test temperature to check for precipitation.[20]

Visualizations

Logical Relationship: Synthesis of Amiodarone

This compound is a pivotal precursor in the multi-step synthesis of Amiodarone. The following diagram illustrates a simplified pathway highlighting the role of this compound.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_acylation Acylation and Demethylation cluster_iodination Iodination cluster_final Final Product Salicylaldehyde Salicylaldehyde Butylbenzofuran This compound Salicylaldehyde->Butylbenzofuran Reflux Reaction Halohexoic_acid_ester 2-Alkyl Halohexoic Acid Ester Halohexoic_acid_ester->Butylbenzofuran Reflux Reaction Hydroxybenzoyl_benzofuran 2-Butyl-3-(4-hydroxybenzoyl) benzofuran Butylbenzofuran->Hydroxybenzoyl_benzofuran Friedel-Crafts Acylation Diiodo_intermediate 2-Butyl-3-(4-hydroxy-3,5-diiodo benzoyl)benzofuran Hydroxybenzoyl_benzofuran->Diiodo_intermediate Reflux Reaction p_methoxybenzoyl_chloride p-Methoxybenzoyl chloride p_methoxybenzoyl_chloride->Hydroxybenzoyl_benzofuran Friedel-Crafts Acylation Amiodarone Amiodarone Diiodo_intermediate->Amiodarone Further Synthesis Steps Iodine Iodine Iodine->Diiodo_intermediate Reflux Reaction

Caption: Simplified synthesis pathway of Amiodarone from this compound.

Experimental Workflow: Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental determination of the physicochemical properties of a liquid compound like this compound.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis and Reporting start Obtain Pure Sample of This compound instrument_prep Prepare and Calibrate Instruments start->instrument_prep boiling_point Determine Boiling Point (Thiele Tube) instrument_prep->boiling_point density Determine Density (Mass/Volume) instrument_prep->density solubility Determine Solubility (Visual Observation) instrument_prep->solubility record_data Record All Measurements and Observations boiling_point->record_data density->record_data solubility->record_data calculate Calculate Properties (e.g., Density) record_data->calculate compare Compare with Literature Values calculate->compare report Compile Technical Data Sheet compare->report

Caption: General workflow for determining physicochemical properties.

References

Spectroscopic Data Analysis of 2-Butylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-butylbenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural characterization. This document also outlines standardized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.44mAromatic H
7.39mAromatic H
7.15mAromatic H
6.32sFuran (B31954) Ring H
2.72t-CH₂- (alpha to furan ring)
1.69sextet-CH₂- (beta to furan ring)
1.39sextet-CH₂- (gamma to furan ring)
0.93t-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
159.0C (furan, oxygen-bound)
154.9C (aromatic, bridgehead)
128.8C (aromatic, bridgehead)
123.5CH (aromatic)
122.3CH (aromatic)
120.4CH (aromatic)
110.8CH (aromatic)
102.5CH (furan)
30.7-CH₂-
28.1-CH₂-
22.3-CH₂-
13.9-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented was likely obtained using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
~1600MediumAromatic C=C stretch
~1450MediumC-H bend
~1250StrongC-O stretch (furan ring)
~750StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented is consistent with electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC-MS).

Table 4: Mass Spectrometry Data for this compound [1]

m/zRelative Intensity (%)Assignment
17428.4[M]⁺ (Molecular Ion)
131100.0[M - C₃H₇]⁺ (Loss of propyl radical)
13229.3Isotope peak of m/z 131
1153.4
1033.1
776.8[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[2]

  • ¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
  • Sample Application : A small drop of neat this compound is placed directly onto the diamond or zinc selenide (B1212193) crystal of the ATR accessory.[3]

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.[4]

  • Cleaning : After analysis, the ATR crystal is cleaned with a soft tissue soaked in a suitable solvent, such as isopropanol (B130326) or ethanol, and allowed to dry completely.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

  • Gas Chromatography : A small volume (typically 1 µL) of the sample solution is injected into the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of a non-polar stationary phase like 5% phenyl polysiloxane). The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry : The eluent from the GC column is introduced directly into the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of, for example, 40-400 m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of this compound SamplePrep Prepare solutions for NMR & GC-MS (Neat sample for IR) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H & ¹³C) SamplePrep->NMR IR IR Spectroscopy (ATR-FTIR) SamplePrep->IR MS Mass Spectrometry (GC-MS) SamplePrep->MS ProcessNMR Process NMR data (Assign peaks, determine coupling) NMR->ProcessNMR ProcessIR Process IR data (Identify functional groups) IR->ProcessIR ProcessMS Process MS data (Identify molecular ion & fragments) MS->ProcessMS Structure Combine all data to confirm the structure of This compound ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

References

2-Butyl-1-Benzofuran: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 2-Butyl-1-benzofuran, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic agent amiodarone (B1667116).[1] This document outlines common synthetic routes, detailed experimental protocols, and comprehensive characterization data, presented in a clear and accessible format to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Benzofurans are a class of heterocyclic compounds that form the core structure of numerous natural products and biologically active molecules.[2][3][4] The substituent at the 2-position of the benzofuran (B130515) ring plays a crucial role in determining the pharmacological activity of these compounds. 2-Butyl-1-benzofuran, in particular, serves as a vital building block in organic synthesis, valued for its role in the construction of more complex molecular architectures.[1]

Synthesis of 2-Butyl-1-Benzofuran

The synthesis of 2-butyl-1-benzofuran can be achieved through various synthetic strategies. Common approaches involve the cyclization of appropriately substituted phenolic precursors. One of the most prevalent and industrially relevant methods starts from salicylaldehyde (B1680747) and a halo-ester.

Synthesis from Salicylaldehyde and an Alkyl Halohexanoate

A widely employed method for the synthesis of 2-butyl-1-benzofuran involves the reaction of salicylaldehyde with an alkyl 2-halohexanoate, such as methyl 2-bromohexanoate, followed by cyclization.[5][6][7] This approach offers a straightforward and scalable route to the desired product.

Experimental Protocol: One-Pot Synthesis of 2-Butyl-1-benzofuran from Salicylaldehyde [5]

This protocol is adapted from a patented one-pot procedure.

Materials:

  • Salicylaldehyde

  • Methyl 2-bromohexanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Organic solvent for extraction (e.g., ethyl acetate, n-hexane, or dichloromethane)

Procedure:

  • To a reaction vessel, add salicylaldehyde (e.g., 8 kg), methyl 2-bromohexanoate (e.g., 16 kg), and DMF (e.g., 22.9 kg).

  • Stir the mixture and add anhydrous potassium carbonate (e.g., 10.88 kg). Note that the addition of potassium carbonate is exothermic.

  • Slowly heat the reaction mixture to 85 °C and maintain this temperature with stirring for 3 hours.

  • Increase the temperature to induce reflux and continue the reaction for an additional 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Stir vigorously to ensure thorough extraction.

  • Separate the organic phase.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic phase under reduced pressure to yield the crude 2-butyl-1-benzofuran as a yellow, transparent liquid.

Alternative Synthetic Routes

Other synthetic strategies for constructing the 2-substituted benzofuran scaffold include:

  • Sonogashira Coupling followed by Cyclization: This method involves the palladium-catalyzed coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization to form the benzofuran ring.[8][9][10] This is a versatile method for creating a variety of 2,3-disubstituted benzofurans.

  • Cyclization of 2-Alkynylphenols: The intramolecular cyclization of 2-alkynylphenols, often catalyzed by transition metals such as gold or rhodium, provides an efficient route to 2-substituted benzofurans.[11][12][13][14]

Characterization of 2-Butyl-1-Benzofuran

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-butyl-1-benzofuran. The following tables summarize its key physical and spectral properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number 4265-27-4[15][16]
Molecular Formula C₁₂H₁₄O[16][17]
Molecular Weight 174.24 g/mol [17]
Boiling Point 114-116 °C (at 8 mmHg)[15]
Density 0.987 g/mL[15]
Refractive Index 1.5350[15]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
7.44d1HAr-H[18]
7.39d1HAr-H[18]
7.16t1HAr-H[18]
7.14t1HAr-H[18]
6.32s1HFuran-H[18]
2.72t2H-CH₂- (alpha to furan)[18]
1.69m2H-CH₂-[18]
1.39m2H-CH₂-[18]
0.93t3H-CH₃[18]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Specific peak assignments can vary slightly depending on the solvent and instrument.

Chemical Shift (ppm)AssignmentReference
159.2C (furan, alpha to O)[19]
154.9C (aromatic, attached to O)[19]
128.8C (aromatic)[19]
123.5CH (aromatic)[19]
122.3CH (aromatic)[19]
120.4CH (aromatic)[19]
110.8CH (aromatic)[19]
101.4CH (furan)[19]
30.2-CH₂-[19]
28.1-CH₂-[19]
22.3-CH₂-[19]
13.9-CH₃[19]

Mass Spectrometry (MS)

m/zRelative IntensityAssignmentReference
17428.4[M]⁺ (Molecular Ion)[17][20]
131100.0[M - C₃H₇]⁺[17][20]
13229.3[17][20]

Visualizing the Workflow

Synthetic Pathway Diagram

The following diagram illustrates a common synthetic route to 2-butyl-1-benzofuran.

Synthesis_of_2_Butyl_1_Benzofuran cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Salicylaldehyde Salicylaldehyde Conditions K₂CO₃, DMF Heat (85°C -> Reflux) Salicylaldehyde->Conditions Bromohexanoate Methyl 2-bromohexanoate Bromohexanoate->Conditions Benzofuran 2-Butyl-1-benzofuran Conditions->Benzofuran One-pot Synthesis

Caption: One-pot synthesis of 2-Butyl-1-benzofuran.

Characterization Workflow Diagram

This diagram outlines the typical workflow for the characterization of the synthesized product.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_properties Physical Properties cluster_confirmation Structure Confirmation CrudeProduct Crude 2-Butyl-1-benzofuran Purification Purification (e.g., Distillation) CrudeProduct->Purification PureProduct Pure 2-Butyl-1-benzofuran Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR Infrared Spectroscopy PureProduct->IR Physical Boiling Point, Density, Refractive Index PureProduct->Physical Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation Physical->Confirmation

Caption: Characterization workflow for 2-Butyl-1-benzofuran.

Conclusion

This technical guide provides essential information for the synthesis and characterization of 2-butyl-1-benzofuran. The detailed experimental protocol, coupled with comprehensive physical and spectroscopic data, serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The methodologies described herein offer reliable pathways to this important chemical intermediate, facilitating further research and application in the pharmaceutical industry.

References

An In-depth Technical Guide to CAS 4265-27-4: 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound identified by CAS number 4265-27-4, 2-Butylbenzofuran. This compound is a significant intermediate in the synthesis of the potent antiarrhythmic agent, Amiodarone (B1667116).

Core Chemical Identity and Structure

Chemical Name: this compound[1][2][3]

CAS Number: 4265-27-4[1][2][3]

Molecular Formula: C₁₂H₁₄O[1][2][4][5]

Molecular Weight: 174.24 g/mol [1][2]

Structure:

The molecular structure of this compound consists of a benzofuran (B130515) core, which is a bicyclic structure composed of a fused benzene (B151609) and furan (B31954) ring, with a butyl group substituted at the 2-position of the furan ring.

IUPAC Name: 2-butyl-1-benzofuran[1][6]

InChI Key: OVJKFJDEVKABNF-UHFFFAOYSA-N[1][6]

SMILES: CCCCC1=CC2=CC=CC=C2O1[7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance Clear, colorless to light yellow liquid[5][8][9]
Density 0.987 - 1.0±0.1 g/cm³[2][4][5]
Boiling Point 248.1±9.0 °C at 760 mmHg129°C at 15 mmHg114-116°C at 8mm[2][4][5]
Flash Point 101 - 101.1 °C[2][4][5][8]
Refractive Index 1.5330 - 1.554[2][4][5]
Vapor Pressure 0.0±0.5 mmHg at 25°C[4]
LogP 4.72[4]

Spectral Data

Spectral analysis is crucial for the confirmation of the structure and purity of this compound.

Spectrum TypeKey Characteristics
¹H NMR Data available, confirms the presence of butyl and benzofuran protons.[10]
¹³C NMR Data available, confirms the carbon skeleton of the molecule.[11]
Mass Spectrometry (MS) Data available, provides information on the molecular weight and fragmentation pattern.[1][12]
Infrared (IR) Spectroscopy Data available, shows characteristic absorption bands for the functional groups present.[1][13]

Experimental Protocols: Synthesis of this compound

This compound is a key intermediate in the synthesis of Amiodarone.[14][15][16] Several synthetic routes have been developed. Below are summaries of common experimental protocols.

Method 1: Cyclization of α-phenoxyhexanal

A recent synthesis of Amiodarone reports the cyclization of α-phenoxyhexanal under acidic conditions to yield the substituted benzofuran.[17]

Method 2: Reaction of Salicylaldehyde (B1680747) and α-Bromocaproic Acid Ester

This method involves the reaction of salicylaldehyde with an α-bromocaproic acid ester to produce this compound.[11]

Method 3: Sonogashira Coupling Cyclization

This method involves the Sonogashira coupling cyclization reaction of 2-iodophenol (B132878) and 1-hexyne (B1330390) in the presence of a catalyst, cocatalyst, and an acid binding agent in an organic solvent.[18] The reaction temperature typically ranges from 30 to 60 °C, with a reaction time of 12 to 38 hours.[18] This method is highlighted for its simplified operation and improved product stability, making it suitable for industrial-scale production.[18]

Method 4: From 2-(2-formylphenoxy) methyl caproate

A patented method describes the preparation of this compound from 2-(2-formylphenoxy) methyl caproate. The reaction is carried out in an organic solvent with potassium carbonate and potassium iodide.[19] The product is then extracted and purified. This method is noted for producing high-purity this compound and being suitable for large-scale industrial production.[19]

Role in Amiodarone Synthesis

This compound is a critical building block for the synthesis of Amiodarone, a potent antiarrhythmic drug.[14][15][16][20] The synthesis generally proceeds by the Friedel-Crafts acylation of this compound.

The following diagram illustrates the workflow for the synthesis of a key Amiodarone intermediate starting from this compound.

amiodarone_synthesis_workflow cluster_start Starting Material cluster_reaction1 Friedel-Crafts Acylation cluster_reaction2 Demethylation cluster_reaction3 Iodination 2_Butylbenzofuran This compound (CAS 4265-27-4) Acylation Acylation with 4-methoxybenzoyl chloride 2_Butylbenzofuran->Acylation Reactant Intermediate_1 2-Butyl-3-(4-methoxybenzoyl)benzofuran Acylation->Intermediate_1 Product Demethylation Demethylation Intermediate_1->Demethylation Reactant Intermediate_2 2-Butyl-3-(4-hydroxybenzoyl)benzofuran Demethylation->Intermediate_2 Product Iodination Iodination Intermediate_2->Iodination Reactant Amiodarone_Intermediate 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (Amiodarone Intermediate) Iodination->Amiodarone_Intermediate Product

Caption: Workflow for the synthesis of a key Amiodarone intermediate.

Biological Activity and Applications

The primary application of this compound is as a pharmaceutical intermediate.[5][16] Specifically, it is a crucial precursor in the manufacture of Amiodarone hydrochloride, a widely used medication for treating and preventing various types of irregular heartbeats, including ventricular tachycardia and fibrillation.[16][20]

Benzofuran derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[21][22][23] The investigation of substituted benzofurans, such as this compound, continues to be an active area of research for the development of new therapeutic agents.[24]

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.[8] Avoid breathing vapors, mist, or gas.[8] Standard measures for preventive fire protection should be in place.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to Early Synthetic Strategies for 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, making them crucial building blocks in drug discovery and development. This technical guide delves into the foundational, early-stage synthetic methodologies that paved the way for the synthesis of 2-substituted benzofurans. We will explore the core principles of these classical reactions, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying chemical transformations.

The Perkin Rearrangement: A Classic Route to 2-Benzofurancarboxylic Acids

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a seminal method for the synthesis of 2-benzofurancarboxylic acids from 3-halocoumarins.[1][2] The reaction proceeds via a base-catalyzed ring contraction, initiated by the fission of the lactone ring.[1][2]

The generally accepted mechanism involves the initial attack of a hydroxide (B78521) ion on the coumarin (B35378) carbonyl, leading to the opening of the lactone ring to form a phenoxide and a carboxylate. Subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, followed by elimination, results in the formation of the benzofuran ring.

Visualizing the Perkin Rearrangement Workflow

Perkin_Rearrangement cluster_start Starting Materials cluster_process Reaction Process cluster_product Product 3-Halocoumarin 3-Halocoumarin Ring Fission Ring Fission 3-Halocoumarin->Ring Fission Base Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Ring Fission Intramolecular Cyclization Intramolecular Cyclization Ring Fission->Intramolecular Cyclization Intermediate Formation 2-Benzofurancarboxylic Acid 2-Benzofurancarboxylic Acid Intramolecular Cyclization->2-Benzofurancarboxylic Acid Aromatization

Caption: General workflow of the Perkin rearrangement for the synthesis of 2-benzofurancarboxylic acids.

Experimental Protocols

Traditional Method:

A mixture of the 3-halocoumarin and a solution of sodium hydroxide in ethanol (B145695) is refluxed for several hours.[2] After cooling, the reaction mixture is acidified to precipitate the 2-benzofurancarboxylic acid.

Microwave-Assisted Protocol for the Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid: [1]

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) (0.05g, 0.167mmol).

  • Add ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes at a temperature of 79°C with stirring.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, concentrate the mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water and acidify with hydrochloric acid to precipitate the product.

Quantitative Data
Starting MaterialReaction ConditionsProductYield (%)Reference
3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOH, Ethanol, Reflux, 3h5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acidQuantitative[2]
3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOH, Ethanol, Microwave (300W), 79°C, 5 min5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99[1]
3-Bromo-4,6-dimethylcoumarinNaOH, Ethanol, Microwave (300W), 79°C, 5 min3,5-Dimethyl-benzofuran-2-carboxylic acid98[1]
3-Bromo-4-methylcoumarinNaOH, Ethanol, Microwave (300W), 79°C, 5 min3-Methyl-benzofuran-2-carboxylic acid99[1]

The von Kostanecki-Robinson Reaction: Synthesis from o-Hydroxyaryl Ketones

The von Kostanecki-Robinson reaction is a classical method for the synthesis of chromones and coumarins, which can also be adapted for the formation of 2-substituted benzofurans.[3] This reaction typically involves the acylation of an o-hydroxyaryl ketone with an acid anhydride (B1165640) in the presence of its sodium salt as a base, followed by cyclization.[3]

Visualizing the von Kostanecki-Robinson Logical Relationship

von_Kostanecki_Robinson o-Hydroxyaryl Ketone o-Hydroxyaryl Ketone O-Acylation O-Acylation o-Hydroxyaryl Ketone->O-Acylation Acid Anhydride Acid Anhydride Acid Anhydride->O-Acylation Base (e.g., Sodium Salt of Acid) Base (e.g., Sodium Salt of Acid) Base (e.g., Sodium Salt of Acid)->O-Acylation Intramolecular Condensation Intramolecular Condensation O-Acylation->Intramolecular Condensation Intermediate 2-Substituted Benzofuran 2-Substituted Benzofuran Intramolecular Condensation->2-Substituted Benzofuran Dehydration

Caption: Logical steps in the von Kostanecki-Robinson reaction for benzofuran synthesis.

Experimental Protocol for a von Kostanecki-Robinson type reaction

While the classical von Kostanecki-Robinson reaction predominantly yields chromones, modifications can lead to benzofurans. A general procedure involves heating the o-hydroxyaryl ketone with an excess of an acid anhydride and its sodium salt at high temperatures. The reaction mixture is then poured into water, and the product is isolated by filtration or extraction.

Intramolecular Cyclization of α-Aryloxyketones

A versatile and widely employed early strategy for the synthesis of 2-substituted benzofurans is the intramolecular cyclization of α-aryloxyketones. This method offers a high degree of flexibility in accessing a variety of substitution patterns on both the benzene (B151609) and furan (B31954) rings. The cyclization is typically promoted by acid catalysts.

Visualizing the Intramolecular Cyclization Workflow

Intramolecular_Cyclization cluster_start Starting Materials cluster_synthesis Intermediate Synthesis cluster_cyclization Cyclization cluster_product Product Phenol (B47542) Phenol Williamson Ether Synthesis Williamson Ether Synthesis Phenol->Williamson Ether Synthesis alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Williamson Ether Synthesis alpha-Aryloxyketone alpha-Aryloxyketone Williamson Ether Synthesis->alpha-Aryloxyketone Cyclodehydration Cyclodehydration alpha-Aryloxyketone->Cyclodehydration Acid Catalyst Acid Catalyst Acid Catalyst->Cyclodehydration 2-Substituted Benzofuran 2-Substituted Benzofuran Cyclodehydration->2-Substituted Benzofuran

Caption: A two-step workflow for 2-substituted benzofuran synthesis via intramolecular cyclization of an α-aryloxyketone.

Experimental Protocols

Synthesis of 2-Phenylbenzofuran (B156813) via Intramolecular Cyclization of α-Phenoxyacetophenone:

  • Synthesis of α-Phenoxyacetophenone: A mixture of phenol, α-bromoacetophenone, and potassium carbonate in a suitable solvent like acetone (B3395972) is refluxed until the reaction is complete. The inorganic salts are filtered off, and the solvent is evaporated to yield the crude α-phenoxyacetophenone, which can be purified by recrystallization or chromatography.

  • Cyclodehydration: The purified α-phenoxyacetophenone is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at an elevated temperature. The reaction mixture is then poured onto ice water, and the precipitated 2-phenylbenzofuran is collected and purified.

A specific protocol for the synthesis of 2-Methyl-3-phenylbenzofuran is as follows: [4]

  • Step 1: Synthesis of 2-phenoxy-1-phenylpropan-1-one (B11962589):

    • To a 250 mL round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone (100 mL).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-bromo-1-phenylpropan-1-one (1.1 eq) to the mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours.

    • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]

  • Step 2: Cyclodehydration to 2-Methyl-3-phenylbenzofuran:

    • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (1:10 w/w).

    • To a 100 mL round-bottom flask, add the purified 2-phenoxy-1-phenylpropan-1-one (1.0 eq).

    • Add Eaton's reagent (10 eq by weight) to the flask at room temperature with vigorous stirring.

    • Heat the reaction mixture to 60°C and stir for 2 hours.

    • After cooling, pour the reaction mixture into ice-water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[4]

Quantitative Data
α-AryloxyketoneCyclization ConditionsProductYield (%)Reference
2-Phenoxy-1-phenylpropan-1-oneEaton's Reagent, 60°C, 2h2-Methyl-3-phenylbenzofuran~90[4]
α-(p-Tolyloxy)acetophenonePPA, 100°C2-Phenyl-5-methylbenzofuran-
α-PhenoxyacetoneH2SO42-Methylbenzofuran-

Synthesis from Salicylaldehyde (B1680747) and α-Halo Ketones (Rap-Stoermer Reaction)

A straightforward and classical method for the synthesis of 2-acylbenzofurans involves the reaction of a salicylaldehyde with an α-halo ketone in the presence of a base. This reaction is a variation of the Darzens condensation and is often referred to as the Rap-Stoermer reaction.

Experimental Protocol for the Synthesis of 2-Acetylbenzofuran:[5]
  • A mixture of salicylaldehyde (0.1 mole), chloroacetone (B47974) (0.1 mole), and anhydrous potassium carbonate (30 g) in dry acetone (150 mL) is gently refluxed for 13 hours.[5]

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The resulting solid is recrystallized from petroleum ether to afford 2-acetylbenzofuran.[5]

Quantitative Data
Salicylaldehyde Derivativeα-Halo KetoneBaseProductYield (%)Reference
SalicylaldehydeChloroacetoneK2CO32-Acetylbenzofuran-[5]
5-BromosalicylaldehydeChloroacetoneK2CO35-Bromo-2-acetylbenzofuran-
SalicylaldehydePhenacyl bromideK2CO32-Benzoylbenzofuran-

Conclusion

The early synthetic methodologies for 2-substituted benzofurans, such as the Perkin rearrangement, the von Kostanecki-Robinson reaction, intramolecular cyclizations of α-aryloxyketones, and the Rap-Stoermer reaction, laid the fundamental groundwork for the synthesis of this important class of heterocyclic compounds. While modern synthetic chemistry has introduced more sophisticated and efficient methods, these classical reactions remain valuable for their robustness, scalability, and the accessibility of their starting materials. Understanding these foundational synthetic strategies is essential for researchers in medicinal chemistry and drug development, providing a strong basis for the design and synthesis of novel benzofuran-based therapeutic agents.

References

Quantum Chemical Calculations for 2-Butylbenzofuran: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran (B130515) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules is paramount for modern drug design and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful computational lens to elucidate these properties, offering insights that can guide synthesis and predict biological activity before costly and time-consuming experimental work.[3]

This technical guide outlines the standard protocols for performing quantum chemical calculations on 2-Butylbenzofuran, a representative member of this class. It is intended for researchers, computational chemists, and drug development professionals, providing a framework for computational analysis, from initial structure optimization to the interpretation of electronic properties.

Computational Methodology: A Standard Protocol

The cornerstone of modern computational analysis for organic molecules like this compound is Density Functional Theory (DFT). This method offers an optimal balance of accuracy and computational cost. The protocol detailed below is based on widely accepted practices for similar heterocyclic systems.[1][3][4][5]

Experimental (Computational) Protocol:

  • Initial Structure Preparation: The 3D structure of this compound is first drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Mechanical Calculation Setup:

    • Software: All DFT calculations are typically performed using the Gaussian suite of programs.[1][6][7]

    • Level of Theory: The B3LYP hybrid functional is selected. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record for reliability in studying organic molecules.[1][4]

    • Basis Set: The 6-311++G(d,p) basis set is employed.[1][8] This is a Pople-style, triple-split valence basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe electron density far from the nucleus, and polarization functions (d,p) to allow for non-spherical electron distribution.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria are typically set to the software's default 'tight' specification to ensure a precise final structure.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).[1][4] This crucial step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies.

    • It provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation. It also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Calculation of Electronic Properties: Using the optimized geometry, a single-point energy calculation is performed to derive key electronic and quantum-chemical parameters. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding chemical reactivity.[3][9]

Data Presentation: Illustrative Results

The following tables summarize the type of quantitative data obtained from the computational protocol described above. Note: The numerical values presented here are hypothetical and serve as a representative example for this compound. They are intended to illustrate the format and nature of the results from a typical DFT study.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value (Å / °)
Bond Lengths C1-O21.375
O2-C31.380
C3-C91.430
C8-C91.405
C1-C81.390
C3-C41.450
C4-C101.760 (Butyl Chain)
Bond Angles C1-O2-C3106.5
O2-C3-C9110.8
C1-C8-C9120.5
O2-C3-C4125.0
Dihedral Angle C9-C3-C4-C10178.5

Table 2: Calculated Vibrational Frequencies (Illustrative)

Mode No.Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1315025.5150.2C-H stretch (aromatic)
2296085.3120.8C-H stretch (butyl, asymmetric)
3287570.1115.4C-H stretch (butyl, symmetric)
4162055.8210.6C=C stretch (aromatic)
51250110.245.7C-O-C stretch (furan ring)

Table 3: Key Electronic and Quantum-Chemical Properties (Illustrative)

PropertySymbolValue (eV)
Highest Occupied MO EnergyEHOMO-6.15
Lowest Unoccupied MO EnergyELUMO-0.85
HOMO-LUMO Energy GapΔE5.30
Ionization Potential (IP)IP6.15
Electron Affinity (EA)EA0.85
Electronegativityχ3.50
Chemical Hardnessη2.65
Chemical SoftnessS0.19
Electrophilicity Indexω2.31

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, which are essential for technical documentation.

G cluster_input Input Phase cluster_dft DFT Calculation Core cluster_analysis Data Analysis & Output A Draw this compound Structure B Pre-optimization (Molecular Mechanics) A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D Use Optimized Geometry E Single-Point Energy & Wavefunction Analysis C->E Use Optimized Geometry G Optimized Geometry (Bond Lengths, Angles) C->G F Confirm Minimum Energy Structure (No Imaginary Frequencies) D->F H Vibrational Spectra (IR, Raman) D->H I Electronic Properties (HOMO, LUMO, etc.) E->I

Computational workflow for this compound analysis.

G HOMO EHOMO Gap Energy Gap (ΔE) HOMO->Gap ΔE = ELUMO - EHOMO Chi Electronegativity (χ) HOMO->Chi χ = -(EHOMO + ELUMO)/2 LUMO ELUMO LUMO->Gap ΔE = ELUMO - EHOMO LUMO->Chi χ = -(EHOMO + ELUMO)/2 Eta Chemical Hardness (η) Gap->Eta η = ΔE / 2 Omega Electrophilicity (ω) Chi->Omega ω = χ² / (2η) Eta->Omega ω = χ² / (2η)

Relationship between key quantum-chemical descriptors.

Conclusion

Quantum chemical calculations are an indispensable tool in the modern drug discovery pipeline for benzofuran derivatives.[3] They provide fundamental insights into molecular structure, stability, and electronic properties that are difficult to obtain through experimental means alone. The DFT-based protocol outlined in this guide for this compound provides a robust and reliable framework for generating data that can be used to build structure-activity relationship (SAR) models, predict metabolic stability, and understand potential interactions with biological targets. By integrating these computational techniques, researchers can accelerate the identification and optimization of novel benzofuran-based drug candidates.

References

Identification of Novel 2-Butylbenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel 2-butylbenzofuran derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on data-driven insights and detailed experimental procedures.

Core Concepts and Biological Significance

Benzofuran (B130515) derivatives are a well-established class of heterocyclic compounds with a wide array of biological activities. The incorporation of a butyl group at the 2-position of the benzofuran scaffold has been a key area of investigation, leading to the discovery of compounds with significant therapeutic potential. These derivatives have demonstrated promising activity in several key areas of drug development, including oncology, virology, and anti-inflammatory research. Their mechanism of action often involves the modulation of critical cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of various 2-substituted and 2,3-disubstituted benzofuran derivatives, providing a comparative view of their potency against different cancer cell lines. While specific data for a wide range of novel this compound derivatives is still emerging, the data for structurally related compounds provide valuable insights for structure-activity relationship (SAR) studies.

Table 1: In Vitro Anticancer Activity of 2-Benzoylbenzofuran Derivatives [1][2]

CompoundR1R2Cell LineIC50 (µM)
11a HHMCF-7>100
MDA-MB-231>100
11e OCH3HMCF-70.87
MDA-MB-2315.74
50g OCH3CONHC6H4-4-FHCT-1160.87
HeLa0.73
HepG25.74
A5490.57

Table 2: In Vitro Anticancer Activity of Other Substituted Benzofuran Derivatives [3]

CompoundSubstitution PatternCell LineIC50 (µM)
1c 2-methyl, 3-acetyl, 5-bromoK56210.2 ± 1.1
MOLT-48.9 ± 0.8
HeLa12.5 ± 1.3
1e 2-methyl, 3-acetyl, 7-bromoK5627.8 ± 0.6
MOLT-46.5 ± 0.5
HeLa9.1 ± 0.9
2d 2-methyl, 3-carboxyethyl, 5-bromoK56215.4 ± 1.4
MOLT-413.1 ± 1.2
HeLa18.2 ± 1.9
3a 2-methyl, 3-carboxyethyl, 6-acetylK56211.5 ± 1.2
MOLT-49.8 ± 1.0
HeLa14.3 ± 1.5
3d 2-methyl, 3-carboxyethyl, 6-bromoacetylK5626.9 ± 0.7
MOLT-45.2 ± 0.4
HeLa7.8 ± 0.8

Key Signaling Pathway: PI3K/Akt/mTOR

A significant number of bioactive benzofuran derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6][7] This pathway is a crucial regulator of cell proliferation, growth, survival, and apoptosis.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates PTEN PTEN (inhibitor) PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Benzofuran This compound Derivative Benzofuran->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound intermediates and a general protocol for evaluating their biological activity.

Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

This protocol describes a common synthetic route to a key intermediate used in the synthesis of more complex this compound derivatives.[9]

Step 1: Synthesis of this compound [10][11]

  • To a suitable reaction vessel, add salicylaldehyde, a 2-halo-hexanoic acid ester (e.g., methyl 2-bromohexanoate), and a base (e.g., potassium carbonate) in a solvent such as toluene (B28343) or DMF.[10]

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[11]

  • After completion, cool the reaction mixture to room temperature and add water.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Step 2: Friedel-Crafts Acylation [9][10]

  • Dissolve this compound in a dry, non-polar solvent (e.g., toluene) in a reaction flask equipped with a condenser and a stirrer.

  • Add a Lewis acid catalyst (e.g., aluminum chloride or Ytterbium triflate).[10]

  • Slowly add p-anisoyl chloride to the mixture at room temperature.

  • Stir the reaction mixture for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Step 3: Demethylation [9]

  • Disperse 2-butyl-3-(4-methoxybenzoyl)benzofuran in an organic solvent containing an acid catalyst.[9]

  • Stir the reaction mixture at a temperature ranging from 0-100°C for 1-8 hours.[9]

  • Upon completion, neutralize the reaction mixture with a base and extract the product with an organic solvent.

  • Purify the crude product by recrystallization to obtain 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of Novel This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit_ID->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for the development of novel this compound derivatives.

References

The Multifaceted Biological Activities of Benzofuran Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Benzofuran (B130515), a heterocyclic organic compound consisting of fused benzene (B151609) and furan (B31954) rings, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activity screening of benzofuran analogs, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective treatment modalities.

Summary of Biological Activities

Benzofuran derivatives have been extensively studied and have shown significant potential in various therapeutic areas. The versatility of the benzofuran nucleus allows for a wide range of structural modifications, leading to compounds with diverse pharmacological profiles. Natural and synthetic benzofurans have been reported to possess antiviral, immunosuppressive, analgesic, and antihyperglycemic properties, in addition to the core activities detailed in this guide.[1] The introduction of different substituents and the formation of hybrid molecules are key strategies in enhancing the potency and selectivity of these compounds.[2]

Anticancer Activity

Benzofuran derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines.[3][4] The anticancer activity is highly dependent on the substitution pattern on the benzofuran ring and the nature of the appended functional groups.[2] Halogenated derivatives, for instance, have demonstrated increased cytotoxicity.[1]

Quantitative Data for Anticancer Activity of Benzofuran Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran Derivative (1c)K562 (Leukemia)5[2]
Brominated Benzofuran Derivative (1c)HL60 (Leukemia)0.1[2]
2-Benzoylbenzofuran Derivative (11e)MCF-7 (Breast Cancer)Not specified, but potent[5]
2-Benzoylbenzofuran Derivative (11e)MDA-MB-231 (Breast Cancer)Not specified, but potent[5]
Benzofuran Derivative (12)SiHa (Cervical Cancer)1.10[5]
Benzofuran Derivative (12)HeLa (Cervical Cancer)1.06[5]
3-Amidobenzofuran Derivative (28g)MDA-MB-231 (Breast Cancer)3.01[5]
3-Amidobenzofuran Derivative (28g)HCT-116 (Colon Carcinoma)5.20[5]
3-Amidobenzofuran Derivative (28g)HT-29 (Colon Cancer)9.13[5]
Benzofuran-Quinazolinone Hybrid (6a-i series)MCF-7 (Breast Cancer)Varied, most showed inhibition[2]
2-Arylbenzofuran Analog (DK-1014)A549 (Lung Carcinoma)Not specified, but showed activity[6]
Experimental Protocols: Anticancer Screening

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assays (Annexin V/PI Staining)

These assays are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[7]

  • Cell Treatment: Treat cancer cells with the benzofuran derivatives for a defined time.

  • Cell Harvesting and Staining: Harvest the treated and untreated cells and stain them with Annexin V-FITC and propidium (B1200493) iodide (PI).[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Anticancer Activity

Benzofuran derivatives can exert their anticancer effects by modulating various signaling pathways. Some derivatives have been shown to induce apoptosis through the activation of caspases 3/7.[1] Others have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a crucial regulator of cell growth and proliferation.[9]

mTOR_Signaling_Pathway Benzofuran Benzofuran Derivative mTORC1 mTORC1 Benzofuran->mTORC1 Inhibition Caspase Caspase 3/7 Benzofuran->Caspase Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Akt Akt Akt->mTORC1 GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K PI3K->Akt Apoptosis Apoptosis Caspase->Apoptosis

Caption: Benzofuran analogs can inhibit the mTOR signaling pathway and induce apoptosis.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[10] Benzofuran derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[10][11] The antimicrobial efficacy is influenced by the substituents on the benzofuran core, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data for Antimicrobial Activity of Benzofuran Analogs

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran ketoxime (38)Staphylococcus aureus0.039[11]
Benzofuran ketoxime derivativesCandida albicans0.625-2.5[11]
Fused benzofuran derivative (30)Pantoea chinchori25[11]
Fused benzofuran derivative (30)Aspergillus fumigatus25[11]
1-(thiazol-2-yl)pyrazoline (19)Gram-negative bacteriaNot specified, excellent activity[11]
Benzofuran amide derivative (6a)Bacillus subtilis, S. aureus, E. colias low as 6.25[12]
Benzofuran amide derivative (6b)Bacillus subtilis, S. aureus, E. colias low as 6.25[12]
Benzofuran amide derivative (6f)Bacillus subtilis, S. aureus, E. colias low as 6.25[12]
Experimental Protocols: Antimicrobial Screening

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[13]

  • Compound Dilution: Perform serial two-fold dilutions of the benzofuran derivatives in a 96-well microtiter plate containing a suitable broth medium.[13]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[13]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[13]

Agar (B569324) Well Diffusion Method

This is another common method for assessing antimicrobial activity.[14]

  • Agar Plate Preparation: Prepare agar plates and inoculate the surface with the test microorganism.

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Application: Add a specific volume of the benzofuran derivative solution to each well.

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Antimicrobial_Screening_Workflow Start Start: Benzofuran Analog Library Broth_Microdilution Broth Microdilution Assay Start->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion Assay Start->Agar_Well_Diffusion MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Zone_of_Inhibition Measure Zone of Inhibition Agar_Well_Diffusion->Zone_of_Inhibition Active_Compounds Identify Active Compounds MIC_Determination->Active_Compounds Zone_of_Inhibition->Active_Compounds

Caption: General workflow for antimicrobial activity screening of benzofuran analogs.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties.[12] Some compounds have demonstrated the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[15]

Quantitative Data for Anti-inflammatory Activity of Benzofuran Analogs

Compound/DerivativeAssayIC50 (µM)Cell LineReference
Heterocyclic/Benzofuran Hybrid (5d)NO Inhibition52.23 ± 0.97RAW-264.7[15]
Aza-benzofuran (1)NO Inhibition17.3RAW 264.7[16]
Aza-benzofuran (4)NO Inhibition16.5RAW 264.7[16]
Fluorinated Benzofuran DerivativesIL-6 Inhibition1.2 - 9.04Not specified[17]
Fluorinated Benzofuran DerivativesPGE2 Inhibition1.1 - 20.5Not specified[17]
Experimental Protocols: Anti-inflammatory Screening

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Culture RAW 264.7 cells in appropriate medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of compounds to inhibit heat-induced protein denaturation, which is a hallmark of inflammation.[18]

  • Reaction Mixture: Prepare a reaction mixture containing egg albumin and phosphate-buffered saline.[19]

  • Compound Addition: Add varying concentrations of the benzofuran derivatives to the reaction mixture.

  • Heating: Heat the mixture to induce protein denaturation.

  • Absorbance Measurement: Measure the absorbance of the solution to quantify the extent of protein denaturation. A decrease in absorbance indicates inhibition.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of certain benzofuran derivatives are mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[15][20] These pathways regulate the expression of pro-inflammatory genes.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines iNOS iNOS NFkB->iNOS Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibition Benzofuran->NFkB Inhibition

Caption: Benzofuran derivatives can inhibit NF-κB and MAPK inflammatory pathways.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is involved in the pathogenesis of many diseases. Benzofuran derivatives have been investigated for their antioxidant potential.[21][22]

Quantitative Data for Antioxidant Activity of Benzofuran Analogs

Compound/DerivativeAssayActivityConcentrationReference
Benzofuran-2-carboxamide (1j)LPO Inhibition62% inhibition100 µM[23]
Benzofuran-2-carboxamide (1j)DPPH Radical Scavenging23.5% inhibition100 µM[23]
Substituted Benzofuran (6a, 6b, 6d, 6h, 6o, 6p, 6r)DPPH Radical ScavengingVery good activity50, 100, 200 µg/ml[22]
Benzofuran–pyrazole-based compounds (4, 6, 9, 11b, 11d)DPPH Radical Scavenging84.16% - 90.52% scavengingNot specified[24]
Experimental Protocols: Antioxidant Screening

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[25][26]

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[25]

  • Reaction Mixture: Add the benzofuran derivative to the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[25]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[25] A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound).

Conclusion

Benzofuran and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents has been well-documented. The continued exploration of the structure-activity relationships of these compounds, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of new and effective therapies for a multitude of diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their quest for novel drug candidates based on the benzofuran scaffold.

References

Structural Elucidation of 2-n-Butylbenzo[b]furan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the structural elucidation of 2-n-butylbenzo[b]furan, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The elucidation process relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Overview

The preparation of 2-n-butylbenzo[b]furan is a critical first step before its structure can be analyzed. While several synthetic routes exist, a common approach involves a multi-step process.[2][3] One illustrative pathway begins with the reaction of salicylaldehyde (B1680747) with an α-bromocaproic acid ester to form the benzofuran (B130515) ring system.[2] This is often followed by functional group manipulations to yield the final product. Another strategy involves the Friedel-Crafts acylation of a benzofuran precursor.[2][4] The successful synthesis yields the target molecule, which is then subjected to rigorous purification and subsequent structural analysis.

The general workflow for obtaining and confirming the structure of 2-n-butylbenzo[b]furan is outlined below.

G Experimental Workflow for 2-n-Butylbenzo[b]furan cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Starting Materials (e.g., Salicylaldehyde, α-bromocaproic acid ester) reaction Cyclization Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr elucidation Structural Elucidation ms->elucidation ir->elucidation nmr->elucidation final_product Confirmed Structure: 2-n-Butylbenzo[b]furan elucidation->final_product

A generalized workflow from synthesis to structural confirmation.

Physicochemical Properties

Before delving into the spectroscopic data, a summary of the known physical and chemical properties of 2-n-butylbenzo[b]furan is presented.

PropertyValueReference
Molecular Formula C₁₂H₁₄O[5]
Molecular Weight 174.24 g/mol [1][5]
Appearance Clear, light yellow liquid[1]
Boiling Point 114-116 °C at 8 mmHg[1]
Density 0.987 g/cm³[1]
Refractive Index 1.5330[1]
CAS Number 4265-27-4[1][5]

Spectroscopic Data and Interpretation

The core of structural elucidation lies in the interpretation of data from various spectroscopic methods. Each technique provides unique pieces of information that, when combined, create a complete picture of the molecular structure.

G Logical Flow of Spectroscopic Data Interpretation cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy compound Proposed Structure: 2-n-Butylbenzo[b]furan ms Molecular Ion Peak (M⁺) compound->ms Molecular Formula ir Key Absorptions compound->ir Functional Groups h_nmr ¹H NMR compound->h_nmr Carbon-Hydrogen Framework c_nmr ¹³C NMR compound->c_nmr Carbon-Hydrogen Framework ms_data m/z = 174 ms->ms_data confirms ir_data ~3000 cm⁻¹ (Aromatic C-H) ~2900 cm⁻¹ (Aliphatic C-H) ~1600 cm⁻¹ (C=C Stretch) ~1250 cm⁻¹ (C-O Stretch) ir->ir_data identifies h_nmr_data Chemical Shifts Integration Splitting Patterns h_nmr->h_nmr_data provides c_nmr_data Number of Signals Chemical Shifts c_nmr->c_nmr_data provides

How different spectroscopic methods contribute to elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for determining the molecular formula.

  • Experimental Protocol: Electron Ionization (EI) mass spectrometry is typically performed by introducing a small sample into the instrument. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the ions is then measured.

  • Data Interpretation: The mass spectrum of 2-n-butylbenzo[b]furan shows a molecular ion peak (M⁺) that confirms its molecular weight.

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M]⁺ 174Molecular Ion, corresponds to C₁₂H₁₄O.[5]
[M-C₃H₇]⁺ 131Loss of a propyl radical, a common fragmentation pattern for butyl chains.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies.

  • Experimental Protocol: An Attenuated Total Reflectance (ATR) FT-IR spectrum is commonly acquired. A drop of the neat liquid sample is placed on the ATR crystal (e.g., diamond), and the IR spectrum is recorded.[6]

  • Data Interpretation: The spectrum reveals characteristic absorption bands for the aromatic ring, the furan (B31954) ether linkage, and the aliphatic butyl chain.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3050 C-H StretchAromatic C-H bonds on the benzene (B151609) ring.
2850-2960 C-H StretchAliphatic C-H bonds of the n-butyl group.
~1600, ~1460 C=C StretchAromatic carbon-carbon double bonds.
~1250 C-O StretchAryl-ether linkage of the furan ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential.

  • Experimental Protocol: NMR spectra are typically recorded on a high-field spectrometer (e.g., 270 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent.[5][7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Data & Interpretation: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 m2HAromatic Protons
~7.2 m2HAromatic Protons
~6.3 s1HFuran Ring Proton (at C3)
~2.8 t2H-CH₂- attached to furan ring
~1.7 m2H-CH₂-CH₂-CH₂-CH₃
~1.4 m2H-CH₂-CH₂-CH₃
~0.9 t3HTerminal -CH₃
  • ¹³C NMR Data & Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to oxygen).

Chemical Shift (δ, ppm)Carbon TypeAssignment
~160 Aromatic/FuranC2 (attached to butyl group)
~155 AromaticC7a (bridgehead, attached to O)
~128 AromaticC3a (bridgehead)
120-124 AromaticAromatic CH carbons
~111 AromaticAromatic CH carbon
~102 FuranC3
~30 Aliphatic-CH₂- attached to furan ring
~28 Aliphatic-CH₂-CH₂-CH₂-CH₃
~22 Aliphatic-CH₂-CH₂-CH₃
~14 AliphaticTerminal -CH₃

Biological Context

While this guide focuses on structural elucidation, it is noteworthy that the benzo[b]furan motif is present in numerous compounds with significant biological activity. Derivatives of benzo[b]furan have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[8][9] The synthesis and characterization of molecules like 2-n-butylbenzo[b]furan are often foundational steps in the discovery and development of new drugs.[10] No specific signaling pathways for 2-n-butylbenzo[b]furan itself are prominently documented in the reviewed literature; research has focused more broadly on the activities of the larger benzofuran class.

Conclusion

The structural elucidation of 2-n-butylbenzo[b]furan is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy. MS confirms the molecular formula C₁₂H₁₄O, IR identifies the key functional groups (aromatic ring, ether, alkyl chain), and NMR provides the definitive map of the carbon-hydrogen framework. Together, these techniques provide unambiguous evidence for the structure, a critical requirement for its use in research and drug development.

References

2-Butylbenzofuran: A Comprehensive Technical Guide to its Synthesis and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Butylbenzofuran, a pivotal heterocyclic compound in modern synthetic chemistry. While its initial discovery is not prominently documented in scientific literature, its significance has grown exponentially as a key intermediate in the synthesis of high-value pharmaceuticals. This document details the primary synthetic routes to this compound, offering comprehensive experimental protocols and quantitative data. Furthermore, it elucidates the logical relationships in its synthesis through detailed diagrams. This guide is intended to be a critical resource for researchers, chemists, and professionals in the field of drug development, providing a thorough understanding of the synthesis and characterization of this important molecule.

Introduction: The Emergence of a Key Pharmaceutical Building Block

Benzofuran (B130515) derivatives are a class of heterocyclic compounds widely distributed in nature, exhibiting a broad spectrum of biological activities.[1] While the specific discovery of this compound is not well-documented as a singular event, its prominence in the scientific and pharmaceutical landscape is inextricably linked to its role as a crucial precursor in the synthesis of the potent antiarrhythmic agent, amiodarone.[2] The development of efficient and scalable synthetic methodologies for this compound has been a significant focus of research, driven by the therapeutic importance of its derivatives. This guide explores the key synthetic pathways that have been developed and optimized for the production of this valuable intermediate.

Synthesis of this compound: Key Methodologies

The synthesis of this compound is most commonly achieved through the cyclization of appropriately substituted phenolic precursors. The following sections detail the most prevalent and effective methods documented in scientific literature and patents.

Synthesis via Reaction of Salicylaldehyde (B1680747) and an α-Halo Ester

A widely employed method for the synthesis of 2-substituted benzofurans involves the reaction of salicylaldehyde with an α-halo ester in the presence of a base. This approach is a variation of the well-established Perkin rearrangement for benzofuran synthesis.[3][4][5]

G cluster_0 Step 1: Condensation and Cyclization Salicylaldehyde Salicylaldehyde Reaction1 Reflux Salicylaldehyde->Reaction1 Bromohexanoate Methyl 2-bromohexanoate Bromohexanoate->Reaction1 Base Potassium Carbonate Base->Reaction1 Solvent Toluene Solvent->Reaction1 Intermediate Intermediate Phenoxy Ester Reaction1->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthesis of this compound from Salicylaldehyde.

A detailed experimental protocol for this synthesis is provided below, based on established patent literature.[2]

  • Reaction Setup: To a 2-liter reaction flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 400 g of toluene, 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate.

  • Addition of Salicylaldehyde: While stirring at room temperature, add 125 g of salicylaldehyde to the reaction mixture in batches.

  • Reaction: Heat the mixture to reflux and maintain the reaction under reflux conditions for 2 hours.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Add 200 g of water to the reaction flask.

  • Acidification: Under vigorous stirring, adjust the pH of the aqueous layer to 1-2 using concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water until neutral, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

ParameterValueReference
Yield89%[2]
Purity>99.0% (by HPLC)[6]
Telescoped Hybrid Batch-Flow Synthesis

A recent development in the synthesis of this compound involves a telescoped hybrid batch-flow process, which offers improved efficiency and sustainability, particularly for industrial-scale production.[6]

G cluster_0 Step 1: Batch Esterification cluster_1 Step 2: Batch Hydrolysis cluster_2 Step 3: Continuous Flow Cyclization Salicylaldehyde_flow Salicylaldehyde Esterification Batch Reaction Salicylaldehyde_flow->Esterification Bromohexanoate_flow Methyl 2-bromohexanoate Bromohexanoate_flow->Esterification Base_flow Potassium Carbonate Base_flow->Esterification Intermediate_ester Methyl 2-(2-formylphenoxy)hexanoate Esterification->Intermediate_ester Hydrolysis Batch Hydrolysis (KOH/Methanol) Intermediate_ester->Hydrolysis Intermediate_acid 2-(2-Formylphenoxy)hexanoic Acid Hydrolysis->Intermediate_acid Flow_Reactor Continuous Flow Reactor (220 °C) Intermediate_acid->Flow_Reactor Reagents_flow Acetic Anhydride (B1165640), Triethylamine (B128534) Reagents_flow->Flow_Reactor Product_flow This compound Flow_Reactor->Product_flow

Caption: Telescoped Hybrid Batch-Flow Synthesis of this compound.

The key cyclization step is performed in a continuous flow reactor.[6]

  • Feed Solutions: Prepare three separate solutions:

    • Solution A: A solution of 2-(2-formylphenoxy)hexanoic acid in toluene.

    • Solution B: A solution of triethylamine in toluene.

    • Solution C: A solution of acetic anhydride in acetic acid.

  • Flow Reaction: The three solutions are pumped separately and mixed before entering a heated tubular reactor maintained at 220 °C.

  • Residence Time: The flow rates are adjusted to achieve the desired residence time for complete conversion.

  • Work-up: The output from the reactor is cooled and subjected to a continuous liquid-liquid extraction to isolate the crude this compound.

ParameterValueReference
Yield (Cyclization Step)91.6%[6]
Purity (Crude)>99.0% (by HPLC)[6]

Characterization of this compound

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueKey DataReference
¹H NMR (CDCl₃)δ (ppm): 7.50-7.45 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 6.35 (s, 1H, furan-H), 2.75 (t, J=7.6 Hz, 2H, -CH₂-), 1.70-1.60 (m, 2H, -CH₂-), 1.45-1.35 (m, 2H, -CH₂-), 0.95 (t, J=7.3 Hz, 3H, -CH₃)[7]
¹³C NMR Not explicitly found in searches, but expected signals would include aromatic carbons, furan (B31954) ring carbons, and aliphatic carbons of the butyl chain.
Infrared (IR) Key absorptions indicative of the benzofuran ring system and alkyl chain.[8][9]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 174.10.[10][11]

Natural Occurrence

While the benzofuran scaffold is widespread in natural products, the specific natural occurrence of this compound has not been prominently reported in the surveyed literature.[1][12] The majority of research on this compound is focused on its synthetic preparation for pharmaceutical applications. General studies have identified various alkylated benzofurans in geological source rocks, but these are not from biological origins.[13][14]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern medicine. While its own "discovery" story is intertwined with the development of the life-saving drug amiodarone, the methodologies for its synthesis have evolved to become more efficient, scalable, and sustainable. The detailed protocols and data presented in this guide offer a comprehensive resource for chemists and researchers, facilitating further innovation in the synthesis and application of this important heterocyclic compound. The ongoing refinement of synthetic routes, such as the implementation of flow chemistry, promises to further enhance the accessibility and utility of this compound in the development of future therapeutics.

References

Theoretical studies on the stability of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the theoretical stability of 2-Butylbenzofuran is crucial for understanding its reactivity, degradation pathways, and potential applications, particularly in the fields of medicinal chemistry and materials science. While direct theoretical studies on this compound are not extensively documented in publicly available literature, this guide synthesizes the established computational methodologies applied to analogous benzofuran (B130515) derivatives to provide a robust framework for assessing its stability.

This technical guide outlines the standard theoretical protocols, key stability indicators, and a logical workflow for performing such an analysis. The content is tailored for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical computational steps necessary for a thorough stability investigation.

Theoretical Framework for Stability Analysis

The stability of a molecule like this compound can be evaluated from both thermodynamic and kinetic perspectives using computational chemistry. The primary theoretical tool for this is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[1] Key parameters derived from DFT calculations serve as quantitative descriptors of stability:

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A larger energy gap implies a greater energy input is required to excite an electron, correlating with higher stability and lower reactivity.[2]

  • Bond Dissociation Energy (BDE): BDE represents the enthalpy change required to homolytically cleave a specific bond. It is a direct measure of bond strength and a crucial parameter for predicting the initial steps of thermal decomposition.

  • Interaction Energy: This parameter quantifies the stability of a molecule within a specific environment, such as in a solvent. Comparing interaction energies in different media (e.g., gas phase vs. aqueous solution) can reveal how the environment influences molecular stability.[3]

Computational Protocols

The following section details the standard computational methodology for a theoretical stability study of this compound, based on protocols used for similar benzofuran systems.[1][3][4]

Geometry Optimization and Frequency Analysis

The initial and most critical step is to determine the lowest energy conformation of the this compound molecule.

  • Protocol:

    • The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView).

    • Geometry optimization is performed using DFT. A common and effective combination of functional and basis set for such systems is the B3LYP hybrid functional with the 6-311+G(d,p) or 6-311G(d,p) basis set.[1][4]

    • Calculations should be performed in both the gas phase and in a simulated solvent (e.g., water or methanol) using a solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to assess environmental effects.[1]

    • Following optimization, a frequency analysis is conducted at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1]

Calculation of Stability Descriptors

Once the optimized geometry is confirmed, the electronic properties and stability descriptors are calculated.

  • Protocol:

    • HOMO-LUMO Energies: The energies of the frontier molecular orbitals (HOMO and LUMO) are obtained from the output of the optimized DFT calculation. The energy gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO

    • Bond Dissociation Energies (BDE): To calculate the BDE of a specific bond (e.g., a C-H bond on the butyl chain), the following formula is used: BDE(A-B) = H(A•) + H(B•) - H(A-B) where H(A•) and H(B•) are the total enthalpies of the resulting radicals and H(A-B) is the total enthalpy of the parent molecule. This requires separate optimization and frequency calculations for each radical fragment.

Data Presentation: Illustrative Stability Parameters

As direct data for this compound is unavailable, the following tables present data for a series of substituted phenylbenzofuran-2-carboxylate derivatives to illustrate how such quantitative results are structured and interpreted.[2]

Table 1: Frontier Molecular Orbital Energies and Energy Gap (ΔE) for Substituted Benzofurans [2]

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (eV)Stability Interpretation
Derivative 4b-3.762.666.42Highest Stability, Least Reactive
Derivative 4f-1.891.313.20Lowest Stability, Most Reactive

Data sourced from a DFT study on phenylbenzofuran-2-carboxylate derivatives, demonstrating the inverse relationship between the HOMO-LUMO energy gap and reactivity.[2]

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the computational workflows and theoretical concepts involved in stability analysis.

G cluster_workflow Computational Workflow for Stability Analysis mol_build 1. Construct 3D Structure (this compound) opt_gas 2. Geometry Optimization (Gas Phase, DFT/B3LYP) mol_build->opt_gas opt_solv 2a. Geometry Optimization (Solvent Phase, IEFPCM) mol_build->opt_solv freq_gas 3. Frequency Analysis (Confirm Minimum) opt_gas->freq_gas prop_calc 4. Calculate Properties (HOMO, LUMO, Enthalpy) freq_gas->prop_calc freq_solv 3a. Frequency Analysis (Confirm Minimum) opt_solv->freq_solv freq_solv->prop_calc rad_calc 5. Fragment for BDE (Optimize Radicals) prop_calc->rad_calc analysis 6. Data Analysis (Calculate ΔE, BDE) rad_calc->analysis G cluster_concepts Theoretical Concepts of Molecular Stability stability Molecular Stability kinetic Kinetic Stability (Reactivity) stability->kinetic thermo Thermodynamic Stability (Bond Strength) stability->thermo homo_lumo HOMO-LUMO Gap (ΔE) High Gap = High Stability kinetic->homo_lumo assessed via bde Bond Dissociation Energy (BDE) High BDE = Strong Bond thermo->bde assessed via

References

Spectroscopic Characterization of 2-Butylbenzofuran Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of 2-Butylbenzofuran and its potential process-related impurities. A thorough understanding of the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the common impurities encountered during the synthesis of this compound, details the spectroscopic techniques for their characterization, and provides standardized experimental protocols.

Introduction to this compound and its Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis commonly involves a multi-step process, which can give rise to a range of impurities. A typical synthetic route involves the reaction of salicylaldehyde (B1680747) with a 2-halo-hexanoic acid ester to form the this compound core, which may be followed by subsequent functionalization, such as a Friedel-Crafts acylation.

The potential impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual reactants from the initial stages of the synthesis.

  • Intermediates: Compounds formed during the synthesis that have not been fully converted to the final product.

  • Byproducts: Unwanted products resulting from side reactions, such as isomers from the Friedel-Crafts acylation or products of over-alkylation.

  • Degradation Products: Impurities formed by the degradation of the final product or intermediates under the reaction or storage conditions.

Accurate identification and quantification of these impurities are essential for process optimization and quality control. The following sections detail the application of various spectroscopic techniques for this purpose.

Spectroscopic Data of this compound and Potential Impurities

The following tables summarize the key spectroscopic data for this compound and its likely impurities. This data is crucial for their identification in a sample matrix.

Table 1: ¹H NMR Spectral Data of this compound and Potential Impurities

Compound/ImpurityProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~6.3s-
Aromatic H~7.1-7.5m-
-CH₂- (α to ring)~2.7t~7.5
-CH₂- (β)~1.7sextet~7.5
-CH₂- (γ)~1.4sextet~7.5
-CH₃~0.9t~7.5
Salicylaldehyde -CHO~9.9s-
Aromatic H~6.9-7.6m-
-OH~11.0s-
Methyl 2-bromohexanoate -CH(Br)-~4.2t~7.0
-OCH₃~3.7s-
-CH₂- (α to CHBr)~2.0m-
-CH₂- (β)~1.4m-
-CH₂- (γ)~1.3m-
-CH₃~0.9t~7.3
2-Butyl-3-benzoylbenzofuran Aromatic H (benzoyl)~7.4-7.9m-
Aromatic H (benzofuran)~7.2-7.6m-
-CH₂- (α to ring)~2.8t~7.5
-CH₂- (β)~1.6sextet~7.5
-CH₂- (γ)~1.4sextet~7.5
-CH₃~0.9t~7.5

Table 2: ¹³C NMR Spectral Data of this compound and Potential Impurities

Compound/ImpurityCarbonChemical Shift (δ, ppm)
This compound C-2~160
C-3~102
Aromatic C~110-155
-CH₂- (α to ring)~28
-CH₂- (β)~30
-CH₂- (γ)~22
-CH₃~14
Salicylaldehyde -CHO~196
Aromatic C~117-161
Methyl 2-bromohexanoate C=O~170
-CH(Br)-~45
-OCH₃~53
-CH₂- (α to CHBr)~33
-CH₂- (β)~26
-CH₂- (γ)~22
-CH₃~14
2-Butyl-3-benzoylbenzofuran C=O~192
Aromatic C (benzoyl)~128-138
Aromatic C (benzofuran)~111-154
C-2~152
C-3~118
-CH₂- (α to ring)~29
-CH₂- (β)~31
-CH₂- (γ)~22
-CH₃~14

Table 3: Mass Spectrometry (MS) Data of this compound and Potential Impurities

Compound/ImpurityMolecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound 174131, 115, 91
Salicylaldehyde 122121, 93, 65
Methyl 2-bromohexanoate 208/210 (Br isotopes)149/151, 129, 87
2-Butyl-3-benzoylbenzofuran 278249, 173, 105, 77

Table 4: Infrared (IR) Spectroscopy Data of this compound and Potential Impurities

Compound/ImpurityFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960
C=C (aromatic)1450-1600
C-O-C (ether)1000-1300
Salicylaldehyde O-H (phenolic)3200-3600 (broad)
C=O (aldehyde)1660-1700
C-H (aromatic)3000-3100
Methyl 2-bromohexanoate C=O (ester)1735-1750
C-H (aliphatic)2850-2960
C-Br500-600
2-Butyl-3-benzoylbenzofuran C=O (ketone)1640-1680
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960

Table 5: UV-Vis Spectroscopy Data of this compound and Potential Impurities

Compound/Impurityλmax (nm)Solvent
This compound ~245, 275, 282Ethanol
Salicylaldehyde ~255, 325Ethanol
Methyl 2-bromohexanoate No significant absorption > 220 nmEthanol
2-Butyl-3-benzoylbenzofuran ~260, 310Ethanol

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh accurately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).

  • If necessary, derivatize the sample to increase its volatility and thermal stability.

Data Acquisition (GC-MS):

  • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • The sample is vaporized and separated on the GC column based on its boiling point and polarity.

  • The separated components elute from the column and enter the mass spectrometer.

  • The molecules are ionized, typically by electron impact (EI) or chemical ionization (CI).

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A mass spectrum is recorded for each eluting component.

Data Analysis:

  • Identify the molecular ion peak (M⁺) to determine the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic structural motifs.

  • Compare the obtained mass spectrum with spectral libraries for identification.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Place the prepared sample in the spectrometer's sample holder.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate these bands with specific functional groups using correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions and conjugation within the molecules.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Prepare a blank solution containing only the solvent.

Data Acquisition:

  • Place the blank solution in the spectrophotometer and record a baseline spectrum.

  • Replace the blank with the sample solution.

  • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • The position and intensity of the absorption bands provide information about the electronic structure and extent of conjugation in the molecule.

Visualization of Workflows and Relationships

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a this compound sample.

experimental_workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Characterization cluster_data_analysis Data Analysis and Identification Sample This compound Sample Initial_Screening Initial Screening (e.g., TLC, HPLC) Sample->Initial_Screening NMR NMR Spectroscopy (¹H, ¹³C, 2D) Initial_Screening->NMR Isolate/Analyze Fractions MS Mass Spectrometry (GC-MS, LC-MS) Initial_Screening->MS Isolate/Analyze Fractions IR IR Spectroscopy Initial_Screening->IR Isolate/Analyze Fractions UV_Vis UV-Vis Spectroscopy Initial_Screening->UV_Vis Isolate/Analyze Fractions Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Library_Search Spectral Library Search MS->Library_Search IR->Structure_Elucidation Impurity_ID Impurity Identification Structure_Elucidation->Impurity_ID Library_Search->Impurity_ID

Caption: Workflow for impurity identification in this compound.

Logical Relationship of Spectroscopic Techniques

Each spectroscopic technique provides complementary information for the complete structural elucidation of an unknown impurity. The following diagram illustrates this relationship.

spectroscopic_relationship cluster_info Information Provided cluster_techniques Spectroscopic Techniques Unknown_Impurity Unknown Impurity NMR NMR Unknown_Impurity->NMR IR IR Unknown_Impurity->IR MS MS Unknown_Impurity->MS UV_Vis UV-Vis Unknown_Impurity->UV_Vis Molecular_Formula Molecular Formula & Connectivity Final_Structure Identified Structure Molecular_Formula->Final_Structure Functional_Groups Functional Groups Functional_Groups->Final_Structure Molecular_Weight Molecular Weight & Fragmentation Molecular_Weight->Final_Structure Electronic_Structure Electronic Structure & Conjugation Electronic_Structure->Final_Structure NMR->Molecular_Formula IR->Functional_Groups MS->Molecular_Weight UV_Vis->Electronic_Structure

Caption: Interrelationship of spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive spectroscopic characterization of this compound and its impurities is a critical aspect of quality control in pharmaceutical development. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, and adhering to standardized experimental protocols, researchers can confidently identify and quantify impurities. This ensures a deep understanding of the product's purity profile, leading to safer and more effective medicines. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals working in this field.

An In-depth Technical Guide to the Reactivity of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylbenzofuran is a heterocyclic compound of significant interest, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antiarrhythmic drug amiodarone (B1667116). Understanding the reactivity of the this compound core is crucial for the development of novel synthetic methodologies and the exploration of new biologically active derivatives. This technical guide provides a comprehensive investigation into the reactivity of this compound, covering its synthesis, electrophilic substitution, cycloaddition reactions, oxidation, reduction, and cross-coupling reactions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized in structured tables. Furthermore, this guide explores the biological significance of this compound derivatives, including a visualization of a relevant biological signaling pathway.

Introduction to this compound

This compound (CAS: 4265-27-4) is an organic compound featuring a benzofuran (B130515) ring system substituted with a butyl group at the 2-position.[1] Its molecular formula is C₁₂H₁₄O, and it has a molecular weight of 174.24 g/mol .[2] The benzofuran moiety is a privileged scaffold in medicinal chemistry, and the butyl group can influence the compound's lipophilicity and steric interactions, impacting its reactivity and biological activity.[3][4]

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the reaction of salicylaldehyde (B1680747) with a 2-halo-hexanoic acid ester, followed by hydrolysis and cyclization.[5][6] A typical procedure involves the reflux reaction of salicylaldehyde and methyl 2-bromohexanoate in the presence of a base like potassium carbonate.[6]

Experimental Protocol: Synthesis of this compound

In a 2-liter reaction flask, 400 g of toluene (B28343), 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate are added. To this suspension, 125 g of salicylaldehyde is added in portions at room temperature. The mixture is then heated to reflux and the reaction is maintained for 2 hours. After completion, the reaction mixture is cooled to room temperature, and 200 g of water is added. The pH is adjusted to 1-2 with concentrated hydrochloric acid with stirring. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield this compound.[6]

Chemical Reactivity of this compound

The reactivity of this compound is dictated by the electron-rich nature of the benzofuran ring system. The furan (B31954) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. The presence of the electron-donating butyl group at the 2-position further activates the furan ring, primarily directing electrophilic attack to the 3-position.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on this compound predominantly occur at the C3 position.

Friedel-Crafts acylation is a well-documented reaction for this compound, often employed in the synthesis of pharmaceutical intermediates.[5][6] The reaction is typically carried out using an acyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of this compound

To a solution of 174 g (1 mole) of this compound in 520 g of toluene in a 2000 ml reaction flask, azeotropic distillation is performed to remove residual water. The solution is then cooled to 20°C. Subsequently, 174 g of p-methoxybenzoyl chloride and 50 mmol of ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) are added. The reaction mixture is stirred until the reaction is complete.[6]

Table 1: Quantitative Data for Friedel-Crafts Acylation of this compound

Acylating AgentCatalystSolventYield (%)Reference
p-Methoxybenzoyl chlorideYb(OTf)₃TolueneHigh[6]
Acetyl chlorideAlCl₃CS₂~75General Knowledge

While specific examples for this compound are not abundant in the literature, the general reactivity of 2-alkylbenzofurans suggests that halogenation, nitration, and sulfonation would also occur at the 3-position.

  • Halogenation: Bromination and chlorination are expected to proceed readily at the 3-position using reagents like Br₂ or Cl₂ in a suitable solvent.

  • Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, yielding 2-butyl-3-nitrobenzofuran.[7]

  • Sulfonation: Sulfonation can be performed using fuming sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group at the 3-position.

Cycloaddition Reactions

The furan ring of benzofurans can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple furans.

  • Diels-Alder Reaction: 2-Alkylbenzofurans can act as dienes in Diels-Alder reactions with reactive dienophiles, although this is not a commonly reported reaction.[8]

  • 1,3-Dipolar Cycloaddition: The double bond of the furan ring can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings fused to the benzofuran core.[9]

Oxidation

The furan ring of 2-alkylbenzofurans is susceptible to oxidation. Biomimetic oxidation of 2-methylbenzofuran (B1664563) with hydrogen peroxide catalyzed by Mn(III) porphyrins leads to the formation of an epoxide, which can then undergo further transformations.[10] It is expected that this compound would react similarly, leading to ring-opened products or rearranged benzofuranones.

Reduction

The furan ring of benzofurans can be reduced under certain conditions. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding 2-butyl-2,3-dihydrobenzofuran. The choice of catalyst and reaction conditions is crucial to avoid the reduction of the benzene ring.

Cross-Coupling Reactions

While direct cross-coupling reactions on the this compound core are not extensively reported, functionalized derivatives can be used in various palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[11][12][13]

Anti-inflammatory Activity and the NF-κB and MAPK Signaling Pathways

Certain benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways. For instance, some benzofuran hybrids have been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 binds p38 p38 tlr4->p38 activates jnk JNK tlr4->jnk activates erk ERK tlr4->erk activates ikk IKK tlr4->ikk activates ap1 AP-1 p38->ap1 activates jnk->ap1 activates erk->ap1 activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates nfkb_nuc NF-κB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) and Enzymes (iNOS, COX-2) nfkb_nuc->cytokines induces expression ap1->nucleus translocates ap1->cytokines induces expression benzofuran Benzofuran Derivative benzofuran->p38 inhibits benzofuran->jnk inhibits benzofuran->erk inhibits benzofuran->ikk inhibits amiodarone_metabolism cluster_drug Drug Metabolism in Liver amiodarone Amiodarone (contains this compound core) dea N-desethylamiodarone (DEA) (Active Metabolite) amiodarone->dea N-deethylation other_metabolites Other Phase I Metabolites (Hydroxylation, Deiodination) amiodarone->other_metabolites Other Oxidations conjugated_metabolites Phase II Metabolites (Glucuronides) amiodarone->conjugated_metabolites dea->conjugated_metabolites excretion Biliary Excretion dea->excretion conjugated_metabolites->excretion cyp3a4 CYP3A4 / CYP2C8 cyp3a4->amiodarone ugt UGTs ugt->amiodarone ugt->dea

References

Exploring the Chemical Space of 2-Butylbenzofuran Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran (B130515) derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. Among these, analogs featuring a butyl group at the 2-position of the benzofuran scaffold have emerged as promising candidates in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of 2-butylbenzofuran analogs, detailing their synthesis, biological activities, and the experimental protocols utilized in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small-molecule therapeutics.

The benzofuran core is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting activities ranging from anticancer and antimicrobial to antiarrhythmic and anti-inflammatory.[1][2] The 2-butyl substituent often plays a crucial role in modulating the lipophilicity and steric interactions of these molecules with their biological targets, thereby influencing their potency and pharmacokinetic properties.

This guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes essential workflows and pathways to facilitate a comprehensive understanding of the structure-activity relationships (SAR) within this chemical class.

Quantitative Data Summary

The following tables summarize the reported biological activities of various benzofuran derivatives, including analogs with substitutions at the 2-position that inform the potential of this compound analogs.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1c K562 (Leukemia)20-85[3]
MOLT-4 (Leukemia)180[3]
HeLa (Cervical Carcinoma)20-85[3]
1e K562 (Leukemia)20-85[3]
MOLT-4 (Leukemia)20-85[3]
HeLa (Cervical Carcinoma)20-85[3]
2d K562 (Leukemia)20-85[3]
MOLT-4 (Leukemia)20-85[3]
HeLa (Cervical Carcinoma)20-85[3]
3a K562 (Leukemia)20-85[3]
MOLT-4 (Leukemia)20-85[3]
HeLa (Cervical Carcinoma)20-85[3]
3d K562 (Leukemia)20-85[3]
MOLT-4 (Leukemia)20-85[3]
HeLa (Cervical Carcinoma)20-85[3]
Compound 26 A549 (Lung)0.08[4]
Compound 36 A549 (Lung)0.06[4]
Derivative 6g MDA-MB-231 (Breast)3.01[5]
HCT-116 (Colon)5.20[5]
HT-29 (Colon)9.13[5]
HeLa (Cervical)11.09[5]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1 Salmonella typhimurium12.5[6]
Escherichia coli25[6]
Staphylococcus aureus12.5[6]
Compound 2 Staphylococcus aureus25[6]
Compound 5 Penicillium italicum12.5[6]
Colletotrichum musae12.5[6]
Compound 6 Colletotrichum musae12.5-25[6]
Compound 8h Gram-(+) bacteria0.06-0.12 mM[7]
MRSA0.12 mM[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, compiled from various sources.

Synthesis Protocols

1. Synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran [8][9][10]

This multi-step synthesis is a key pathway to important intermediates for antiarrhythmic drugs.

  • Step 1: Synthesis of this compound.

    • To a 2-liter reaction flask, add 400 grams of toluene, 145 grams of potassium carbonate, and 209 grams of methyl 2-bromohexanoate.

    • Add 125 grams of salicylaldehyde (B1680747) in batches at room temperature.

    • Heat the mixture to reflux and react for 2 hours.

    • After cooling to room temperature, add 200 grams of water.

    • Adjust the pH to 1-2 with concentrated hydrochloric acid under stirring.

    • Separate the organic layer, wash with water, and concentrate to obtain this compound.

  • Step 2: Friedel-Crafts Acylation to form 2-Butyl-3-(4-hydroxybenzoyl)benzofuran. [8]

    • To a 2000 ml reaction flask equipped with a thermometer, reflux condenser, and mechanical stirring, add 174 grams of this compound and 520 grams of toluene.

    • Remove residual water by azeotropic distillation.

    • Cool the solution to 20°C.

    • Quickly add 174 grams of p-methoxybenzoyl chloride and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3).

    • The resulting 2-butyl-3-(4-methoxybenzoyl)benzofuran can be demethylated using a stronger Lewis acid like AlCl3 to yield the desired product.

  • Step 3: Iodination to form 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran. [8][10]

    • In a 5-liter reaction flask, dissolve 500 grams (1.7 mol) of 2-butyl-3-(4-hydroxybenzoyl)benzofuran, 124 grams (0.9 mol) of potassium carbonate, and 453 grams (1.78 mol) of iodine in 2 kilograms of 75% propanol (B110389) with stirring.

    • Slowly heat the mixture to 80-85°C and maintain for one hour.

    • Increase the temperature to reflux.

    • Begin to add a mixed solution of 214 grams of hydrogen peroxide (27% content, 1.7 mol) and 170 grams of propanol over 1.5 hours.

    • Continue to reflux for an additional 2 hours.

    • Cool the reaction mixture to room temperature and adjust the pH to 1 with concentrated hydrochloric acid.

    • Filter the precipitate and wash the filter cake with water to obtain the crude product.

    • Dry the product under vacuum at 60°C.

2. Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone [11][12]

This compound is a key intermediate for the antiarrhythmic drug dronedarone.

  • Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran.

    • A multi-step process starting from 4-nitrophenol (B140041) can be employed. A patent-based industrial synthesis involves the reaction of 2-hydroxy-5-nitrobenzyl-triphenylphosphonium chloride with n-valeryl chloride in toluene, catalyzed by triethylamine (B128534) and n-pentanoic acid, to yield 2-butyl-5-nitrobenzofuran.[11]

  • Step 2: Friedel-Crafts Acylation.

    • 2-Butyl-5-nitrobenzofuran undergoes acylation with 4-methoxybenzoyl chloride using a Lewis acid such as SnCl4 or AlCl3. For instance, using AlCl3 (0.14 mol) in dichloromethane (B109758) (DCM) at 0–5°C produces 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.[11]

  • Step 3: Demethylation.

    • The methoxy (B1213986) group of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran is demethylated using AlCl3 in chlorobenzene (B131634) at 75–80°C to yield the final product, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[11]

Biological Assay Protocols

1. MTT Assay for Anticancer Activity [13][14][15]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 1 x 10^5 cells/ml and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values from the dose-response curves.

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity [14]

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Serial Dilution: Serially dilute the benzofuran derivatives in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Workflow for Synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Iodination A Salicylaldehyde + Methyl 2-bromohexanoate B Reflux with K2CO3 in Toluene A->B Reaction C Acidic Workup B->C Intermediate D This compound C->D Purification E This compound + p-Methoxybenzoyl chloride D->E F Lewis Acid Catalyst (e.g., Yb(OTf)3) E->F Acylation G Demethylation (e.g., AlCl3) F->G Intermediate H 2-Butyl-3-(4-hydroxybenzoyl)benzofuran G->H Product I 2-Butyl-3-(4-hydroxybenzoyl)benzofuran H->I J Iodine, K2CO3, H2O2 in Propanol I->J Reaction K Acidic Workup J->K Intermediate L 2-Butyl-3-(4-hydroxy-3,5- diiodobenzoyl)benzofuran K->L Final Product

Caption: Synthetic workflow for 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.

General Workflow for In Vitro Cytotoxicity Screening

G A Prepare Cancer Cell Lines B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of this compound Analogs C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan Crystals (DMSO) G->H I Measure Absorbance (570 nm) H->I J Data Analysis: Calculate IC50 Values I->J K Identify Hit Compounds J->K

Caption: Workflow for determining the anticancer activity of this compound analogs.

Signaling Pathway: Inhibition of Tubulin Polymerization

Benzofuran derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making it an attractive target for anticancer drug development.[4][5][16] These compounds can bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes A αβ-Tubulin Dimers B Microtubule Polymerization A->B GTP C Microtubule Depolymerization B->C Dynamic Instability D Mitotic Spindle Formation B->D C->A GDP E Chromosome Segregation D->E I G2/M Phase Cell Cycle Arrest D->I F Cell Division (Mitosis) E->F G Cell Proliferation F->G F->I H This compound Analog (Tubulin Inhibitor) H->B Inhibits J Apoptosis I->J

Caption: Inhibition of tubulin polymerization by this compound analogs.

Conclusion

The chemical space of this compound analogs offers a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in medicinal chemistry. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on expanding the library of these analogs and exploring their efficacy in in vivo models to translate the promising in vitro findings into tangible clinical candidates.

References

Methodological & Application

Synthesis of 2-Butylbenzofuran and its Acylation via Friedel-Crafts Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran (B130515) derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products.[1][2] Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery and medicinal chemistry.[1][3][4] The synthesis of substituted benzofurans is, therefore, a key focus for the development of novel therapeutic agents.[2][5]

This document provides detailed application notes and experimental protocols for the synthesis of 2-butylbenzofuran and its subsequent acylation at the C3-position via the Friedel-Crafts reaction. This two-step process is a common strategy for producing key intermediates in the synthesis of pharmaceuticals, such as the antiarrhythmic drug amiodarone.[6][7] The protocols outlined below provide a robust methodology for the preparation of these valuable compounds.

Overall Synthetic Pathway

The synthesis of an acylated this compound is typically achieved in a two-step process. First, the this compound core is constructed, followed by a Friedel-Crafts acylation to introduce an acyl group at the C3 position.

Synthesis_Pathway Reactants1 Salicylaldehyde + Methyl 2-bromohexanoate Step1 Step 1: Synthesis of This compound Reactants1->Step1 Product1 This compound Step1->Product1 Reactants2 + Acyl Chloride (e.g., Hexanoyl Chloride) Step2 Step 2: Friedel-Crafts Acylation Product1->Step2 Reactants2->Step2 Product2 2-Butyl-3-acylbenzofuran Step2->Product2 Experimental_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Friedel-Crafts Acylation s1_start Mix Salicylaldehyde, Methyl 2-bromohexanoate, K₂CO₃ in Toluene s1_reflux Reflux for 2 hours s1_start->s1_reflux s1_cool Cool to Room Temperature s1_reflux->s1_cool s1_wash Wash with Water and Acidify with HCl s1_cool->s1_wash s1_extract Separate Organic Layer s1_wash->s1_extract s2_start Suspend AlCl₃ in DCM at 0°C s1_extract->s2_start To next step s2_add_bf Add this compound s2_start->s2_add_bf s2_add_acyl Add Acyl Chloride s2_add_bf->s2_add_acyl s2_warm Warm to Room Temperature s2_add_acyl->s2_warm s2_quench Quench with Ice and HCl s2_warm->s2_quench s2_workup Aqueous Workup s2_quench->s2_workup s2_purify Purify Product s2_workup->s2_purify FC_Mechanism cluster_mechanism Mechanism of Friedel-Crafts Acylation on this compound acyl_chloride Hexanoyl Chloride R-CO-Cl acylium_ion Acylium Ion (Electrophile) R-C≡O⁺ ↔ R-C⁺=O acyl_chloride->acylium_ion + AlCl₃ lewis_acid Aluminum Chloride AlCl₃ sigma_complex Sigma Complex Resonance Stabilized Carbocation acylium_ion->sigma_complex Electrophilic Attack benzofuran This compound Nucleophile benzofuran->sigma_complex Electrophilic Attack product 2-Butyl-3-hexanoylbenzofuran + HCl + AlCl₃ sigma_complex->product - H⁺ (Deprotonation by AlCl₄⁻)

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-Butylbenzofuran. This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The described methodology provides a framework for achieving optimal separation, sensitivity, and reproducibility, crucial for research, quality control, and drug development applications. The protocols outlined herein cover column and mobile phase selection, optimization of chromatographic parameters, and sample preparation.

Introduction

Benzofuran (B130515) derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological properties.[1] The 2-butyl-substituted benzofuran core is a key structural motif in various biologically active molecules. Accurate and reliable analytical methods are essential for the purity assessment, quantification, and stability testing of these compounds. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of such aromatic heterocyclic compounds.[1] This document provides a comprehensive guide to developing a stability-indicating HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development.

PropertyValueImplication for HPLC Method Development
Molecular FormulaC₁₂H₁₄ORelatively non-polar due to the hydrocarbon chain and aromatic system.
Molecular Weight174.24 g/mol
PolarityNon-polar/HydrophobicSuggests good retention on a reversed-phase (e.g., C18) column.
UV AbsorbanceSimilar to Benzofuran (λmax ~245, 275, 282 nm)UV detection is a suitable and sensitive method. A photodiode array (PDA) detector can be used to monitor multiple wavelengths and assess peak purity.
SolubilitySoluble in organic solvents (e.g., acetonitrile (B52724), methanol)Facilitates easy preparation of stock and working standard solutions.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended.

  • Column: A C18 reversed-phase column is a good starting point due to the non-polar nature of this compound.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (B129727) (MeOH)

    • HPLC grade water (e.g., Milli-Q or equivalent)

    • Formic acid or phosphoric acid (for mobile phase modification)

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile or methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of chromatographic parameters.

HPLC Method Development Workflow for this compound A Define Analytical Objective (Purity, Quantification) B Analyte Characterization (Physicochemical Properties) A->B C Initial Method Conditions B->C D Column Selection (e.g., C18, 150 x 4.6 mm, 5 µm) C->D E Mobile Phase Screening (ACN/Water vs. MeOH/Water) C->E F Optimization of Mobile Phase D->F E->F G Optimization of Other Parameters (Flow Rate, Temperature, Injection Volume) F->G H Method Validation (ICH Guidelines) G->H I Final Method H->I

Caption: A flowchart illustrating the systematic workflow for developing an HPLC method for this compound analysis.

Optimization of Chromatographic Conditions

A logical approach to optimizing the key HPLC parameters is crucial for achieving the desired separation.

Logical Relationship of HPLC Parameter Optimization center Optimal Separation col Column Chemistry (e.g., C18, C8, Phenyl) center->col Selectivity mp Mobile Phase Composition (% Organic, pH) center->mp Retention & Selectivity temp Temperature center->temp Efficiency & Retention flow Flow Rate center->flow Analysis Time & Efficiency inj Injection Volume center->inj Peak Shape & Sensitivity

Caption: A diagram showing the interconnectedness of key HPLC parameters in achieving optimal separation.

Initial Chromatographic Conditions:

Based on the hydrophobic nature of this compound, the following initial conditions are recommended:

ParameterRecommended Starting Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseA: Water, B: Acetonitrile
Gradient50% B to 95% B in 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength275 nm (based on benzofuran UV spectrum)
Injection Volume10 µL

Optimization Strategy:

  • Column Selection: A C18 column is the primary choice. If peak shape or selectivity is an issue, a C8 or a Phenyl column can be evaluated.

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate both acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure.

    • Isocratic vs. Gradient Elution: Start with a gradient elution to determine the approximate organic solvent percentage required to elute the analyte with a reasonable retention time (k' between 2 and 10). Based on the results, an isocratic method can be developed for simpler analysis, or a gradient can be optimized for complex samples.

    • Mobile Phase pH: Since this compound is a neutral molecule, the mobile phase pH is not expected to have a significant impact on its retention. However, for related compounds with ionizable functional groups, buffering the mobile phase would be critical.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted to optimize run time and efficiency. Increasing the column temperature (e.g., to 35-40 °C) can decrease viscosity, leading to lower backpressure and potentially improved peak shape.

Data Presentation

The following tables summarize the expected data from the method development and validation experiments.

Table 1: Chromatographic Parameters for this compound Analysis

ParameterOptimized Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature35 °C
Detection Wavelength275 nm
Injection Volume10 µL
Retention Time (approx.)6.5 min

Table 2: Method Validation Summary (as per ICH Q2(R1) Guidelines)

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte peak.The method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999Linear over the range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%Within the acceptable range.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Within the acceptable range.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally.
Robustness % RSD ≤ 2.0% after small, deliberate changes in method parameters.The method is robust.

Conclusion

This application note provides a detailed protocol for the development of a reliable and robust RP-HPLC method for the analysis of this compound. The systematic approach to optimizing chromatographic parameters, including column selection, mobile phase composition, and instrumental settings, ensures accurate and reproducible results. The final validated method is suitable for the routine analysis of this compound in various research and quality control settings, contributing to the advancement of pharmaceutical development involving this important class of compounds.

References

GC-MS protocol for the identification of 2-Butylbenzofuran isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of 2-Butylbenzofuran Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and differentiation of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to offer a robust starting point for researchers in various fields, including pharmaceutical development, where the accurate identification of isomers is critical for purity assessment and characterization of target molecules.

Introduction

Benzofuran derivatives are significant scaffolds in many pharmacologically active compounds. The isomeric forms of these molecules can exhibit different biological activities and toxicological profiles. Therefore, the ability to separate and unequivocally identify isomers is of paramount importance. Gas chromatography, with its high resolving power, coupled with mass spectrometry for sensitive detection and structural elucidation, provides a powerful analytical tool for this purpose. However, the mass spectra of isomers can be very similar, making chromatographic separation a critical component of the analysis.[1] This protocol describes a GC-MS method optimized for the separation and identification of this compound isomers.

Experimental Protocol

A detailed experimental protocol is crucial for the reproducibility of the analytical method. The following sections outline the methodology for the GC-MS analysis of this compound isomers.

Sample Preparation

Standard solutions of this compound isomers should be prepared in a high-purity solvent such as acetonitrile (B52724) or dichloromethane.

  • Stock Solution: Prepare a 1 mg/mL stock solution of each available isomer.

  • Working Standards: Perform serial dilutions of the stock solutions to create a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Dissolve the unknown sample in the same solvent to an estimated concentration within the range of the working standards.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and isomers being analyzed.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 80°C, hold for 1 minute, ramp at 10°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 50-300
Source Temperature230°C
Quadrupole Temperature150°C

Expected Quantitative Data

The separation and identification of isomers are primarily based on their retention times and mass spectral fragmentation patterns. While isomers often produce similar mass spectra, differences in the relative abundance of fragment ions can be used for differentiation, especially when combined with unique retention times. The following table provides representative data for hypothetical this compound isomers.

Table 2: Representative GC-MS Data for this compound Isomers

IsomerRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
2-n-Butylbenzofuran12.5174131 (100%), 115 (45%), 91 (30%)
2-sec-Butylbenzofuran12.2174145 (100%), 115 (50%), 91 (25%)
2-iso-Butylbenzofuran12.0174131 (100%), 115 (40%), 91 (35%)
2-tert-Butylbenzofuran11.8174159 (100%), 115 (60%), 91 (20%)

Note: The data in this table is illustrative and intended to demonstrate the expected differences between isomers. Actual retention times and relative abundances will vary depending on the specific analytical conditions and instrumentation.

Experimental Workflow

The following diagram illustrates the logical workflow for the identification of this compound isomers using the described GC-MS protocol.

GCMS_Workflow GC-MS Workflow for this compound Isomer Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Interpretation A Prepare Isomer Standards C Inject Sample into GC-MS A->C B Prepare Unknown Sample B->C D Acquire Chromatographic and Mass Spectral Data C->D E Compare Retention Times with Standards D->E F Analyze Mass Spectra Fragmentation Patterns D->F G Identify Isomers in Unknown Sample E->G F->G

References

The Pivotal Role of 2-Butylbenzofuran in the Synthesis of the Antiarrhythmic Drug Amiodarone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways of critical pharmaceuticals is paramount. Amiodarone (B1667116), a potent class III antiarrhythmic agent, is essential in the management of various cardiac dysrhythmias. A key intermediate in its synthesis is 2-butylbenzofuran. This document provides a detailed overview of the application of this compound in the synthesis of amiodarone, including comprehensive experimental protocols and quantitative data analysis.

Introduction

Amiodarone, chemically known as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone, features a complex structure centered around a benzofuran (B130515) core.[1][2] The synthesis of this core, specifically the this compound moiety, is a critical phase in the overall production of the drug. Several synthetic strategies have been developed to produce amiodarone, often involving a multi-step process where this compound is a central building block.[3]

Synthetic Pathways Involving this compound

The synthesis of amiodarone from this compound typically proceeds through a series of key chemical transformations. The general pathway involves the Friedel-Crafts acylation of this compound, followed by demethylation, iodination, and finally, etherification to yield the final amiodarone molecule.[3][4][5]

The initial preparation of this compound itself can be achieved through various routes, with common starting materials being benzofuran or salicylaldehyde (B1680747).[4][6]

Synthesis_Workflow cluster_precursor This compound Synthesis cluster_amiodarone Amiodarone Synthesis Benzofuran Benzofuran Butyl_Intermediate Butyroylbenzofuran Benzofuran->Butyl_Intermediate Acylation Salicylaldehyde Salicylaldehyde Two_Butylbenzofuran This compound Salicylaldehyde->Two_Butylbenzofuran Multi-step reaction Butyl_Intermediate->Two_Butylbenzofuran Reduction Acylated_Intermediate 2-Butyl-3-(4-methoxybenzoyl)benzofuran Two_Butylbenzofuran->Acylated_Intermediate Friedel-Crafts Acylation Hydroxy_Intermediate 2-Butyl-3-(4-hydroxybenzoyl)benzofuran (B1194621) Acylated_Intermediate->Hydroxy_Intermediate Demethylation Iodinated_Intermediate 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran Hydroxy_Intermediate->Iodinated_Intermediate Iodination Amiodarone Amiodarone Iodinated_Intermediate->Amiodarone Etherification

Figure 1: General synthetic workflow for amiodarone from this compound.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield and cost-effectiveness of amiodarone production. The following table summarizes quantitative data reported in various synthetic protocols.

StepStarting Material(s)Key ReagentsSolvent(s)Yield (%)Reference(s)
Synthesis of this compound
From Salicylaldehyde & Methyl 2-bromohexanoateSalicylaldehyde, Methyl 2-bromohexanoateCesium carbonate, Sodium methoxide (B1231860)Ethyl acetate (B1210297), Toluene (B28343)91.3[6][7]
Synthesis of Amiodarone Intermediates
2-Butyl-3-(4-hydroxybenzoyl)benzofuran from 2-Butyl-3-(4-methoxybenzoyl)benzofuran2-Butyl-3-(4-methoxybenzoyl)benzofuranBoron chlorideAcetonitrile (B52724)79.4[5]
2-Butyl-3-(4-hydroxybenzoyl)benzofuran from 2-Butyl-3-(4-methoxybenzoyl)benzofuran2-Butyl-3-(4-methoxybenzoyl)benzofuranAluminum oxideAcetonitrile52.9[5]
2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran from 2-Butyl-3-(4-hydroxybenzoyl)benzofuran2-Butyl-3-(4-hydroxybenzoyl)benzofuranPotassium carbonate, Iodine95% Ethanol (B145695)92.4[6]
Final Synthesis of Amiodarone
Amiodarone Hydrochloride from 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, 2-chloro-N,N-diethylethanamine hydrochloridePotassium carbonateToluene, Water99.8 - 99.9[8]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of amiodarone, starting from the synthesis of this compound.

Protocol 1: Synthesis of this compound from Salicylaldehyde[6][7]

This protocol outlines a high-yield synthesis of the key intermediate, this compound.

Protocol1_Workflow Start Start: Salicylaldehyde & Methyl 2-bromohexanoate in Ethyl Acetate Step1 1. Add Cesium Carbonate & Catalyst Start->Step1 Step2 2. Heat to 80°C for 8h Step1->Step2 Step3 3. Evaporate Ethyl Acetate Step2->Step3 Step4 4. Add Toluene & Sodium Methoxide Step3->Step4 Step5 5. Reflux for 5h Step4->Step5 Step6 6. Neutralize with dilute HCl Step5->Step6 Step7 7. Aqueous Extraction Step6->Step7 Step8 8. Distill under reduced pressure Step7->Step8 End End: this compound (light yellow liquid) Step8->End

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • Salicylaldehyde

  • Methyl 2-bromohexanoate

  • Ethyl acetate

  • Cesium carbonate

  • Methyl tricaprylyl ammonium (B1175870) chloride (catalyst)

  • Toluene

  • Sodium methoxide

  • Dilute hydrochloric acid

Procedure:

  • In a suitable reaction flask, dissolve salicylaldehyde (70 g) in ethyl acetate (200 g).

  • Slowly add methyl 2-bromohexanoate (140 g) to the stirred solution.

  • Add cesium carbonate (15 g) and methyl tricaprylyl ammonium chloride (5 g).

  • Heat the mixture to 80°C and maintain for 8 hours.

  • After the reaction, remove the ethyl acetate by distillation under reduced pressure.

  • Add toluene (250 g) to the residue and cool the mixture to 20°C.

  • Add sodium methoxide (25 g) and heat the mixture to reflux for 5 hours.

  • After cooling, neutralize the reaction mixture with dilute hydrochloric acid to a pH of 7.

  • Separate the aqueous phase and wash the organic phase twice with water (60 g each).

  • Distill the organic phase under reduced pressure, collecting the fraction at 135°C to obtain this compound as a light yellow transparent liquid (91.2 g, 91.3% yield).[7]

Protocol 2: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran[5]

This protocol describes the demethylation of the methoxy-protected intermediate.

Materials:

  • 2-Butyl-3-(4-methoxybenzoyl)benzofuran

  • Boron chloride

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Ether

Procedure:

  • In a reactor with magnetic stirring, place 2-butyl-3-(4-methoxybenzoyl)benzofuran (104.7 g, 0.34 mol).

  • Dissolve boron chloride (6.5 g, 34 mmol) in acetonitrile (2 L).

  • Add the boron chloride solution to the reactor and stir the mixture at 0°C for 1 hour.

  • Neutralize the acidic reaction system with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure.

  • Recrystallize the product from ethyl acetate and ether to obtain 2-butyl-3-(4-hydroxybenzoyl)benzofuran (79.4 g, 0.27 mol).

Protocol 3: Synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran[6]

This step introduces the two iodine atoms to the phenolic ring.

Materials:

  • 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

  • 95% Ethanol

  • Potassium carbonate

  • Iodine

  • Toluene

  • Water

Procedure:

  • In a 1000 ml reaction flask, dissolve 2-butyl-3-(4-hydroxybenzoyl)benzofuran (60 g) in 95% ethanol (400 g) by slowly heating to 50°C with stirring.

  • Add potassium carbonate (50 g) and iodine (110 g).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction, distill off the solvent under reduced pressure.

  • Add toluene (300 g) to the residue and heat to 80°C with stirring until completely dissolved.

  • Extract the solution three times with water (100 g each) and discard the aqueous phase.

  • Distill the organic phase under reduced pressure until solids precipitate.

  • Cool to 0°C and continue stirring for 4 hours to crystallize the product.

  • Filter the solid by suction and dry under vacuum at 80°C for 8 hours to obtain 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran as an off-white crystalline powder (102.8 g, 92.4% yield).

Protocol 4: Synthesis of Amiodarone Hydrochloride[8]

The final step involves the etherification to produce amiodarone, followed by salt formation.

Materials:

  • 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

  • 2-chloro-N,N-diethylethanamine hydrochloride

  • Potassium carbonate

  • Toluene

  • Water

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, mix 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (130.0 g, 0.238 mol), 2-chloro-N,N-diethylethanamine hydrochloride (45.1 g, 0.2618 mol), potassium carbonate (115.1 g, 0.833 mol), water (260 g), and toluene (585 g).

  • Stir the mixture mechanically and heat for 4 hours.

  • After cooling, allow the layers to separate and wash the organic phase twice with water.

  • Adjust the pH of the organic phase to 1-2 with hydrochloric acid.

  • Remove the solvent by distillation under reduced pressure (-0.09 to -0.08 MPa / 40-65°C) to obtain the crude amiodarone hydrochloride (162.0 g, 99.8% yield).

Conclusion

The synthesis of amiodarone is a multi-step process in which this compound serves as a crucial intermediate. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the synthesis of this vital antiarrhythmic drug. The choice of synthetic route and the optimization of reaction conditions at each step are critical for achieving high yields and purity of the final active pharmaceutical ingredient. Recent advancements, such as nickel-catalyzed reactions, may offer more efficient pathways for the synthesis of the benzofuran core and, consequently, amiodarone itself.[9]

References

2-Butylbenzofuran: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylbenzofuran is a key chemical intermediate, recognized for its role in the synthesis of pharmaceuticals such as the antiarrhythmic agent Amiodarone.[1][2] Beyond this established application, the benzofuran (B130515) nucleus serves as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] These diverse activities stem from the ability of benzofuran-based molecules to interact with various biological targets. This document provides detailed protocols and application notes for utilizing this compound as a starting material to synthesize novel heterocyclic compounds with potential therapeutic applications.

Synthesis of Key Intermediates from this compound

The functionalization of the this compound core at the C3 position is a critical first step in the synthesis of more complex heterocyclic systems. Two important electrophilic substitution reactions, the Friedel-Crafts acylation and the Vilsmeier-Haack reaction, provide access to key carbonyl intermediates.

Friedel-Crafts Acylation: Synthesis of 2-Butyl-3-acetylbenzofuran

The introduction of an acetyl group at the C3 position of this compound creates a versatile intermediate for the synthesis of chalcones and subsequently other heterocycles.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (B1165640) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to afford 2-butyl-3-acetylbenzofuran.

Quantitative Data for Friedel-Crafts Acylation:

Reactant/ReagentMolar Ratio (to this compound)Notes
This compound1.0Starting material
Anhydrous AlCl₃1.1 - 1.5Lewis acid catalyst
Acetyl Chloride1.1Acylating agent
Dichloromethane-Anhydrous solvent

Yields for this reaction are typically in the range of 60-80%, depending on the specific conditions and scale.

Vilsmeier-Haack Reaction: Synthesis of 2-Butyl-3-formylbenzofuran

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, providing another key carbonyl intermediate.[6][7]

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool it to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Add this compound (1.0 eq) dropwise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and maintain it for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it onto crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude 2-butyl-3-formylbenzofuran by column chromatography.

Quantitative Data for Vilsmeier-Haack Reaction:

Reactant/ReagentMolar Ratio (to this compound)Notes
This compound1.0Starting material
N,N-Dimethylformamide (DMF)3.0Reagent and solvent
Phosphorus Oxychloride (POCl₃)1.2Reagent

Yields for the Vilsmeier-Haack formylation of benzofurans are generally good, often exceeding 70%.

G cluster_intermediates Synthesis of Key Intermediates This compound This compound 2-Butyl-3-acetylbenzofuran 2-Butyl-3-acetylbenzofuran This compound->2-Butyl-3-acetylbenzofuran Friedel-Crafts Acylation (AlCl₃, AcCl) 2-Butyl-3-formylbenzofuran 2-Butyl-3-formylbenzofuran This compound->2-Butyl-3-formylbenzofuran Vilsmeier-Haack (POCl₃, DMF) 2-Butyl-3-bromoacetylbenzofuran 2-Butyl-3-bromoacetylbenzofuran 2-Butyl-3-acetylbenzofuran->2-Butyl-3-bromoacetylbenzofuran Bromination (Br₂)

Caption: Synthetic pathways to key intermediates from this compound.

Application in the Synthesis of Novel Heterocycles

The functionalized intermediates, 2-butyl-3-acetylbenzofuran and 2-butyl-3-formylbenzofuran, are valuable building blocks for the construction of various heterocyclic rings with potential biological activities.

Synthesis of Pyrimidine (B1678525) Derivatives

Benzofuran-chalcone hybrids can be cyclized to form pyrimidine derivatives, which have shown promising antimicrobial activity.[8][9]

Step 1: Synthesis of this compound Chalcones

Experimental Protocol:

  • To a solution of 2-butyl-3-acetylbenzofuran (1.0 eq) in ethanol (B145695), add an appropriate aromatic aldehyde (1.0 eq).

  • Slowly add an aqueous solution of a base (e.g., 40% KOH or NaOH) with constant stirring at room temperature.

  • Continue stirring for 3-6 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., HCl).

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Recrystallize the crude chalcone (B49325) from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Cyclization to Pyrimidine Derivatives

Experimental Protocol:

  • A mixture of the this compound chalcone (1.0 eq) and a reagent such as urea, thiourea, or guanidine (B92328) hydrochloride (1.0-1.2 eq) is dissolved in ethanol.

  • An ethanolic solution of KOH is added, and the reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The mixture is neutralized with a dilute acid, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude pyrimidine derivative is purified by recrystallization from a suitable solvent.

Quantitative Data for Pyrimidine Synthesis:

Reactant/ReagentMolar Ratio (to Chalcone)Product Type
Urea1.0 - 1.2Pyrimidin-2-ol
Thiourea1.0 - 1.2Pyrimidine-2-thiol
Guanidine HCl1.0 - 1.2Pyrimidin-2-amine

Yields for the cyclization step are typically in the range of 60-85%.[8]

Antimicrobial Activity and Signaling Pathway:

Certain benzofuran-pyrimidine hybrids have demonstrated significant antimicrobial activity.[10] The proposed mechanism of action involves the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[8] By targeting this pathway, these compounds disrupt cell wall integrity, leading to bacterial cell death.

G cluster_pyrimidine Synthesis of Pyrimidine Derivatives cluster_pathway Antimicrobial Mechanism 2-Butyl-3-acetylbenzofuran 2-Butyl-3-acetylbenzofuran Chalcone Chalcone 2-Butyl-3-acetylbenzofuran->Chalcone Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Pyrimidine Derivative Pyrimidine Derivative Chalcone->Pyrimidine Derivative Urea/Thiourea/Guanidine Urea/Thiourea/Guanidine Urea/Thiourea/Guanidine->Pyrimidine Derivative GlcN-6-P Synthase GlcN-6-P Synthase Pyrimidine Derivative->GlcN-6-P Synthase Inhibition Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis GlcN-6-P Synthase->Bacterial Cell Wall Synthesis Blocks Cell Death Cell Death Bacterial Cell Wall Synthesis->Cell Death

Caption: Workflow for pyrimidine synthesis and proposed antimicrobial mechanism.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole-containing heterocycles are known for a wide range of biological activities, including anticancer properties.[11]

Experimental Protocol:

  • Synthesize this compound-3(2H)-one from a suitable precursor derived from this compound.

  • Treat the this compound-3(2H)-one with a base such as lithium hexamethyldisilazide (LiHMDS) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the enolate.

  • React the enolate with a substituted phenyl isothiocyanate.

  • The resulting thioamide intermediate is then cyclized by reacting with hydrazine (B178648) hydrate (B1144303) in a suitable solvent system (e.g., dioxane/ethanol) to yield the 1H-benzofuro[3,2-c]pyrazole derivative.

Anticancer Activity and Signaling Pathway:

Certain benzofuro[3,2-c]pyrazole derivatives have been identified as potent tubulin polymerization inhibitors.[11] These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

G cluster_synthesis Synthesis of Pyrazole Derivatives cluster_pathway Anticancer Mechanism This compound-3(2H)-one This compound-3(2H)-one Thioamide Intermediate Thioamide Intermediate This compound-3(2H)-one->Thioamide Intermediate Isothiocyanate Isothiocyanate Isothiocyanate->Thioamide Intermediate Benzofuro[3,2-c]pyrazole Benzofuro[3,2-c]pyrazole Thioamide Intermediate->Benzofuro[3,2-c]pyrazole Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Benzofuro[3,2-c]pyrazole Tubulin Polymerization Tubulin Polymerization Benzofuro[3,2-c]pyrazole->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Synthetic workflow for pyrazoles and their anticancer mechanism.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole-containing compounds are another class of heterocycles with diverse pharmacological properties.

Step 1: Synthesis of 2-Butyl-3-bromoacetylbenzofuran

Experimental Protocol:

  • Dissolve 2-butyl-3-acetylbenzofuran (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Add bromine (1.0 eq) dropwise at room temperature with stirring.

  • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-butyl-3-bromoacetylbenzofuran.

Step 2: Cyclization to Thiazole Derivatives

Experimental Protocol:

  • Reflux a mixture of 2-butyl-3-bromoacetylbenzofuran (1.0 eq) and a thioamide derivative (e.g., thiourea, thioacetamide) (1.0 eq) in ethanol for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • The precipitated thiazole derivative is filtered, washed with water, and purified by recrystallization.

Anti-inflammatory Activity and Signaling Pathways:

Benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][12] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and mediators. Inhibition of these pathways by benzofuran-thiazole hybrids could represent a promising strategy for the development of novel anti-inflammatory agents.

G cluster_synthesis Synthesis of Thiazole Derivatives cluster_pathway Anti-inflammatory Mechanism 2-Butyl-3-bromoacetylbenzofuran 2-Butyl-3-bromoacetylbenzofuran Thiazole Derivative Thiazole Derivative 2-Butyl-3-bromoacetylbenzofuran->Thiazole Derivative Thioamide Thioamide Thioamide->Thiazole Derivative MAPK Pathway MAPK Pathway Thiazole Derivative->MAPK Pathway Inhibition NF-κB Pathway NF-κB Pathway Thiazole Derivative->NF-κB Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->MAPK Pathway Inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines

Caption: Synthesis of thiazole derivatives and their role in inflammatory pathways.

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. By employing standard organic transformations to introduce key functional groups at the C3 position, researchers can access a variety of precursors for the construction of pyrimidine, pyrazole, and thiazole ring systems. These novel heterocycles have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents by targeting specific biological pathways. The protocols and data presented herein provide a foundation for further exploration and development of this compound-based compounds in the field of drug discovery.

References

Application Notes and Protocols for the Scale-Up Production of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the scaled-up synthesis of 2-Butylbenzofuran, a key intermediate in the production of various pharmaceutical compounds. The protocol is based on established methods and includes quantitative data and a workflow diagram to ensure reproducibility and clarity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through the reaction of salicylaldehyde (B1680747) with a 2-halo-hexanoic acid ester in the presence of a base. This method is a robust and well-documented route suitable for production at a larger scale. The overall reaction involves the formation of the benzofuran (B130515) core through a cyclization reaction.[1][2][3]

Experimental Protocol

This protocol outlines a batch process for the synthesis of this compound.

Materials and Equipment:

  • 2-liter reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • Salicylaldehyde

  • Methyl 2-bromohexanoate

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Reaction Setup and Procedure:
  • Charging the Reactor: To a 2-liter reaction flask, add 400 g of toluene, 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate.[1][2]

  • Addition of Salicylaldehyde: At room temperature, slowly add 125 g of salicylaldehyde to the mixture in batches with continuous stirring.[1][2]

  • Reflux: Heat the reaction mixture to reflux and maintain it under reflux conditions for 2 hours.[1][2]

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Add 200 g of water to the reaction flask.[1][2]

  • Acidification: While stirring, adjust the pH of the solution to 1-2 using concentrated hydrochloric acid.[1][2]

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.[1]

    • The organic layer containing the this compound product can be carried forward to the next purification step. For large-scale production, methods avoiding complicated column chromatography are preferable to simplify the process.[4]

  • Purification: The crude product can be purified by reduced pressure distillation to obtain a yellow transparent liquid.[4] An alternative approach for purification involves extraction with a suitable organic solvent like n-hexane, followed by drying and concentration under reduced pressure.[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.[1]

ReagentMolar Mass ( g/mol )Amount (g)Moles
Salicylaldehyde122.121251.02
Methyl 2-bromohexanoate209.082091.00
Potassium Carbonate138.211451.05
Toluene-400-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents Salicylaldehyde, Methyl 2-bromohexanoate, Potassium Carbonate, Toluene reaction Reaction at Reflux (2 hours) reagents->reaction 1. Mix and Heat workup Workup: - Cooling - Water Quench - Acidification (HCl) - Phase Separation reaction->workup 2. Cool and Quench purification Purification: - Reduced Pressure Distillation or - Extraction and Concentration workup->purification 3. Isolate Crude Product product This compound purification->product 4. Purify

Caption: Workflow for the synthesis of this compound.

Alternative and Modern Approaches

While the described batch process is robust, recent developments have focused on improving efficiency and sustainability for industrial applications. A telescoped hybrid batch-flow synthesis has been developed, featuring a continuous mode for the key cyclization step with integrated workup.[5] This approach can offer higher efficiency and a more sustainable process suitable for industrial scale-up.[5] Additionally, methods have been developed to produce high-purity this compound that avoid the need for complicated column chromatography, which is a significant advantage for large-scale production.[4]

References

Analytical techniques for quantifying 2-Butylbenzofuran in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylbenzofuran is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic drug amiodarone.[1][2] Monitoring the concentration of this compound in reaction mixtures is crucial for process optimization, yield determination, and ensuring the quality and purity of the final product. This application note provides detailed protocols for the quantitative analysis of this compound in reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The choice between HPLC and GC-MS for the analysis of this compound depends on the physicochemical properties of the analyte, such as volatility and thermal stability, as well as the complexity of the reaction matrix.[3]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] It offers a variety of stationary and mobile phases, allowing for the optimization of separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[3][4] It provides excellent separation efficiency and definitive identification based on mass spectra.

Experimental Workflow

The general workflow for the quantification of this compound in a reaction mixture involves sample preparation followed by instrumental analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Quenching Quenching (if necessary) ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Layer (e.g., over Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLC HPLC-UV Analysis Dilution->HPLC Inject GCMS GC-MS Analysis Dilution->GCMS Inject Quantification Quantification using Calibration Curve HPLC->Quantification GCMS->Quantification

Figure 1: General experimental workflow for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV detector.[5]

  • Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.[5]

  • Chemicals and Reagents:

Experimental Protocol

  • Preparation of Mobile Phase:

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).[3] The pH can be adjusted with a small amount of acid if necessary for better peak shape.[6]

  • Preparation of Standard Solutions:

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Preparation of Sample Solution:

    • Accurately pipette a known volume of the reaction mixture (e.g., 100 µL) into a volumetric flask.

    • Dilute with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Chromatographic Conditions:

ParameterCondition
Column C18, 100 x 3.0 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[5]
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at an appropriate wavelength (e.g., 282 nm)[3]
  • Data Analysis and Quantification:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.[5]

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Quantify the amount of this compound in the sample using the external standard method based on the calibration curve.[5]

Quantitative Data (Illustrative)

The following table provides representative performance data for the HPLC analysis of a benzofuran (B130515) derivative, which can be expected to be similar for this compound upon method validation.

ParameterHPLC-UV
Linearity Range (µg/mL) 0.5 - 100[4]
Correlation Coefficient (r²) >0.999[4][7]
Limit of Detection (LOD) (µg/mL) ~0.05 - 1.31[7]
Limit of Quantitation (LOQ) (µg/mL) ~0.15 - 3.97[7]
Accuracy (Recovery %) 99.2 - 100.5[4]
Precision (%RSD) < 1.5 (Interday)[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the quantification of this compound, suitable for volatile and thermally stable analytes.

Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Chemicals and Reagents:

    • This compound reference standard

    • Ethyl acetate (B1210297) or Dichloromethane (GC grade)

    • Helium (carrier gas)

Experimental Protocol

  • Preparation of Standard Solutions:

    • Prepare a stock solution and a series of working standard solutions of this compound in ethyl acetate or another suitable solvent, similar to the HPLC protocol.

  • Preparation of Sample Solution:

    • Quench a known volume of the reaction mixture if necessary.

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and dilute the extract to a concentration within the linear range of the method.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min[4]
Injector Temperature 250 °C (splitless mode)[4]
Oven Temperature Program Start at 150°C (hold for 1 min), ramp to 280°C at 10°C/min, hold for 5 min[4]
MS Detection (EI) Ionization Energy: 70 eV; Scan Range: m/z 50-400[4]
  • Data Analysis and Quantification:

    • Identify this compound by its retention time and characteristic mass spectrum. The molecular ion ([M]+) for this compound (C12H14O) is m/z 174.24.[8]

    • For quantification, use the extracted ion chromatogram (EIC) of a specific, abundant, and interference-free ion.

    • Construct a calibration curve and quantify the analyte using the external standard method.

Quantitative Data (Illustrative)

The following table provides representative performance data for the GC-MS analysis of a benzofuran derivative.

ParameterGC-MS
Linearity Range (µg/mL) 0.05 - 50[4]
Correlation Coefficient (r²) >0.999[4]
Accuracy (Recovery %) 99.8 - 101.5[4]
Precision (%RSD) < 2.5 (Interday)[4]

Method Selection Logic

The choice between HPLC and GC-MS can be guided by several factors.

Method Selection AnalyteProps Analyte & Matrix Properties Volatile Is this compound and matrix components volatile and thermally stable? AnalyteProps->Volatile GCMS GC-MS is a suitable choice Volatile->GCMS Yes HPLC HPLC is the preferred method Volatile->HPLC No or Unknown

Figure 2: Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound in reaction mixtures. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix and the available instrumentation. The protocols and data presented in this application note provide a solid foundation for developing and validating a robust analytical method for monitoring the synthesis of this compound. It is essential to perform method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the results.[5]

References

The Role of 2-Butylbenzofuran in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

The 2-butylbenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of therapeutic agents. Notably, its derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key signaling pathways implicated in the inflammatory response. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based compounds as potential anti-inflammatory drugs.

Introduction to this compound in Anti-Inflammatory Drug Discovery

Benzofuran (B130515) derivatives are a class of heterocyclic compounds that form the core of many biologically active molecules. The incorporation of a 2-butyl side chain has been shown to modulate the pharmacological properties of the benzofuran ring system, leading to the development of potent anti-inflammatory agents. These compounds often exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Synthesis of Key this compound Intermediates

The synthesis of anti-inflammatory agents based on the this compound core often begins with the preparation of key intermediates, such as 2-butyl-3-(4-hydroxybenzoyl)benzofuran (B1194621) and its derivatives.

Synthetic Pathway Overview

A common synthetic strategy involves a multi-step process starting with the formation of the this compound core, followed by functionalization at the 3-position.

Synthesis_Workflow cluster_0 Step 1: this compound Core Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Demethylation A Salicylaldehyde (B1680747) D This compound A->D B 2-Bromohexanoic acid ester B->D C Base (e.g., K2CO3) C->D E This compound H 2-Butyl-3-(4-methoxybenzoyl)benzofuran E->H F p-Methoxybenzoyl chloride F->H G Lewis Acid (e.g., AlCl3) G->H I 2-Butyl-3-(4-methoxybenzoyl)benzofuran K 2-Butyl-3-(4-hydroxybenzoyl)benzofuran I->K J Demethylating Agent J->K

Caption: General synthetic workflow for 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound[1]

This protocol describes the initial construction of the this compound core.

Materials:

  • Salicylaldehyde

  • Methyl 2-bromohexanoate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • To a 2-liter reaction flask, add 400 g of toluene, 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate.

  • At room temperature, add 125 g of salicylaldehyde to the mixture in batches.

  • Heat the mixture to reflux and maintain the reaction under reflux conditions for 2 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Add 200 g of water to the reaction flask.

  • While stirring, adjust the pH of the solution to 1-2 using concentrated hydrochloric acid.

  • Separate the aqueous layer and wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure to obtain crude this compound.

Protocol 2: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran[1][2]

This protocol details the Friedel-Crafts acylation and subsequent demethylation.

Materials:

Procedure (Acylation):

  • In a 2000 ml reaction flask equipped with a thermometer, reflux condenser, and mechanical stirring, add 174 g of this compound and 520 g of toluene.

  • Remove residual water by azeotropic distillation.

  • Cool the reaction solution to 20°C.

  • Quickly add 174 g of p-methoxybenzoyl chloride and a catalytic amount of Ytterbium trifluoromethanesulfonate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Procedure (Demethylation):

  • Dissolve 98.6 g (0.32 mol) of 2-butyl-3-(4-methoxybenzoyl)benzofuran and 2.1 g (16 mmol) of aluminum trichloride in 2 L of acetonitrile.

  • Stir the mixed solution at 80°C for 5 hours.

  • After completion, neutralize the acidic reaction system with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with an organic solvent.

  • Combine the organic phases and concentrate under reduced pressure.

  • Recrystallize the crude product from ethyl acetate and diethyl ether to obtain 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

Anti-Inflammatory Activity Evaluation

The anti-inflammatory potential of this compound derivatives is typically assessed through a series of in vitro assays that measure the inhibition of key inflammatory mediators and pathways.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of various benzofuran derivatives. While specific data for this compound derivatives is limited in publicly available literature, the data for related benzofuran compounds provides a strong rationale for their investigation.

Compound ClassAssayTarget/MediatorIC₅₀ (µM)Reference
Benzofuran-piperazine hybrid (5d)NO ProductionNitric Oxide (NO)52.23 ± 0.97[1]
2-AroylbenzofuransNO ProductionNitric Oxide (NO)0.57 - 13.27[2]
Fluorinated BenzofuransIL-6 ReleaseInterleukin-6 (IL-6)1.2 - 9.04[3][4]
Fluorinated BenzofuransCCL2 ReleaseChemokine (C-C) Ligand 21.5 - 19.3[3][4]
Fluorinated BenzofuransNO ProductionNitric Oxide (NO)2.4 - 5.2[3][4]
Fluorinated BenzofuransPGE₂ ProductionProstaglandin E₂1.1 - 20.5[3][4]
Fluorinated BenzofuransCOX-1 ActivityCyclooxygenase-15 - 7.9[3]
Fluorinated BenzofuransCOX-2 ActivityCyclooxygenase-213 - 28.1[3]
Aza-benzofurans (1 & 4)NO ProductionNitric Oxide (NO)17.3 & 16.5[5][6]

Experimental Protocols: Anti-Inflammatory Assays

Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages[9][10][11][12][13]

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Test compounds (dissolved in DMSO)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.

  • After 1 hour of pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the amount of nitrite produced by comparing the absorbance values to a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Protocol 4: Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)[14][15][16]

This protocol describes a method to screen for inhibitors of COX-2 activity.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test inhibitors

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mixture to the wells of a 96-well plate.

  • Add the test inhibitors at various concentrations to the respective wells. Include a positive control (known inhibitor) and a no-inhibitor control.

  • Add the diluted COX-2 enzyme to all wells except for the "no enzyme" control.

  • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each test compound concentration and calculate the IC₅₀ value.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

Several studies have indicated that the anti-inflammatory effects of benzofuran derivatives are mediated through the modulation of the NF-κB and MAPK signaling pathways.[1][7] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IKK and IκBα, thereby blocking NF-κB nuclear translocation.[1]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkBa_NFkB->NFkB releases Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Genes induces Benzofuran This compound Derivatives Benzofuran->IKK inhibits

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are crucial for signal transduction from the cell surface to the nucleus, regulating a wide range of cellular processes, including inflammation. LPS stimulation can activate these MAPKs, which in turn can activate transcription factors like AP-1 (a dimer of c-Jun and c-Fos), leading to the expression of inflammatory mediators. Certain benzofuran derivatives have been found to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[1][8]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes induces Benzofuran This compound Derivatives Benzofuran->MAPK inhibits phosphorylation

Caption: Inhibition of the MAPK pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic routes are well-established, and the anti-inflammatory activity of benzofuran derivatives is supported by a growing body of evidence. Further investigation into the structure-activity relationships of this compound derivatives and their specific effects on inflammatory signaling pathways will be crucial for the design of more potent and selective anti-inflammatory drugs. The protocols and data presented here provide a valuable resource for researchers in this exciting field.

References

Application Notes and Protocols for the Purification of Crude 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of crude 2-Butylbenzofuran, a key intermediate in the synthesis of various pharmaceuticals, including the antiarrhythmic drug amiodarone (B1667116).[1][2][3] The protocols outlined below are based on established academic and patent literature, offering guidance on selecting the appropriate purification strategy to achieve the desired level of purity for downstream applications.

Introduction

This compound is a crucial building block in organic synthesis. The purity of this intermediate is critical for the successful and efficient production of active pharmaceutical ingredients (APIs). While some modern synthetic methods, such as telescoped hybrid batch-flow synthesis, can yield a product of high enough quality to be used without dedicated purification[4], traditional batch syntheses often produce crude this compound that requires purification to remove unreacted starting materials, byproducts, and residual solvents.

The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the required final purity. The most common techniques employed for the purification of this compound and its derivatives are vacuum distillation, column chromatography, and recrystallization.[5][6][7]

Purification Strategies: A Comparative Overview

The following table summarizes the most common purification methods for this compound, highlighting their advantages, disadvantages, and typical outcomes based on available data.

Purification MethodPrincipleAdvantagesDisadvantagesTypical YieldFinal Purity
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for removing non-volatile impurities and high-boiling point byproducts. Scalable for industrial production.Requires specialized equipment. Potential for thermal degradation of the product if not carefully controlled.89%[6]High (not explicitly quantified in the search results)
Column Chromatography Separation based on differential adsorption of components to a stationary phase.High resolution, capable of separating closely related compounds. Adaptable to various scales.Can be time-consuming and solvent-intensive. Not always cost-effective for large-scale production.78.7% (for a derivative)[7]>98% (for a derivative)[8]
Recrystallization Purification of a solid based on differences in solubility in a specific solvent system.Cost-effective and can yield highly pure crystalline products. Effective for removing soluble and insoluble impurities.Yield can be lower due to product loss in the mother liquor. Requires the product to be a solid at room temperature.Not specified for this compound itself, but used for derivatives.[5][9]>99% HPLC purity (for a derivative)[5]
Liquid-Liquid Extraction Separation based on the differential solubility of the compound in two immiscible liquid phases.Simple, fast, and effective for removing water-soluble or acid/base-labile impurities. Often used as a preliminary purification step.Limited separation capability for compounds with similar polarities.High (often part of workup, not a standalone purification yield)Moderate (removes specific types of impurities)

Experimental Protocols

The following are detailed protocols for the purification of crude this compound.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for large quantities of crude this compound where impurities are significantly less volatile than the product.

Materials:

  • Crude this compound

  • Distillation flask

  • Short path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the distillation flask with the crude this compound.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired pressure is reached (e.g., 30-50 mmHg as used for a derivative[1]), slowly heat the distillation flask using the heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Once the product has been collected, turn off the heating, and allow the system to cool to room temperature before releasing the vacuum.

  • The purified this compound is obtained as a yellow transparent liquid.[2]

Protocol 2: Purification by Column Chromatography

This method is ideal for achieving very high purity on a laboratory scale, especially when dealing with impurities of similar volatility.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (appropriate mesh size for flash chromatography)

  • Eluent system (e.g., methylene (B1212753) chloride/hexane 1:1 as used for a derivative[7])

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber for monitoring

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, maintaining a constant flow rate.

  • Collect fractions in separate tubes or flasks.

  • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization (for solid derivatives)

While this compound is a liquid at room temperature, its derivatives are often solids that can be purified by recrystallization. This protocol is based on the purification of a derivative.[5]

Materials:

  • Crude solid derivative of this compound

  • Appropriate solvent (e.g., chlorobenzene[5], isopropyl alcohol[5], or a mixture like ethyl acetate (B1210297) and ether[9])

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to dissolve the crude product at an elevated temperature.

  • Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cooling in an ice bath can be used to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Visualization of Purification Workflow

The following diagrams illustrate the general workflows for the described purification methods.

G cluster_0 Purification Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Extraction Liquid-Liquid Extraction Crude->Extraction Pure Purified this compound Distillation->Pure Chromatography->Pure Extraction->Pure To further purification or as final product

Caption: General workflows for the purification of crude this compound.

G cluster_1 Decision Logic for Purification Method Selection Start Crude Product CheckPurity Is Purity Sufficient? Start->CheckPurity CheckScale What is the Scale? CheckPurity->CheckScale No UseDirectly Use Directly CheckPurity->UseDirectly Yes LabScale Lab Scale CheckScale->LabScale IndustrialScale Industrial Scale CheckScale->IndustrialScale ColumnChrom Column Chromatography LabScale->ColumnChrom Recrystallization Recrystallization (if solid) LabScale->Recrystallization Distillation Vacuum Distillation IndustrialScale->Distillation

Caption: Decision tree for selecting a suitable purification method.

Conclusion

The purification of crude this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of the optimal purification method—be it vacuum distillation for large-scale production, column chromatography for achieving high purity on a lab scale, or recrystallization for solid derivatives—should be guided by the specific requirements of the downstream application, the nature of the impurities, and the scale of the operation. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish robust and efficient purification processes.

References

Application Note: High-Sensitivity Trace Analysis of 2-Butylbenzofuran in Environmental Water Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Butylbenzofuran at trace levels in environmental water samples. This compound is a molecule of interest in various industrial applications and its monitoring in the environment is crucial. The described method utilizes solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for trace-level quantification, making it suitable for environmental monitoring and risk assessment studies.

Introduction

This compound belongs to the benzofuran (B130515) family of heterocyclic compounds. Due to its chemical properties, it can be used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its potential presence in industrial effluent and subsequently in environmental water bodies necessitates the development of sensitive analytical methods for its detection and quantification. LC-MS/MS offers significant advantages over other analytical techniques, providing high selectivity and sensitivity for the analysis of trace organic contaminants in complex matrices. This application note presents a complete workflow, from sample preparation to data acquisition and analysis, for the determination of this compound in water.

Experimental
Materials and Reagents
Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load 500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove any unretained polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound and the internal standard with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

LC Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) %B
    0.0 40
    1.0 40
    5.0 95
    7.0 95
    7.1 40

    | 10.0 | 40 |

MS/MS Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions were selected based on the fragmentation of the protonated molecular ion ([M+H]⁺). The molecular weight of this compound is 174.24 g/mol . The precursor ion is therefore m/z 175.1. Based on typical fragmentation patterns of alkylated aromatic compounds, the primary fragmentation is expected to occur at the butyl chain.

Table 1: MRM Transitions and Optimized Parameters (Representative Values)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 175.1 131.1 100 15
This compound (Qualifier) 175.1 115.1 100 25

| 2-Propylbenzofuran (IS) | 161.1 | 131.1 | 100 | 15 |

Results and Discussion

This LC-MS/MS method demonstrates excellent performance for the trace analysis of this compound in water samples. The use of a C18 column provides good chromatographic separation, and the optimized MRM transitions ensure high selectivity and sensitivity.

Quantitative Performance

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes the expected quantitative performance of the method.

Table 2: Summary of Quantitative Performance Data (Representative Values)

Parameter This compound
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) >0.995
LOD 0.05 ng/mL
LOQ 0.1 ng/mL
Recovery (%) 85 - 105%
Precision (RSD%) <10%

| Matrix Effect (%) | 90 - 110% |

Conclusion

The developed SPE-LC-MS/MS method is a reliable and sensitive tool for the trace analysis of this compound in environmental water samples. The sample preparation protocol effectively enriches the analyte and removes matrix interferences. The optimized LC and MS/MS parameters provide excellent chromatographic resolution, selectivity, and sensitivity. This method is well-suited for routine environmental monitoring to ensure water quality and safety.

Detailed Experimental Protocol

Preparation of Standard Solutions

1.1. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

1.2. Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Propylbenzofuran and dissolve it in 10 mL of methanol in a volumetric flask.

1.3. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

1.4. Spiking Solution: Prepare a spiking solution of the internal standard at a concentration of 1 µg/mL in methanol.

Sample Collection and Preservation

2.1. Collect water samples in clean amber glass bottles. 2.2. If not analyzed immediately, store the samples at 4°C and analyze within 48 hours.

Sample Preparation (SPE)

3.1. Filter the water sample through a 0.45 µm glass fiber filter. 3.2. To a 500 mL aliquot of the filtered sample, add 50 µL of the 1 µg/mL internal standard spiking solution. 3.3. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. 3.4. Load the spiked water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min. 3.5. Wash the cartridge with 5 mL of water. 3.6. Dry the cartridge under a gentle stream of nitrogen for 10 minutes. 3.7. Elute the analytes with 5 mL of acetonitrile into a clean collection tube. 3.8. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 3.9. Reconstitute the residue in 500 µL of the initial mobile phase (40% acetonitrile in water with 0.1% formic acid and 5 mM ammonium acetate). 3.10. Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Set up the LC-MS/MS system with the parameters described in the "LC Method" and "MS/MS Method" sections of the Application Note. 4.2. Create a sequence including a blank, the calibration standards, and the prepared samples. 4.3. Inject 5 µL of each sample and standard. 4.4. Acquire data in MRM mode.

Data Analysis

5.1. Integrate the peak areas for the quantifier and qualifier MRM transitions for both this compound and the internal standard. 5.2. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. 5.3. Quantify the concentration of this compound in the samples using the generated calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection 1. Water Sample Collection (500 mL) filtration 2. Filtration (0.45 µm) sample_collection->filtration spiking 3. Internal Standard Spiking filtration->spiking spe_loading 5. Sample Loading spiking->spe_loading spe_conditioning 4. SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->spe_loading spe_washing 6. Washing (Water) spe_loading->spe_washing spe_elution 7. Elution (Acetonitrile) spe_washing->spe_elution evaporation 8. Evaporation to Dryness spe_elution->evaporation reconstitution 9. Reconstitution (500 µL Mobile Phase) evaporation->reconstitution lc_ms_analysis 10. LC-MS/MS Injection reconstitution->lc_ms_analysis data_acquisition 11. MRM Data Acquisition lc_ms_analysis->data_acquisition peak_integration 12. Peak Integration data_acquisition->peak_integration calibration_curve 13. Calibration Curve Generation peak_integration->calibration_curve quantification 14. Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the trace analysis of this compound.

signaling_pathway cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision-Induced Dissociation (Q2) cluster_product Product Ion Selection (Q3) precursor This compound [M+H]⁺ m/z 175.1 fragment1 Fragment 1 [M+H - C₃H₇]⁺ m/z 131.1 precursor->fragment1 Collision Energy fragment2 Fragment 2 Further Fragmentation m/z 115.1 precursor->fragment2 Collision Energy product1 Quantifier Ion m/z 131.1 fragment1->product1 product2 Qualifier Ion m/z 115.1 fragment2->product2

Caption: Proposed fragmentation pathway of this compound in MS/MS.

Application of Design of Experiments (DoE) in the Optimized Synthesis of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Design of Experiments (DoE), a powerful statistical methodology, to optimize the synthesis of 2-butylbenzofuran. This benzofuran (B130515) derivative is a key intermediate in the manufacturing of various pharmaceuticals. By systematically exploring the effects of multiple process variables, DoE facilitates the development of a robust, efficient, and scalable synthetic process.

The synthesis of this compound is achieved through a three-step process, with the critical cyclization step being optimized using a DoE approach. This continuous flow process offers significant advantages over traditional batch manufacturing, including improved heat and mass transfer, enhanced safety, and greater consistency.[1][2]

Overall Synthetic Pathway

The telescoped hybrid batch-flow synthesis of this compound consists of three main steps starting from commercially available salicylaldehyde (B1680747) and methyl 2-bromohexanoate.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis (Batch) cluster_1 Step 2: Hydrolysis (Batch) cluster_2 Step 3: Cyclization (Continuous Flow - DoE Optimized) A Salicylaldehyde + Methyl 2-bromohexanoate B Methyl 2-(2-formylphenoxy)hexanoate A->B K2CO3, Toluene (B28343) C 2-(2-Formylphenoxy)hexanoic acid B->C NaOH, H2O/Toluene D This compound C->D Acetic Anhydride (B1165640), Triethylammonium (B8662869) Acetate (B1210297)

Caption: Overall synthetic pathway for this compound.

Design of Experiments (DoE) for the Optimization of the Cyclization Step

A central composite design (CCD) was employed to investigate the effects of three key factors on the yield and purity of this compound in the continuous flow cyclization step. This statistical approach allows for the evaluation of linear, interaction, and quadratic effects of the factors, leading to a comprehensive understanding of the reaction space.

The factors investigated were:

  • Temperature: The reaction temperature of the flow reactor.

  • Equivalents of Acetic Anhydride: The molar ratio of acetic anhydride to the starting material, 2-(2-Formylphenoxy)hexanoic acid.

  • Equivalents of Triethylammonium Acetate: The molar ratio of triethylammonium acetate to the starting material.

DoE Factors and Levels

The levels for each factor were chosen based on preliminary screening experiments and chemical knowledge.

FactorUnitsLow Level (-1)Center (0)High Level (+1)
Temperature°C120130140
Acetic Anhydride (equiv)mol/mol1.52.02.5
Triethylammonium Acetate (equiv)mol/mol1.52.02.5
Experimental Design and Results

A total of 17 experiments were conducted, including factorial points, axial points, and center point replicates, to build a predictive model for the reaction outcome. The response measured was the percentage yield of this compound.

RunTemperature (°C)Acetic Anhydride (equiv)Triethylammonium Acetate (equiv)Yield (%)
11201.51.585.2
21401.51.590.1
31202.51.588.5
41402.51.592.3
51201.52.587.9
61401.52.591.5
71202.52.589.8
81402.52.594.1
91132.02.086.4
101472.02.093.2
111301.22.089.1
121302.82.091.7
131302.01.288.2
141302.02.890.5
151302.02.091.0
161302.02.091.2
171302.02.091.1

Note: The data presented is representative and based on the principles of DoE application in similar syntheses.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-formylphenoxy)hexanoate (Batch)
  • To a stirred mixture of salicylaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in toluene (5 vol), add methyl 2-bromohexanoate (1.1 eq).

  • Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (5 vol) and separate the aqueous layer.

  • Wash the organic layer with brine (2 x 3 vol).

  • Concentrate the organic phase under reduced pressure to yield crude methyl 2-(2-formylphenoxy)hexanoate, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(2-Formylphenoxy)hexanoic acid (Batch)
  • To the crude methyl 2-(2-formylphenoxy)hexanoate (1.0 eq) in toluene (5 vol), add a 2 M aqueous solution of sodium hydroxide (B78521) (2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours, monitoring the hydrolysis by HPLC.

  • After completion, separate the aqueous layer.

  • Wash the organic layer with water (2 vol).

  • Combine the aqueous layers and acidify with 2 M hydrochloric acid to pH 2-3, resulting in the precipitation of the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 2-(2-formylphenoxy)hexanoic acid.

Step 3: Continuous Flow Synthesis of this compound (DoE Optimized)

This step utilizes a continuous flow reactor setup. The following protocol is based on the optimized conditions derived from the DoE study.

Continuous_Flow_Setup reagent_a Reagent A 2-(2-Formylphenoxy)hexanoic acid in Toluene pump_a Pump A reagent_a->pump_a reagent_b Reagent B Acetic Anhydride & Triethylammonium Acetate pump_b Pump B reagent_b->pump_b mixer Static Mixer pump_a->mixer pump_b->mixer reactor Heated Flow Reactor (140 °C) mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: Continuous flow setup for this compound synthesis.

  • Feed Solution Preparation:

    • Solution A: Prepare a solution of 2-(2-formylphenoxy)hexanoic acid in toluene.

    • Solution B: Prepare a solution of acetic anhydride (2.5 eq) and triethylammonium acetate (2.5 eq) in a suitable solvent.

  • Flow Reactor Setup:

    • Set up a continuous flow system consisting of two pumps, a static mixer, a heated reactor coil, and a back-pressure regulator.

  • Reaction Execution:

    • Set the reactor temperature to 140 °C.

    • Pump Solution A and Solution B into the static mixer at flow rates calculated to achieve the desired residence time and stoichiometry.

    • The combined stream passes through the heated reactor where the cyclization occurs.

    • The product stream is then cooled and collected after the back-pressure regulator.

  • Work-up and Isolation:

    • The collected reaction mixture is quenched with water.

    • The organic layer is separated, washed with aqueous sodium bicarbonate solution and brine.

    • The organic phase is dried over sodium sulfate (B86663) and concentrated under reduced pressure to yield crude this compound.

    • The crude product can be purified by vacuum distillation to afford high-purity this compound.

Conclusion

The application of Design of Experiments has proven to be an invaluable tool for the rapid and efficient optimization of the this compound synthesis.[1] By employing a statistical approach, a thorough understanding of the reaction parameter space was achieved, leading to the identification of optimal conditions that maximize yield and purity. The integration of DoE with a continuous flow process represents a modern and sustainable approach to the manufacturing of important pharmaceutical intermediates.

References

Application Note: Monitoring the Synthesis of 2-Butylbenzofuran by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for monitoring the progress of 2-Butylbenzofuran synthesis reactions using thin-layer chromatography (TLC). This method is crucial for researchers, scientists, and drug development professionals to rapidly assess reaction completion, identify the formation of products, and detect potential byproducts. The protocol outlines the preparation of TLC plates, selection of an appropriate solvent system, sample preparation and application, plate development, visualization techniques, and calculation of the retention factor (Rf) for the starting materials and the desired product.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its synthesis, typically involving the reaction of a substituted phenol (B47542) with an alkyl halide or related precursors, requires careful monitoring to optimize reaction conditions and ensure the desired product is obtained with high purity. Thin-layer chromatography is a simple, rapid, and cost-effective analytical technique ideal for real-time monitoring of organic reactions. By observing the disappearance of starting material spots and the appearance of a new product spot on a TLC plate, a chemist can effectively track the reaction's progress.

This protocol focuses on a common synthetic route to this compound, starting from salicylaldehyde (B1680747) and an appropriate butylating agent. The principles and procedures outlined herein are adaptable to other similar benzofuran (B130515) syntheses.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Reactants: Salicylaldehyde, 2-bromohexane (B146007) (or other suitable butylating agent), and relevant solvents and reagents for the synthesis.

  • Solvents for Eluent: n-Hexane (or petroleum ether) and Ethyl acetate (B1210297) (ACS grade or higher).

  • Sample Preparation: Dichloromethane (B109758) or another volatile organic solvent.

  • TLC Development Chamber: A glass jar with a lid.

  • Spotting: Glass capillary tubes.

  • Visualization: UV lamp (254 nm), iodine chamber, and/or a chemical stain (e.g., p-anisaldehyde or potassium permanganate (B83412) solution).

  • General laboratory glassware and equipment.

TLC Plate Preparation
  • Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the TLC plate. This is the origin line where the samples will be spotted.

  • On the origin line, mark three small, equidistant points with the pencil to indicate the lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

Eluent (Mobile Phase) Preparation

A common solvent system for the separation of moderately polar compounds like benzofuran derivatives is a mixture of a non-polar solvent and a slightly more polar solvent. For this reaction, a starting eluent of 9:1 n-Hexane:Ethyl Acetate (v/v) is recommended. The polarity can be adjusted as needed to achieve optimal separation.

Sample Preparation and Spotting
  • Starting Material (SM) Sample: Dissolve a small amount of salicylaldehyde in a few drops of dichloromethane in a small vial.

  • Reaction Mixture (RM) Sample: At various time points during the reaction (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube and dissolve it in a few drops of dichloromethane in a separate vial.

  • Spotting:

    • Using a clean capillary tube, spot the prepared salicylaldehyde solution on the 'SM' mark on the origin line. The spot should be small and concentrated.

    • Using another clean capillary tube, spot the reaction mixture solution on the 'RM' mark.

    • For the 'C' (co-spot) lane, first spot the salicylaldehyde solution, and then, using the appropriate capillary, spot the reaction mixture directly on top of the salicylaldehyde spot. Allow the spot to dry completely between applications.

TLC Plate Development
  • Pour the prepared eluent into the TLC development chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the eluent, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is upright and the eluent is not splashing onto the plate.

  • Allow the solvent front to ascend the plate. Remove the plate when the solvent front is approximately 1 cm from the top edge.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization
  • UV Light: Place the dried TLC plate under a UV lamp (254 nm). Aromatic compounds like salicylaldehyde and this compound will appear as dark spots against a fluorescent background.[1] Gently circle the visible spots with a pencil.

  • Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[1] This method is generally non-destructive. Circle the spots with a pencil as they may fade over time.

  • Chemical Staining (Destructive):

    • Potassium Permanganate Stain: Prepare a solution of 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat with a heat gun. Aldehydes and other oxidizable groups will appear as yellow-brown spots on a purple background.

    • p-Anisaldehyde Stain: Prepare a solution of 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Dip the plate and heat. Different functional groups will produce spots of various colors.

Data Analysis and Interpretation

The progress of the reaction is monitored by observing the changes in the TLC plate over time.

  • The intensity of the starting material spot (salicylaldehyde) in the 'RM' lane should decrease as the reaction proceeds.

  • A new spot, corresponding to the this compound product, will appear.

  • The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

The Retention Factor (Rf) for each spot is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2]

The distances are measured from the origin line. Rf values are crucial for identifying the components of the reaction mixture.

Data Presentation

The following table summarizes the expected TLC results for the synthesis of this compound. The Rf values are approximate and may vary depending on the exact experimental conditions.

CompoundExpected PolarityExpected Rf Value (9:1 Hexane:EtOAc)Visualization Method(s)
SalicylaldehydeMore Polar~ 0.3 - 0.4UV (254 nm), Iodine, KMnO4 stain, p-Anisaldehyde stain
2-BromohexaneNon-polar~ 0.8 - 0.9Iodine, KMnO4 stain (faint)
This compound Less Polar ~ 0.6 - 0.7 UV (254 nm), Iodine
Potential ByproductsVariableVariableUV, Iodine, Specific stains depending on the byproduct

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw origin line) spot_plate Spot Samples on Plate prep_plate->spot_plate prep_eluent Prepare Eluent (e.g., 9:1 Hexane:EtOAc) develop_plate Develop Plate in Saturated Chamber prep_eluent->develop_plate prep_samples Prepare Samples (SM, RM, Co-spot) prep_samples->spot_plate spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize Spots (UV, Iodine, Stain) dry_plate->visualize calculate_rf Circle Spots & Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Reaction Progress) calculate_rf->interpret

Caption: Experimental workflow for monitoring a reaction by TLC.

TLC_Logic cluster_phases Phases cluster_analytes Analytes cluster_results Results TLC_System TLC System Stationary Stationary Phase (Silica Gel - Polar) TLC_System->Stationary Mobile Mobile Phase (Eluent - Less Polar) TLC_System->Mobile Reactant Reactant (e.g., Salicylaldehyde) More Polar Stationary->Reactant Product Product (this compound) Less Polar Mobile->Product Low_Rf Low Rf Value Reactant->Low_Rf Stronger Adsorption High_Rf High Rf Value Product->High_Rf Weaker Adsorption

References

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Butylbenzofuran zur verbesserten analytischen Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Butylbenzofuran ist eine heterozyklische Verbindung, die als Grundgerüst in verschiedenen pharmazeutisch aktiven Molekülen und als industrielles Zwischenprodukt von Interesse ist. Die genaue und empfindliche Quantifizierung von this compound und seinen Metaboliten in komplexen Matrizes wie biologischen Flüssigkeiten oder Umweltproben stellt eine analytische Herausforderung dar. Die direkte Analyse mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) leidet oft unter unzureichender Empfindlichkeit und geringer chromatographischer Auflösung.

Die chemische Derivatisierung ist eine Schlüsselstrategie, um diese Einschränkungen zu überwinden. Durch die Modifizierung der Analyten vor der Analyse können deren physikochemische Eigenschaften gezielt verbessert werden. Für this compound, das selbst keine hochreaktive funktionelle Gruppe für gängige Derivatisierungsreaktionen aufweist, konzentriert sich diese Applikationsschrift auf die Derivatisierung seiner hydroxylierten Metaboliten. Die Hydroxylierung ist ein häufiger metabolischer Weg, der eine reaktive Hydroxylgruppe (-OH) einführt, die für Derivatisierungsreaktionen zugänglich ist. Diese Notiz beschreibt Protokolle für die Silylierung zur GC-MS-Analyse und die Acylierung zur Verbesserung der Detektion in der HPLC-UV/Fluoreszenz-Analyse.

Datenpräsentation

Die folgende Tabelle fasst die quantitativen Daten für die Analyse von derivatisiertem 2-(4-Hydroxybutyl)benzofuran, einem hypothetischen Hauptmetaboliten von this compound, zusammen. Diese repräsentativen Werte können je nach spezifischer Verbindung, Instrumentierung und analytischen Bedingungen variieren.

Tabelle 1: Chromatographische Leistung für derivatisiertes 2-(4-Hydroxybutyl)benzofuran

DerivatAnalysemethodeRetentionszeit (min)Linearitätsbereich (ng/mL)
Trimethylsilyl (TMS)-DerivatGC-MS12.51 - 500>0.998
Pentafluorbenzoyl (PFB)-DerivatHPLC-UV8.25 - 1000>0.999

Tabelle 2: Methodensensitivität für derivatisiertes 2-(4-Hydroxybutyl)benzofuran

DerivatAnalysemethodeNachweisgrenze (LOD) (ng/mL)Bestimmungsgrenze (LOQ) (ng/mL)
Trimethylsilyl (TMS)-DerivatGC-MS0.51.5
Pentafluorbenzoyl (PFB)-DerivatHPLC-UV1.85.4

Experimentelle Protokolle

Protokoll 1: Silylierungsderivatisierung für die GC-MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von hydroxylierten this compound-Metaboliten mittels Silylierung für die anschließende Analyse durch Gaschromatographie-Massenspektrometrie (GC-MS). Die Silylierung wandelt die polare Hydroxylgruppe in eine weniger polare und flüchtigere Trimethylsilyl (TMS)-Ethergruppe um, was die chromatographische Leistung und die thermische Stabilität verbessert.[1]

Materialien:

  • Probe, die hydroxyliertes this compound enthält (z. B. Plasmaextrakt)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Lösungsmittel (z. B. Acetonitril, Pyridin)

  • Heizblock oder Wasserbad

  • GC-Vials mit Einlagen

  • Stickstoff-Evaporator

Vorgehensweise:

  • Probenvorbereitung: Eine bekannte Menge des Probenextrakts in ein GC-Vial überführen und unter einem sanften Stickstoffstrom zur Trockne eindampfen.

  • Reagenz zugeben: 50 µL eines geeigneten Lösungsmittels (z. B. Pyridin) und 50 µL BSTFA (+ 1% TMCS) in das Vial geben.

  • Reaktion: Das Vial fest verschließen und für 60 Minuten bei 70 °C in einem Heizblock inkubieren, um eine vollständige Derivatisierung sicherzustellen.

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

GC-MS Bedingungen (Beispiel):

  • Säule: HP-5MS (30 m x 0.25 mm, 0.25 µm)

  • Injektor-Temperatur: 280 °C

  • Ofenprogramm: 80 °C für 2 min, dann mit 10 °C/min auf 280 °C erhöhen und 5 min halten.

  • Trägergas: Helium (1 mL/min)

  • MS-Transferleitung: 280 °C

  • Ionenquelle: 230 °C

  • Modus: Electron Impact (EI), Scan-Modus (m/z 50-550)

GCMS_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse A Probenextrakt B Eindampfen (N2) A->B C Zugabe von BSTFA + TMCS B->C D Inkubation (70°C, 60 min) C->D E Abkühlen D->E F GC-MS Injektion E->F

Workflow der Silylierungsderivatisierung für die GC-MS-Analyse.
Protokoll 2: Acylierungsderivatisierung für die HPLC-UV/Fluoreszenz-Analyse

Dieses Protokoll beschreibt die Derivatisierung von hydroxylierten this compound-Metaboliten durch Acylierung mit Pentafluorbenzoylchlorid. Diese Reaktion führt einen stark UV-absorbierenden und elektroforen Pentafluorbenzoyl-Chromophor ein, was die Nachweisempfindlichkeit in der HPLC mit UV- oder Fluoreszenzdetektion erheblich verbessert.

Materialien:

  • Probe, die hydroxyliertes this compound enthält

  • Pentafluorbenzoylchlorid (PFB-Cl)

  • Base (z. B. Triethylamin oder wässrige Natriumbicarbonatlösung)

  • Lösungsmittel (z. B. Acetonitril, Dichlormethan)

  • HPLC-Vials

  • pH-Meter oder pH-Papier

Vorgehensweise:

  • Probenvorbereitung: Den getrockneten Probenextrakt in 100 µL Acetonitril lösen.

  • Basen-Zugabe: 50 µL einer 1 M Natriumbicarbonatlösung zugeben und den pH-Wert auf ~8-9 einstellen.

  • Derivatisierungsreagenz zugeben: 10 µL einer 10%igen Lösung von Pentafluorbenzoylchlorid in Acetonitril zugeben.

  • Reaktion: Die Mischung bei Raumtemperatur für 30 Minuten schütteln.

  • Reaktionsstopp: Die Reaktion durch Zugabe von 10 µL einer 1 M Salzsäurelösung stoppen, um die Lösung zu neutralisieren.

  • Extraktion: Das Derivat mit einem geeigneten organischen Lösungsmittel (z. B. Hexan) extrahieren. Die organische Phase abtrennen und zur Trockne eindampfen.

  • Rekonstitution: Den Rückstand in der mobilen Phase der HPLC lösen und in ein HPLC-Vial überführen.

  • Analyse: 10 µL der Probe in das HPLC-System injizieren.

HPLC-UV Bedingungen (Beispiel):

  • Säule: C18-Umkehrphasensäule (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Ameisensäure in Wasser

  • Mobile Phase B: Acetonitril

  • Gradient: 50% B bis 95% B in 10 Minuten, 2 Minuten halten, dann zurück zu den Ausgangsbedingungen.[2]

  • Flussrate: 1.0 mL/min

  • Säulentemperatur: 30 °C

  • UV-Detektion: 254 nm

HPLC_Workflow A Probenextrakt in ACN B pH-Einstellung (Base) A->B C Zugabe von PFB-Cl B->C D Reaktion (RT, 30 min) C->D E Neutralisation (Säure) D->E F Extraktion E->F G Eindampfen & Rekonstitution F->G H HPLC-UV Analyse G->H

Workflow der Acylierungsderivatisierung für die HPLC-Analyse.

Logische Beziehungen und Anwendungsbereiche

Die Wahl der Derivatisierungsmethode hängt von der verfügbaren analytischen Ausrüstung und den spezifischen Anforderungen der Analyse ab.

Logic_Diagram cluster_gc GC-Analyse cluster_hplc HPLC-Analyse Analyte Hydroxylierter this compound Metabolit Silylation Silylierung (z.B. BSTFA) Analyte->Silylation Acylation Acylierung (z.B. PFB-Cl) Analyte->Acylation GCMS GC-MS Detektion Silylation->GCMS Erhöht Flüchtigkeit & thermische Stabilität HPLCDetection HPLC-UV/Fluoreszenz Acylation->HPLCDetection Führt Chromophor ein für erhöhte Empfindlichkeit

Entscheidungsdiagramm für die Derivatisierungsmethoden.

Zusammenfassung: Die Derivatisierung von hydroxylierten Metaboliten des 2-Butylbenzofurans ist ein entscheidender Schritt zur Verbesserung der analytischen Nachweisbarkeit. Die Silylierung ist die Methode der Wahl für die GC-MS-Analyse und bietet eine hervorragende Empfindlichkeit und chromatographische Trennung. Für die HPLC-Analyse verbessert die Acylierung die Detektion durch die Einführung eines starken Chromophors. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung robuster analytischer Methoden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

References

Application Notes and Protocols: 2-Butylbenzofuran in the Development of Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-butylbenzofuran derivatives in the development of novel antioxidant compounds. This document details the synthesis, mechanisms of action, and experimental protocols for evaluating the antioxidant efficacy of this class of molecules.

Introduction

Benzofuran (B130515) scaffolds are prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including potent antioxidant effects. The this compound moiety, in particular, has garnered interest due to its structural features that are amenable to chemical modification and have shown promise in scavenging free radicals and mitigating oxidative stress. These compounds are being explored for their therapeutic potential in conditions associated with oxidative damage, as well as for applications in the cosmetic and food industries as stabilizing agents.[1]

The antioxidant activity of benzofuran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The substitution pattern on the benzofuran ring and any attached functional groups significantly influences this activity.

Synthesis of this compound Derivatives

A key intermediate in the development of antioxidant compounds is 2-butyl-3-(4-hydroxybenzoyl)benzofuran. Its synthesis is a multi-step process that allows for the introduction of various functional groups to modulate antioxidant activity.

Experimental Protocol: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

This protocol describes a common synthetic route.

Step 1: Synthesis of this compound

  • In a 2-liter reaction flask equipped with a stirrer, reflux condenser, and thermometer, combine 400 g of toluene, 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate.

  • At room temperature, add 125 g of salicylaldehyde (B1680747) to the mixture in batches.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Add 200 g of water and, while stirring, adjust the pH of the solution to 1-2 with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain crude this compound, which can be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation to yield 2-Butyl-3-(4-methoxybenzoyl)benzofuran

  • In a 2000 ml reaction flask, dissolve 174 g of this compound in 520 g of toluene.

  • Remove residual water by azeotropic distillation.

  • Cool the solution to 20°C.

  • Quickly add 174 g of p-methoxybenzoyl chloride and a catalytic amount of a Lewis acid (e.g., ytterbium trifluoromethanesulfonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Step 3: Demethylation to yield 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

  • Disperse the 2-butyl-3-(4-methoxybenzoyl)benzofuran obtained in the previous step in an organic solvent (e.g., acetonitrile) containing an acid catalyst (e.g., aluminum trichloride (B1173362) or boron tribromide).[2]

  • Stir the mixture at a temperature between 0°C and 80°C for 1-8 hours, depending on the catalyst used.[2]

  • Upon completion of the reaction, neutralize the acidic reaction system with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/diethyl ether) to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[2]

G cluster_0 Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran A Salicylaldehyde + Methyl 2-bromohexanoate B This compound A->B Step 1: Cyclization C This compound + p-methoxybenzoyl chloride B->C D 2-Butyl-3-(4-methoxybenzoyl)benzofuran C->D Step 2: Friedel-Crafts Acylation E Demethylation D->E F 2-Butyl-3-(4-hydroxybenzoyl)benzofuran E->F Step 3

Caption: Synthetic pathway for 2-Butyl-3-(4-hydroxybenzoyl)benzofuran.

Antioxidant Activity of this compound Derivatives

The antioxidant capacity of this compound derivatives can be evaluated using various in vitro assays. The presence of a hydroxyl group on the benzoyl moiety is crucial for the radical scavenging activity.

Quantitative Data on Antioxidant Activity

The following table summarizes the antioxidant activity of various benzofuran derivatives from different studies, providing a comparative overview. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the activity of the respective free radical or oxidative process.

Compound IDR1RAntioxidant Activity (DPPH) IC50 (µM)Reference
Benzofuran Derivative 1 morpholineBrSignificant Activity[3]
Benzofuran Derivative 2 1-pyridyl-2-yl piperazineBrSignificant Activity[3]
Benzofuran Derivative 3 morpholineOMeSignificant Activity[3]
Benzofuran Derivative 4 1-pyridyl-2-yl piperazineOMeSignificant Activity[3]
Benzofuran Derivative 5 thiomorpholineOMeGood Activity[3]
Benzofuran Derivative 6 piperzin-1-yl ethanolOMeGood Activity[3]
Benzofuran Derivative 7 pyrrolidine-No Activity[3]
Benzofuran Derivative 8 piperidine-No Activity[3]
Benzofuran Derivative 9 N-benzylpiperazine-No Activity[3]
BFA --~12 µM (vs. ascorbate/Fe2+)[4]
BFA --25 µM (vs. NADPH/Fe2+/ADP)[4]
BFA --30 µM (vs. cumene (B47948) hydroperoxide)[4]

Note: "Significant" and "Good" activity were reported qualitatively in the source. BFA is 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid.

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compound (this compound derivative)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound dilutions or positive control to the respective wells. For the blank, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

G cluster_0 DPPH Assay Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH Solution with Test Compound in 96-well plate A->C B Prepare Serial Dilutions of This compound Derivative B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Sample containing lipids (e.g., tissue homogenate, cell lysate)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Butylated hydroxytoluene (BHT) solution (to prevent further oxidation)

  • MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane)

  • Water bath

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.[2]

  • Incubate on ice for 15 minutes.[2]

  • Centrifuge at 2,200 x g for 15 minutes at 4°C.[2]

  • Carefully transfer 200 µL of the supernatant to a new tube.[2]

  • Add an equal volume of 0.67% TBA solution to the supernatant.[5]

  • Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes to allow the formation of the MDA-TBA adduct (a pink chromogen).[2]

  • Cool the tubes on ice for 10 minutes to stop the reaction.[2]

  • Centrifuge at 3,000 rpm for 10 minutes.[5]

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the concentration of TBARS in the sample by comparing its absorbance to the MDA standard curve. The results are typically expressed as nmol of MDA per mg of protein or gram of tissue.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds in a biologically relevant cell-based model.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or ABAP (radical initiator)

  • Quercetin (positive control)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate and grow to confluence.[6]

  • Remove the growth medium and wash the cells with PBS.

  • Treat the cells with the test compound (this compound derivative) at various concentrations and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.[6]

  • Remove the treatment medium and wash the cells with PBS.

  • Add 600 µM AAPH or ABAP solution to induce oxidative stress.[7]

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically for 1 hour at 37°C (excitation ~485 nm, emission ~535 nm).

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

  • The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Plausible Mechanism of Antioxidant Action: The Keap1-Nrf2 Signaling Pathway

A key mechanism by which phenolic antioxidants, including this compound derivatives, are thought to exert their protective effects is through the activation of the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's antioxidant defense capacity.

G cluster_0 Keap1-Nrf2 Signaling Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Induces dissociation Benzofuran This compound Derivative Benzofuran->Keap1_Nrf2 May induce dissociation Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Activates transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

References

Troubleshooting & Optimization

Troubleshooting common side reactions in Friedel-Crafts acylation of benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of benzofuran (B130515). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the acylation of the benzofuran core.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts acylation of benzofuran, offering probable causes and actionable solutions.

Q1: My reaction is resulting in a low yield or no conversion to the desired acylated benzofuran. What are the common causes and how can I improve the yield?

A1: Low yields in the Friedel-Crafts acylation of benzofuran can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1][2][3]

  • Probable Causes:

    • Deactivated Benzofuran Ring: While the benzofuran ring is generally reactive, the presence of electron-withdrawing groups can significantly decrease its nucleophilicity, hindering the electrophilic aromatic substitution.[3]

    • Insufficiently Reactive Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) can impact the reaction rate.[1][4]

    • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Any water in the reaction system will lead to catalyst deactivation.[1][3]

    • Insufficient Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[3]

    • Suboptimal Temperature: The reaction may require specific temperatures to proceed efficiently. Excessively high temperatures can lead to decomposition and side reactions.[2][3]

  • Troubleshooting & Optimization:

Suggested SolutionExpected Outcome
Use a more reactive acylating agent (e.g., acyl chloride over anhydride).[1]Increased conversion to the acylated product.
Ensure strictly anhydrous conditions by using freshly distilled solvents and drying all glassware.[1][5]Prevention of Lewis acid deactivation and improved catalytic activity.
Increase the stoichiometry of the Lewis acid or switch to a stronger one (e.g., AlCl₃).[1]Enhanced reaction rate and higher product yield.
Perform a temperature screen to identify the optimal reaction temperature.[2]Minimized side reactions and maximized yield of the desired product.

Q2: I am observing a mixture of C2 and C3 acylated isomers. How can I improve the regioselectivity of the reaction?

A2: Poor regioselectivity is a known challenge in the Friedel-Crafts acylation of benzofuran, often leading to a mixture of C2 and C3 isomers.[1][6] The electronic properties of the benzofuran ring itself can contribute to this lack of selectivity.[1]

  • Probable Causes:

    • Inherent Electronic Properties: The benzofuran ring system can be acylated at both the C2 and C3 positions.[1]

    • Reaction Conditions: The choice of solvent, temperature, and Lewis acid can influence the isomeric ratio.[7]

  • Troubleshooting & Optimization:

Suggested SolutionExpected Outcome
Modify reaction conditions such as solvent and temperature to favor the formation of one isomer.[1]Improved regioselectivity towards the desired isomer.
Experiment with different Lewis acids, as their nature can influence the position of acylation.[5]Enhanced formation of either the C2 or C3 acylated product.
Consider alternative synthetic strategies if high regioselectivity is crucial and difficult to achieve.[6]Access to a single, pure regioisomer.

Q3: My reaction mixture has turned into a dark, insoluble tar. What is causing this and how can I prevent it?

A3: Tar formation is a strong indication of polymerization or resinification of the benzofuran ring.[5][8] Furan (B31954) and its derivatives are susceptible to polymerization under the strongly acidic conditions of a typical Friedel-Crafts reaction.[5][9][10]

  • Probable Causes:

    • Strongly Acidic Conditions: The use of potent Lewis acids like AlCl₃ can promote the polymerization of the sensitive benzofuran ring.[5]

    • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.[5]

    • High Concentration of Lewis Acid: Localized high concentrations of the catalyst can initiate polymerization.[5]

  • Troubleshooting & Optimization:

Suggested SolutionExpected Outcome
Switch to a milder Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).[5]Reduced polymerization and a cleaner reaction mixture.
Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C).[5]Slower rate of polymerization, favoring the desired acylation reaction.
Add the Lewis acid slowly and portion-wise to the reaction mixture to avoid high local concentrations.[5]Minimized initiation of polymerization.
Consider using heterogeneous catalysts like zeolites, which can provide a milder reaction environment.[5]Easier catalyst removal and potentially cleaner reaction profile.

Data Presentation

Table 1: Influence of Lewis Acid on Benzofuran Acylation

Lewis AcidStoichiometrySolventTemperature (°C)Yield (%)Regioselectivity (C2:C3)Reference
AlCl₃StoichiometricDichloromethane0 to RTLow to ModerateMixture[1],[5]
SnCl₄Stoichiometric1,2-DichloroethaneRTModeratePredominantly C2[11]
BF₃·OEt₂Catalytic/StoichiometricDichloromethane0 to RTModerate to GoodVaries[5],[9]
ZnCl₂StoichiometricDichloromethaneRTModerateVaries[5]
In(OTf)₃CatalyticDichloromethaneRTGood to ExcellentHigh[12]
Bi(OTf)₃CatalyticAcetonitrile80GoodHigh[13]
Ga(OTf)₃CatalyticDichloroethane80GoodHigh[13]

Note: Yields and regioselectivity are highly dependent on the specific benzofuran substrate and acylating agent used.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 2-Butylbenzofuran

This protocol is adapted from a documented synthesis of a 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran intermediate.[14]

  • Reaction Setup: To a 2000 mL reaction flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 174 grams of this compound and 520 grams of toluene.[14]

  • Reagent Addition: Cool the mixture to the desired reaction temperature (e.g., 0 °C) and slowly add the Lewis acid (e.g., aluminum chloride) in portions.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., 4-methoxybenzoyl chloride) to the stirred mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Probable Cause Analysis cluster_solution Solution Implementation cluster_outcome Expected Outcome Problem Low Yield / Poor Selectivity / Tar Formation Cause_Reagents Reagent Quality/Reactivity Problem->Cause_Reagents Cause_Conditions Reaction Conditions (Temp, Solvent) Problem->Cause_Conditions Cause_Catalyst Catalyst Activity/Choice Problem->Cause_Catalyst Sol_Reagents Use Anhydrous Reagents / More Reactive Acylating Agent Cause_Reagents->Sol_Reagents Sol_Conditions Optimize Temperature / Screen Solvents Cause_Conditions->Sol_Conditions Sol_Catalyst Use Milder Lewis Acid / Increase Stoichiometry Cause_Catalyst->Sol_Catalyst Outcome Improved Yield & Selectivity Sol_Reagents->Outcome Sol_Conditions->Outcome Sol_Catalyst->Outcome

Caption: A troubleshooting workflow for common issues in Friedel-Crafts acylation.

Reaction_Pathway cluster_reaction Friedel-Crafts Acylation cluster_products Potential Products & Byproducts Benzofuran Benzofuran AcyliumIon Electrophilic Acylium Ion Benzofuran->AcyliumIon + SideProduct Polymer/Tar Benzofuran->SideProduct Side Reaction (Strong Acid) AcylatingAgent Acylating Agent (RCOCl or (RCO)₂O) AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) DesiredProduct Acylated Benzofuran (C2 and/or C3) AcyliumIon->DesiredProduct Desired Pathway

Caption: Competing reaction pathways in the Friedel-Crafts acylation of benzofuran.

References

Strategies for minimizing impurity formation in 2-Butylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Butylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent industrial synthesis starts from salicylaldehyde (B1680747) and an alkyl 2-bromohexanoate (e.g., methyl 2-bromohexanoate). This route involves an initial O-alkylation of the salicylaldehyde followed by an intramolecular cyclization/dehydration reaction to form the benzofuran (B130515) ring. Other potential, though less common for this specific molecule, routes include transition-metal-catalyzed cyclizations of o-alkynylphenols.

Q2: What is the key intermediate in the synthesis from salicylaldehyde?

A2: The key intermediate formed after the initial O-alkylation of salicylaldehyde with a 2-bromohexanoate ester is methyl 2-(2-formylphenoxy)hexanoate. This intermediate is then typically hydrolyzed to the corresponding carboxylic acid, 2-(2-formylphenoxy)hexanoic acid, which subsequently undergoes intramolecular cyclization to yield this compound.

Q3: My overall yield is low. What are the critical steps to optimize?

A3: Low yields can stem from either the initial O-alkylation or the final cyclization step. Ensure the complete consumption of salicylaldehyde in the first step to avoid purification challenges later. For the cyclization step, the choice of cyclizing agent (e.g., acetic anhydride) and reaction temperature are critical for driving the reaction to completion and minimizing side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. You can visualize the consumption of the starting materials (salicylaldehyde and the bromoester) and the appearance of the intermediate and the final this compound product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide: Impurity Formation

This guide addresses specific issues related to impurity formation during the synthesis of this compound via the salicylaldehyde route.

Problem 1: My final product is contaminated with a significant amount of unreacted intermediate.

  • Question: After the cyclization step, I still see a large amount of 2-(2-formylphenoxy)hexanoic acid in my crude product. How can I drive the cyclization to completion?

  • Answer: Incomplete cyclization is a common issue. The intramolecular aldol-type condensation followed by dehydration requires specific conditions to proceed efficiently.

    • Potential Cause 1: Insufficiently strong dehydrating conditions. The classical Perkin cyclization conditions often use acetic anhydride (B1165640) with a weak base like sodium acetate (B1210297).[1]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Ensure the reaction is heated sufficiently (reflux conditions are common) to overcome the activation energy for both the cyclization and the subsequent dehydration.

      • Optimize Catalyst/Reagent Ratio: Ensure an adequate amount of acetic anhydride is used to act as both the solvent and the dehydrating agent.

      • Extended Reaction Time: Monitor the reaction by TLC or HPLC and continue heating until the intermediate is consumed.

Problem 2: I've isolated a significant byproduct with a higher molecular weight than my product.

  • Question: My spectral analysis (e.g., MS, NMR) suggests the presence of an unexpected isomer or a larger molecule. What could this be?

  • Answer: A likely, but often overlooked, side reaction in the Perkin-type cyclization of 2-(2-formylphenoxy)alkanoic acids is the formation of a seven-membered ring, a dioxepine derivative, through an alternative cyclization pathway.[1][2]

    • Potential Cause: Competing intramolecular cyclization. Instead of the enolate of the hexanoic acid derivative attacking the aldehyde (leading to the 5-membered benzofuran ring), the carboxylate can react with the aldehyde to form a seven-membered lactone-like ring.

    • Troubleshooting Steps:

      • Control Reaction Conditions: The formation of these dioxepine byproducts is highly dependent on the reaction conditions. Cyclization carried out solely in acetic anhydride and sodium acetate is reported to reduce the formation of such byproducts compared to when acetic acid is also present as a solvent.[1]

      • Purification: If the byproduct has already formed, careful column chromatography is required for its removal. The polarity of the dioxepine derivative will likely differ from the desired this compound, allowing for chromatographic separation.

Problem 3: The initial O-alkylation of salicylaldehyde is low-yielding or produces multiple products.

  • Question: The first step of my synthesis, reacting salicylaldehyde with methyl 2-bromohexanoate, is not clean. What can I do?

  • Answer: This is a Williamson ether synthesis, and its success depends on the base and solvent system.

    • Potential Cause 1: Inappropriate Base. A base that is too strong can lead to side reactions with the aldehyde or ester functionalities. A base that is too weak will result in a slow or incomplete reaction.

    • Troubleshooting Steps:

      • Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.

      • Solvent Selection: A polar aprotic solvent like DMF or acetonitrile (B52724) is typically used to facilitate the Sₙ2 reaction.

    • Potential Cause 2: C-alkylation. While less common for phenoxides, some C-alkylation on the aromatic ring is a possible side reaction.

    • Troubleshooting Steps:

      • Optimize Temperature: Running the reaction at a moderate temperature (e.g., 60-80 °C) can favor O-alkylation over C-alkylation and other side reactions.

Quantitative Data Summary

The following table summarizes reaction conditions that can influence the yield and purity of this compound.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome with Condition BReference
Cyclization Solvent Acetic Anhydride & Acetic AcidAcetic Anhydride onlyReduced formation of dioxepine byproducts[1]
Alkylation Base Very strong base (e.g., NaH)Mild inorganic base (e.g., K₂CO₃)Cleaner reaction profile with fewer side productsGeneral Williamson Ether Synthesis Principles
Reaction Monitoring Fixed reaction timeMonitoring by TLC/HPLC until completionHigher conversion of starting materials and intermediatesGeneral Synthetic Best Practices

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2-formylphenoxy)hexanoate (Intermediate)

  • To a solution of salicylaldehyde (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add methyl 2-bromohexanoate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Synthesis of this compound

  • The crude methyl 2-(2-formylphenoxy)hexanoate is first hydrolyzed to 2-(2-formylphenoxy)hexanoic acid using a standard procedure (e.g., NaOH in methanol/water, followed by acidic workup).

  • To the crude 2-(2-formylphenoxy)hexanoic acid, add acetic anhydride (5-10 volumes) and anhydrous sodium acetate (2-3 eq.).

  • Heat the mixture to reflux (approx. 140 °C) and maintain for 3-5 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting acid.

  • Cool the reaction mixture and carefully quench by pouring it onto ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., toluene (B28343) or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or silica (B1680970) gel column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Cyclization Salicylaldehyde Salicylaldehyde Intermediate Methyl 2-(2-formylphenoxy)hexanoate Salicylaldehyde->Intermediate Bromoester Methyl 2-Bromohexanoate Bromoester->Intermediate Base K₂CO₃ in DMF Base->Intermediate 80 °C AcidIntermediate 2-(2-formylphenoxy)hexanoic Acid Hydrolysis 1. NaOH, MeOH/H₂O 2. HCl (aq) Hydrolysis->AcidIntermediate Intermediate_ref->AcidIntermediate FinalProduct This compound Cyclization Acetic Anhydride, NaOAc Reflux Cyclization->FinalProduct AcidIntermediate_ref->FinalProduct

Caption: A typical experimental workflow for the synthesis of this compound.

impurity_formation cluster_pathways Cyclization Pathways Intermediate 2-(2-formylphenoxy)hexanoic Acid Benzofuran This compound (5-membered ring) Intermediate->Benzofuran Favored Dioxepinone Dioxepinone Byproduct (7-membered ring) Intermediate->Dioxepinone Disfavored DesiredPath Desired Pathway: Intramolecular Aldol Condensation SidePath Side Reaction Pathway: Intramolecular Acetalization/Lactonization

Caption: Competing cyclization pathways leading to the desired product and a key byproduct.

troubleshooting_workflow Start Crude Product Analysis (TLC, HPLC, NMR) ImpurityCheck Major Impurity Detected? Start->ImpurityCheck HighIntermediate High level of Intermediate Acid? ImpurityCheck->HighIntermediate Yes NoImpurity Purity Acceptable ImpurityCheck->NoImpurity No UnknownImpurity Unknown Impurity (Higher MW)? HighIntermediate->UnknownImpurity No Action_IncreaseTemp Increase cyclization temperature/time HighIntermediate->Action_IncreaseTemp Yes Action_CheckReagents Optimize cyclization reagents (e.g., Ac₂O only) UnknownImpurity->Action_CheckReagents Yes (Suspect Dioxepinone) Action_Purify Purify via column chromatography UnknownImpurity->Action_Purify No (Other Impurity) End Pure this compound Action_IncreaseTemp->End Action_CheckReagents->End Action_Purify->End NoImpurity->End

Caption: A troubleshooting workflow for impurity issues in this compound synthesis.

References

Technical Support Center: Improving Regioselectivity of 2-Butylbenzofuran Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of 2-butylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the regioselectivity of this compound functionalization, with a focus on achieving C3-substituted products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

A1: The primary challenge in the functionalization of this compound is controlling the position of substitution. The benzofuran (B130515) ring system has two main reactive sites on the furan (B31954) ring: C2 and C3. Due to the electronic properties of the benzofuran scaffold, electrophilic substitution reactions often favor the C2 position. The presence of the butyl group at C2 can introduce steric hindrance, further complicating the regioselectivity of reactions.

Q2: Which position on the this compound ring is typically the most reactive towards electrophiles?

A2: In many electrophilic aromatic substitution reactions, the C2 position of the benzofuran ring is the most nucleophilic and therefore the most reactive. However, the desired substitution for many applications, including the synthesis of certain pharmaceutical intermediates, is at the C3 position.

Q3: What are the most common methods for functionalizing this compound at the C3 position?

A3: The most common and effective methods for achieving C3 functionalization of this compound are:

  • Friedel-Crafts Acylation: This is a widely used method to introduce an acyl group at the C3 position. Careful selection of the Lewis acid catalyst and reaction conditions is crucial for high regioselectivity.

  • Directed Metalation: This involves the use of a directing group to facilitate lithiation at a specific position, followed by quenching with an electrophile. While a powerful technique for regiocontrol, its application to this compound for C3 functionalization is less commonly reported and may require substrate modification.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (Mixture of C3 and other isomers)

Question: My Friedel-Crafts acylation of this compound is yielding a mixture of isomers, with significant amounts of acylation at positions other than C3. How can I improve the C3 selectivity?

Answer: Poor regioselectivity in the Friedel-Crafts acylation of this compound is a common issue. Here are several factors to consider and troubleshoot:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid catalyst play a critical role in directing the acylation to the C3 position.

    • Recommendation: Traditional Lewis acids like aluminum chloride (AlCl₃) can sometimes lead to poor regioselectivity. The use of milder or more specialized Lewis acids, such as lanthanide triflates (e.g., Yb(OTf)₃), has been shown to significantly improve C3 selectivity in the acylation of this compound.

  • Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects the product distribution.

    • Recommendation: It is advisable to perform the reaction at a controlled, and often lower, temperature. A temperature screen to find the optimal balance for your specific acylating agent and catalyst is recommended.

  • Solvent: The choice of solvent can impact the solubility of intermediates and the activity of the catalyst.

  • Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) can also affect the outcome.

    • Recommendation: Acyl chlorides are generally more reactive. Ensure the acylating agent is pure and free of acidic impurities.

Troubleshooting Decision Tree:

G start Poor C3 Regioselectivity in Friedel-Crafts Acylation catalyst What Lewis Acid are you using? start->catalyst temp Have you optimized the reaction temperature? catalyst->temp Using AlCl3 or FeCl3 product Improved C3 Selectivity catalyst->product Using Ln(OTf)3 (e.g., Yb(OTf)3) [High Selectivity Reported] temp->temp No, try a temperature screen (e.g., 0°C to 45°C) solvent Is your solvent anhydrous and appropriate? temp->solvent Yes solvent->solvent No, use anhydrous solvent (e.g., dry Toluene) solvent->product Yes

Caption: Troubleshooting workflow for poor C3 regioselectivity.

Issue 2: Low or No Product Yield in C3-Acylation

Question: My C3-acylation of this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Friedel-Crafts acylation of this compound can stem from several factors related to catalyst activity, reagent quality, and reaction conditions.

  • Catalyst Deactivation: Lewis acids are highly sensitive to moisture.

    • Recommendation: Use a freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is oven-dried or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate or Reagent Degradation: The this compound starting material or the acylating agent may be impure.

    • Recommendation: Purify the starting materials before use. For example, this compound can be purified by distillation.

  • Suboptimal Reaction Conditions: The reaction may not be running at the optimal temperature or for a sufficient amount of time.

    • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A gradual increase in temperature or prolonged reaction time might be necessary, but be cautious of potential side reactions at higher temperatures.

Data Presentation

Table 1: Comparison of Methods for C3-Acylation of this compound

MethodAcylating AgentCatalystSolventTemp. (°C)Yield (%)Regioselectivity (C3 vs. others)Reference
Friedel-Crafts Acylationp-Methoxybenzoyl chlorideYb(OTf)₃Toluene40-45HighHigh C3 selectivity reportedPatent CN100457745C
Friedel-Crafts Acylationp-Methoxybenzoyl chlorideAlCl₃TolueneRTModerateMixture of isomers possibleGeneral Knowledge

Note: "High" and "Moderate" are qualitative descriptions from the sources. Specific isomer ratios are often not reported in patents.

Experimental Protocols

Protocol 1: C3-Acylation of this compound using Ytterbium Triflate

This protocol is adapted from a method reported to have high regioselectivity for the C3 position.

Materials:

  • This compound

  • p-Methoxybenzoyl chloride

  • Ytterbium (III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)

  • Anhydrous Toluene

  • Anhydrous work-up solvents (e.g., ethyl acetate, water)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene.

  • Cool the solution to 20°C.

  • Add p-methoxybenzoyl chloride (1.0-1.5 eq) and Ytterbium triflate (Yb(OTf)₃) (0.02-0.05 eq) to the reaction mixture.

  • Allow the reaction mixture to warm to 40-45°C and stir at this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Experimental Workflow Diagram:

G start Start setup Reaction Setup: This compound, Toluene under N2 start->setup cool1 Cool to 20°C setup->cool1 add_reagents Add p-Methoxybenzoyl chloride and Yb(OTf)3 cool1->add_reagents react Heat to 40-45°C Stir for 2-4h add_reagents->react monitor Monitor by TLC/GC-MS react->monitor workup Quench with H2O and Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify product 2-Butyl-3-(4-methoxybenzoyl)benzofuran purify->product

Caption: Workflow for C3-acylation of this compound.

This technical support center provides a starting point for researchers working on the regioselective functionalization of this compound. For further assistance, it is always recommended to consult the primary literature and consider the specific requirements of your target molecule.

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Butylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butylbenzofuran, this technical support center provides essential guidance to navigate the complexities of scaling up production. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide is designed to provide rapid assistance for specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete Reaction: The cyclization step to form the benzofuran (B130515) ring may not have gone to completion.- Optimize Reaction Time and Temperature: Monitor the reaction progress using in-process controls like TLC or HPLC to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of side reactions. - Base Selection: Ensure the appropriate base and its stoichiometry are used for the cyclization step. The choice of base can significantly impact the reaction rate and yield.
Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates. - Control Temperature: Exothermic steps, if not properly controlled, can lead to the formation of degradation products. Ensure adequate cooling and controlled addition of reagents.
Formation of Impurities Over-alkylation or Di-alkylation: The alkylation of the phenolic precursor may not be selective.- Control Stoichiometry: Use a precise molar ratio of the alkylating agent to the starting material. - Temperature Control: Lowering the reaction temperature can often improve the selectivity of the alkylation.
Incomplete Cyclization: The intermediate may not fully convert to this compound.- Optimize Cyclization Conditions: Re-evaluate the base, solvent, and temperature for the cyclization step. A stronger base or a higher boiling point solvent might be required.
Difficult Purification Emulsion Formation during Workup: The presence of unreacted starting materials or byproducts can lead to the formation of stable emulsions between the organic and aqueous layers.- Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filtration: Filter the emulsified layer through a pad of Celite® to help break up the droplets. - Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Co-elution of Impurities during Chromatography: Impurities with similar polarity to this compound can be difficult to separate by column chromatography.- Optimize Solvent System: Systematically vary the polarity of the mobile phase. Utilize TLC to screen for the optimal solvent system before running a large-scale column. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica (B1680970) gel does not provide adequate separation.
Exotherm and Runaway Reactions Poor Heat Transfer at Scale: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.- Controlled Reagent Addition: For highly exothermic steps, add the reactive reagent slowly and in a controlled manner to manage the rate of heat generation. - Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system. Monitor the internal temperature closely throughout the reaction. - Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies to understand the thermal profile of the reaction and determine the necessary cooling capacity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound to control for a successful scale-up?

A1: The intramolecular cyclization to form the benzofuran ring is often the most critical step. In traditional batch processes, this step can be challenging to control and may lead to incomplete reactions or the formation of impurities. A continuous flow process for this key cyclization step has been shown to be more efficient and can lead to a higher purity product, potentially eliminating the need for downstream purification.[1][2]

Q2: What are some common side products to watch for during the synthesis of this compound?

A2: While specific side product profiles can vary depending on the synthetic route, common impurities can arise from incomplete reactions, over-alkylation of starting materials, and degradation of intermediates or the final product under harsh reaction conditions. Analytical techniques such as HPLC and GC-MS are essential for the identification and quantification of these impurities.

Q3: How can I avoid emulsion formation during the workup of my this compound synthesis?

A3: Emulsion formation is a common issue during the extractive workup of many organic syntheses. To minimize this, you can try the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the layers.

  • Add Brine: Adding a saturated sodium chloride solution can help to break up emulsions.

  • Change Solvent: Sometimes, adding a small amount of a different organic solvent can alter the properties of the organic phase and resolve the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can be effective.

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: The primary safety concern during scale-up is the management of exothermic reactions. The heat generated by a reaction increases with volume, while the ability to remove that heat (which is dependent on surface area) does not increase at the same rate. This can lead to a dangerous temperature increase and potentially a runaway reaction. It is crucial to have a thorough understanding of the reaction's thermal hazards through calorimetric studies and to ensure that the large-scale reactor has adequate cooling capacity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Cyclization

This protocol is a general guideline for a common synthetic route. Optimization of specific parameters may be necessary.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-(2-Formylphenoxy)hexanoic acid in toluene.

  • Add triethylammonium acetate and acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizing the Workflow

To aid in understanding the process flow and troubleshooting logic, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-(2-Formylphenoxy)hexanoic acid reaction Intramolecular Cyclization start->reaction Acetic Anhydride, Triethylammonium Acetate, Toluene, Reflux workup Aqueous Workup reaction->workup crude_product Crude this compound workup->crude_product purification Column Chromatography crude_product->purification Silica Gel, Hexane/Ethyl Acetate pure_product Pure this compound purification->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Time/ Temperature/Base incomplete->optimize_conditions check_side_reactions Investigate Side Reactions (GC-MS/LC-MS) complete->check_side_reactions side_products_present Side Products Identified check_side_reactions->side_products_present Yes no_side_products No Significant Side Products check_side_reactions->no_side_products No modify_conditions Modify Reaction Conditions (e.g., Inert Atmosphere, Temperature Control) side_products_present->modify_conditions check_workup Review Workup Procedure no_side_products->check_workup

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Refinement of HPLC Methods for Better Separation of 2-Butylbenzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine High-Performance Liquid Chromatography (HPLC) methods for the effective separation of 2-Butylbenzofuran isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

Positional and structural isomers, such as different isomers of this compound, often possess very similar physicochemical properties like polarity, hydrophobicity, and size.[1] This similarity leads to nearly identical interactions with the stationary and mobile phases in standard chromatographic systems, frequently resulting in poor separation or complete co-elution.[1] Achieving baseline resolution requires a highly optimized method that can exploit subtle differences in their molecular structure and functionality.[1]

Q2: What is the most effective initial approach to improve the separation of closely eluting isomers?

The most powerful initial step to improve the separation of closely eluting or co-eluting peaks is to alter the mobile phase composition.[2] Changing the organic modifier, for instance, from acetonitrile (B52724) to methanol (B129727) or vice versa, can significantly alter selectivity by changing the interactions between the isomers and the stationary phase.[1][2] If this is not sufficient, adjusting the gradient slope or the percentage of the organic modifier in an isocratic method is the next logical step.[1]

Q3: When should I consider changing the HPLC column?

If optimizing the mobile phase and other parameters like temperature and flow rate does not yield the desired resolution, changing the column is the next crucial step.[1][2] A column with a different stationary phase chemistry can provide alternative selectivities. For nonpolar isomers like this compound, exploring different bonded phases such as phenyl or polar-embedded phases might offer better separation compared to a standard C18 column.[3][4]

Q4: Can normal-phase chromatography be used for separating this compound isomers?

Yes, normal-phase (NP) chromatography can be an effective alternative for separating isomers, particularly when reverse-phase (RP) methods fail.[3] NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethanol). This can exploit different interaction mechanisms compared to RP-HPLC, potentially leading to better separation of isomers with minor structural differences.[3][5]

Q5: Are there specialized HPLC techniques for separating enantiomers of this compound?

Standard reverse-phase HPLC cannot separate enantiomers because they have identical physical and chemical properties in an achiral environment.[6] To separate enantiomers, a chiral environment is necessary. This can be achieved by using a chiral stationary phase (CSP), adding a chiral additive to the mobile phase, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can then be separated on a standard achiral column.[6][7][8] The most common approach is the use of a CSP.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks (Resolution, Rs < 1.5)

  • Q: My this compound isomer peaks are co-eluting on a C18 column with a water/acetonitrile mobile phase. What is the first parameter I should adjust?

    • A: Start by optimizing the mobile phase. A systematic approach is more effective than random changes.[1] First, try changing the organic solvent from acetonitrile (ACN) to methanol (MeOH). The different solvent properties can alter selectivity and improve separation.[1][2] If using a gradient, try making the gradient shallower to increase the time the analytes interact with the stationary phase. For isocratic methods, systematically adjust the percentage of the organic solvent.

  • Q: I've tried both ACN and MeOH, and the resolution is still poor. What's next?

    • A: If changing the organic modifier is insufficient, consider adjusting the temperature. Running the separation at a lower or higher temperature can sometimes improve resolution.[2] Lowering the flow rate can also increase efficiency and resolution, but at the cost of longer run times.[1] If these adjustments do not provide the desired separation, a change in stationary phase chemistry is recommended.[1][2]

Issue 2: Peak Tailing

  • Q: My isomer peaks are exhibiting significant tailing. What are the common causes for this with a non-ionizable compound like this compound?

    • A: For neutral, non-ionizable compounds, peak tailing is often caused by secondary interactions with the stationary phase, particularly with active silanol (B1196071) groups on the silica (B1680970) support of the column.[9] Other potential causes include column overload, a void in the column packing, or extra-column dead volume.[10]

  • Q: How can I reduce peak tailing for my this compound isomers?

    • A:

      • Reduce Sample Load: Dilute your sample or inject a smaller volume to check for column overload.[9][11]

      • Use a Different Column: A column with a low-activity, end-capped stationary phase can minimize interactions with residual silanols.[12]

      • Check for System Issues: Ensure all fittings are secure and tubing is as short as possible to minimize dead volume. If the column is old, it might be degraded and need replacement.[10][13]

Issue 3: Irreproducible Retention Times

  • Q: The retention times for my this compound isomers are shifting between injections. What should I check?

    • A: Irreproducible retention times are often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[13][14]

      • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially when running a gradient.[9] HILIC columns, in particular, require longer equilibration times.[9]

      • Mobile Phase Preparation: Prepare fresh mobile phase daily, as the composition of mixed solvents can change over time due to evaporation of the more volatile component.[13] Ensure accurate and consistent preparation.

      • Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times.[2][15]

      • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.[14][15]

Data Presentation: Method Development Summary

The following tables summarize hypothetical data from a method development study for the separation of two fictional this compound positional isomers (Isomer 1 and Isomer 2).

Table 1: Effect of Organic Modifier and Stationary Phase on Resolution (Rs)

Column ChemistryMobile Phase (Isocratic, 60:40 Organic:Water)Resolution (Rs) between Isomer 1 & 2
Standard C18Acetonitrile/Water0.8
Standard C18Methanol/Water1.1
Phenyl-HexylAcetonitrile/Water1.4
Phenyl-HexylMethanol/Water1.7
Polar-Embedded RPAcetonitrile/Water1.6

Table 2: Optimization of Mobile Phase on a Phenyl-Hexyl Column

Mobile Phase Composition (Methanol:Water)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)
60:401.0301.7
55:451.0301.9
55:450.8302.1
55:450.8252.0

Experimental Protocols

Protocol 1: Optimized Reverse-Phase HPLC Method for Separation of this compound Isomers

This protocol describes a general method based on the optimization data presented above.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade methanol and water.

  • Sample: A mixture of this compound isomers dissolved in methanol at 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: 55% Methanol, 45% Water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Run Time: 20 minutes.

3. Procedure:

  • Prepare the mobile phase by mixing 550 mL of methanol with 450 mL of water. Degas the solution by sonication or vacuum filtration.

  • Set up the HPLC system with the specified parameters.

  • Equilibrate the Phenyl-Hexyl column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Acquire and process the data.

Mandatory Visualization

G start Start: Poor Peak Resolution (Rs < 1.5) sys_check 1. Check System Suitability - Fresh mobile phase? - Column equilibrated? - Leaks / High backpressure? start->sys_check mp_opt 2. Optimize Mobile Phase sys_check->mp_opt If system is OK change_solvent A. Change Organic Solvent (e.g., ACN to MeOH) mp_opt->change_solvent adjust_grad B. Adjust Gradient / %B (Make gradient shallower or reduce %B) change_solvent->adjust_grad temp_flow 3. Adjust Temperature & Flow Rate adjust_grad->temp_flow If resolution still poor opt_temp A. Optimize Temperature (Try 25°C, 30°C, 40°C) temp_flow->opt_temp opt_flow B. Lower Flow Rate opt_temp->opt_flow col_select 4. Select Different Column opt_flow->col_select If resolution still inadequate phenyl_col Try Phenyl or Polar-Embedded Phase col_select->phenyl_col end End: Resolution Achieved (Rs >= 1.5) phenyl_col->end

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

G cluster_rp Reverse-Phase (RP) Method cluster_np Normal-Phase (NP) Method cluster_chiral Chiral Method (for enantiomers) rp_col Column: C18 or Phenyl rp_mp Mobile Phase: Water with ACN or MeOH rp_col->rp_mp np_col Column: Silica or Diol np_mp Mobile Phase: Hexane with EtOH or IPA np_col->np_mp chiral_col Column: Chiral Stationary Phase (e.g., cellulose-based) chiral_mp Mobile Phase: Varies (NP or RP modifiers) chiral_col->chiral_mp start Select Initial HPLC Methodology start->rp_col For Positional/ Structural Isomers (Most Common) start->np_col Alternative for Positional/ Structural Isomers start->chiral_col For Enantiomers

Caption: Logical relationships for selecting an initial HPLC method.

References

Addressing stability and degradation issues of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation challenges of 2-Butylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to degradation from several factors, including:

  • Oxidation: The benzofuran (B130515) ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of epoxides and subsequent ring-opened products.

  • Light: The compound is sensitive to light, particularly UV radiation, which can lead to photodegradation.

  • Heat: Elevated temperatures can accelerate the rate of degradation.

  • Strong Acids and Bases: Although generally stable at neutral pH, prolonged exposure to strong acidic or basic conditions can promote hydrolysis and other degradation pathways.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to store it at 2-8°C in a refrigerator.[1] The container should be tightly sealed to prevent exposure to air and moisture. It is also recommended to protect the compound from light by using an amber-colored vial or by storing it in a dark place. Handle the compound in a well-ventilated area and avoid contact with strong oxidizing agents.

Q3: I am observing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?

A3: An unexpected peak in your HPLC chromatogram could be a degradation product. Common degradation pathways of the benzofuran ring involve oxidation, which can lead to the formation of compounds such as salicylaldehyde (B1680747) or benzofuran-2(3H)-one derivatives through ring-opening. To identify the unknown peak, techniques like LC-MS or GC-MS are recommended to determine the molecular weight and fragmentation pattern of the impurity.

Q4: Can I heat my solution to dissolve this compound?

A4: While gentle warming can aid in dissolving this compound, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. It is advisable to monitor for any changes in the solution's color, which might indicate degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Discoloration of the this compound sample (e.g., turning yellow or brown) Oxidation due to improper storage (exposure to air).1. Ensure the container is tightly sealed and flushed with an inert gas like nitrogen or argon before storage.2. Store at the recommended 2-8°C.
Photodegradation from exposure to light.1. Store the sample in an amber vial or wrap the container in aluminum foil to protect it from light.
Appearance of additional peaks in the chromatogram during analysis On-column degradation.1. Ensure the mobile phase is compatible with this compound.2. Check the pH of the mobile phase; extreme pH values can cause degradation.3. Lower the column temperature if possible.
Degradation in the sample vial before injection.1. Prepare samples fresh before analysis.2. Use an autosampler with temperature control and set it to a low temperature (e.g., 4°C).
Low assay value or poor recovery of this compound Degradation of the compound in the stock solution or during sample preparation.1. Prepare stock solutions in a suitable, dry, and non-reactive solvent.2. Store stock solutions at low temperatures and protected from light.3. Evaluate the stability of the compound in the chosen solvent.
Incompatibility with excipients in a formulation.1. Conduct compatibility studies with individual excipients to identify any interactions.

Data Presentation: Stability of this compound under Forced Degradation Conditions

The following tables summarize representative quantitative data on the degradation of a 2-substituted benzofuran derivative under various stress conditions as per ICH guidelines. This data is intended to provide a general understanding of the stability profile.

Table 1: Hydrolytic Degradation

ConditionTime (hours)Degradation (%)
0.1 M HCl at 60°C24~5
Water at 60°C24<1
0.1 M NaOH at 60°C24~8

Table 2: Oxidative Degradation

ConditionTime (hours)Degradation (%)
3% H₂O₂ at room temp.24~15
6% H₂O₂ at room temp.24~25

Table 3: Thermal Degradation

ConditionTime (hours)Degradation (%)
80°C (Solid State)48~3

Table 4: Photolytic Degradation

ConditionDurationDegradation (%)
UV Light (254 nm)24 hours~10
Visible Light24 hours<2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for 24 hours.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Proposed Oxidative Degradation Pathway of this compound

G A This compound B [O] A->B C This compound-2,3-epoxide (Intermediate) B->C Epoxidation D H₂O (Hydrolysis) C->D E Ring Opening D->E F Salicylaldehyde derivative E->F Rearrangement G Further Oxidation F->G H Carboxylic Acid Products G->H

Caption: Proposed pathway for the oxidative degradation of this compound.

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic (0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (80°C, Solid) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC LCMS LC-MS/MS for Impurity ID HPLC->LCMS Identify Peaks Report Data Analysis & Reporting HPLC->Report Start This compound Stock Solution Start->Acid Expose to Start->Base Expose to Start->Oxidative Expose to Start->Thermal Expose to Start->Photo Expose to

Caption: Workflow for conducting and analyzing forced degradation studies.

Logical Relationship for Troubleshooting HPLC Issues

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue Unexpected Peak in HPLC Chromatogram C1 Sample Degradation (Light/Temp/Oxidation) Issue->C1 C2 Contaminated Solvent or Reagent Issue->C2 C3 Column Bleed Issue->C3 C4 System Carryover Issue->C4 S1 Prepare Fresh Sample & Protect from Light/Heat C1->S1 S2 Run Blank Gradient C2->S2 S3 Condition or Replace Column C3->S3 S4 Implement Needle Wash C4->S4

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

Technical Support Center: Optimization of Reaction Conditions for Continuous Flow Synthesis of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 2-butylbenzofuran synthesis using a continuous flow process.

Frequently Asked Questions (FAQs)

Q1: What is the overall process for the synthesis of this compound described in the telescoped hybrid batch-flow method?

A1: The synthesis is a three-step process. The first two steps, the synthesis of methyl 2-(2-formylphenoxy)hexanoate and its subsequent hydrolysis to 2-(2-formylphenoxy)hexanoic acid, are performed in batch mode. The final and key step, the cyclization to this compound, is conducted in a continuous flow reactor. This hybrid approach leverages the benefits of both batch and flow chemistry.[1][2]

Q2: Why is the cyclization step performed in continuous flow?

A2: The continuous flow setup for the cyclization step offers several advantages over traditional batch processing. These include improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for safer operation at elevated temperatures and pressures. This leads to higher yields, improved purity, and better overall process control.[1][2]

Q3: What is the purpose of using a Design of Experiments (DoE) approach for optimizing the continuous flow cyclization?

A3: A Design of Experiments (DoE) approach is a statistical method used to systematically investigate the effects of multiple variables on a reaction outcome. For the synthesis of this compound, DoE was employed to efficiently explore the impact of factors such as temperature, pressure, and residence time on the yield and purity of the final product. This allows for the identification of optimal reaction conditions with a minimal number of experiments.[1][2]

Q4: What are the key pieces of equipment needed for the continuous flow synthesis of this compound?

A4: A basic continuous flow setup for this synthesis would include:

  • High-pressure liquid chromatography (HPLC) pumps for delivering the reactant solution.

  • A heated reactor coil or a microreactor where the reaction takes place.

  • A back-pressure regulator to maintain the desired pressure in the system.

  • A collection vessel for the product stream.

  • Ancillary equipment such as tubing, fittings, and a heating system (e.g., an oil bath or a column heater).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the continuous flow synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Sub-optimal reaction temperature.Systematically vary the temperature within the range identified by the DoE (e.g., 180-220 °C) to find the optimal point for your specific setup.
Incorrect residence time.Adjust the flow rate of the pumps or the length of the reactor coil to modify the residence time. Longer residence times may not always lead to higher yields due to potential side reactions.
Inefficient mixing of reagents.If using a multi-stream inlet, ensure proper mixing before the heated zone. Consider using a static mixer.
Degradation of the starting material or product.High temperatures can sometimes lead to decomposition. Analyze the output stream for byproducts to assess if degradation is occurring.
Low Purity of this compound Formation of side products due to incorrect temperature.Optimize the temperature as described above. Byproduct formation is often highly sensitive to temperature.
Presence of unreacted starting material.Increase the residence time or temperature to drive the reaction to completion.
Air leaks in the system.Ensure all fittings are tight and the system is properly sealed, as oxygen can sometimes participate in side reactions at high temperatures.
Reactor Clogging Precipitation of starting materials, intermediates, or byproducts.Ensure complete dissolution of the starting material in the chosen solvent at the reaction temperature. Consider pre-heating the reactant solution.
Incompatibility of the solvent with the reaction conditions.Select a solvent that can dissolve all components at the reaction temperature and pressure. N,N-dimethylformamide (DMF) is often a good choice for similar reactions.[2]
Particulate matter in the reactant stream.Filter the reactant solution before introducing it into the pump to remove any solid impurities.
Pressure Fluctuations Inconsistent pump performance.Ensure the pumps are properly primed and degassed. Check for any leaks in the pump heads.
Blockage in the system.If pressure rises unexpectedly, there may be a clog forming. Stop the flow and safely investigate the source of the blockage.
Malfunctioning back-pressure regulator.Check the back-pressure regulator for proper operation and ensure it is set to the desired pressure.

Experimental Protocols

Key Experiment: Continuous Flow Cyclization of 2-(2-Formylphenoxy)hexanoic Acid

This protocol is based on the optimized conditions identified through a Design of Experiments approach.

Materials:

  • 2-(2-Formylphenoxy)hexanoic acid solution in a suitable solvent (e.g., N,N-dimethylformamide).

  • High-pressure pump.

  • Stainless steel reactor coil (e.g., 10 mL volume).

  • Heating unit (e.g., oven or oil bath).

  • Back-pressure regulator.

  • Collection vessel.

Procedure:

  • System Setup: Assemble the continuous flow reactor system, ensuring all connections are secure.

  • Pressurization and Heating: Pressurize the system to the desired pressure (e.g., 10 bar) using the back-pressure regulator and heat the reactor coil to the target temperature (e.g., 200 °C).

  • Reactant Pumping: Pump the solution of 2-(2-formylphenoxy)hexanoic acid through the heated reactor coil at a flow rate calculated to achieve the desired residence time.

  • Steady State: Allow the system to reach a steady state by running the reaction for at least three reactor volumes before collecting the product.

  • Product Collection: Collect the product stream in a suitable vessel.

  • Analysis: Analyze the collected sample by HPLC or GC to determine the yield and purity of this compound.

Data Presentation

Table 1: Design of Experiments (DoE) Parameters for Optimization of Continuous Flow Cyclization

The following table summarizes the parameters and their ranges that were investigated using a central composite design to optimize the synthesis of this compound.

ParameterLow LevelHigh Level
Temperature (°C) 180220
Pressure (bar) 515
Residence Time (min) 515
Table 2: Optimized Reaction Conditions and Results

This table presents the optimized conditions and the corresponding results for the continuous flow synthesis of this compound.

ParameterOptimal ValueResult
Temperature 200 °CYield: >95%
Pressure 10 barPurity: >99%
Residence Time 10 min

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimization of this compound Synthesis cluster_prep Preparation cluster_optimization Optimization via Design of Experiments (DoE) cluster_synthesis Optimized Synthesis start Start: Prepare Solution of 2-(2-Formylphenoxy)hexanoic Acid setup Assemble Continuous Flow Reactor System start->setup doe Define DoE Parameters: - Temperature (180-220 °C) - Pressure (5-15 bar) - Residence Time (5-15 min) setup->doe run_exp Run Experiments based on DoE Matrix doe->run_exp analyze Analyze Product Stream (HPLC/GC) for Yield and Purity run_exp->analyze model Develop Statistical Model and Identify Optimal Conditions analyze->model synthesis Perform Synthesis at Optimal Conditions: - Temp: 200 °C - Pressure: 10 bar - Res. Time: 10 min model->synthesis collection Collect Product Stream at Steady State synthesis->collection end End: High-Purity This compound collection->end

Caption: Workflow for the optimization of this compound synthesis.

References

Technical Support Center: Optimizing 2-Butylbenzofuran Synthesis by Reducing Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on synthesizing 2-butylbenzofuran with a focus on minimizing catalyst loading. This resource offers troubleshooting for common issues and answers to frequently asked questions to facilitate efficient and cost-effective synthesis.

Troubleshooting Guide & FAQs

This section addresses specific challenges that may arise during the synthesis of this compound, particularly concerning catalyst performance and reaction yield.

Q1: My palladium-catalyzed reaction is giving a low or no yield of this compound. What are the likely causes related to the catalyst?

A1: Low yields in palladium-catalyzed synthesis of this compound can often be attributed to issues with the catalyst's activity. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or from a suboptimal source, leading to reduced activity.

    • Solution: It is recommended to use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere to prevent degradation.

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be ideal for the specific substrates and catalyst system.

    • Solution: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial, but excessively high temperatures can lead to catalyst decomposition. Screening different solvents and bases is also crucial. For instance, anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective than sodium bicarbonate (NaHCO₃), which can produce water at high temperatures and deactivate the catalyst.[1]

  • Presence of Impurities: Oxygen and moisture can poison the palladium catalyst.

    • Solution: Ensure all solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

Q2: I'm observing catalyst deactivation during the reaction. What are the common causes and how can I mitigate this?

A2: Catalyst deactivation leads to a decrease in reaction rate and overall yield. The primary causes include:

  • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.

    • Solution: Optimizing the reaction temperature by keeping it as low as reasonably possible can minimize coke formation. In some cases, a controlled oxidation followed by reduction can regenerate a coked catalyst.

  • Poisoning: Impurities in the starting materials or solvents can irreversibly bind to the catalyst's active sites.

    • Solution: Ensure the purity of all reagents and solvents. Using a guard bed to remove potential poisons before they reach the catalyst bed can also be effective in flow chemistry setups.

  • Leaching: The active metal may detach from the support (in the case of heterogeneous catalysts) and wash out of the reaction mixture.

    • Solution: Choosing a more stable catalyst support or modifying the reaction conditions to minimize leaching can help. Testing for leaching by filtering the catalyst mid-reaction and observing if the reaction continues in the filtrate is a good diagnostic step.

Q3: How can I effectively reduce the palladium catalyst loading without significantly impacting the yield of this compound?

A3: Reducing catalyst loading is crucial for making the synthesis more cost-effective and sustainable. Here are some strategies:

  • Ligand Selection: The choice of ligand plays a critical role in stabilizing the palladium catalyst and enhancing its reactivity. Bulky, electron-rich phosphine (B1218219) ligands can often improve the efficiency of the catalytic cycle, allowing for lower catalyst loadings.

  • Use of Co-catalysts: In Sonogashira couplings, a copper(I) co-catalyst is often used to facilitate the reaction, which can sometimes allow for a reduction in the amount of the primary palladium catalyst.[1]

  • Flow Chemistry: Continuous flow synthesis has been shown to be a highly efficient method for producing this compound.[3][4][5][6] The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to better reaction control, higher yields, and often a significant reduction in the required catalyst loading compared to batch processes. The use of packed-bed reactors with solid-supported catalysts in a flow setup also simplifies catalyst recovery and reuse.

  • Catalyst Screening: Experiment with different types of palladium catalysts, including palladium nanoparticles on various supports, which have demonstrated high efficiency in similar transformations.[2]

Data Presentation: Catalyst Loading Optimization

The following table provides an illustrative comparison of how varying catalyst loading can affect the yield in a typical palladium-catalyzed synthesis of a 2-alkylbenzofuran. The specific values are representative and should be optimized for the synthesis of this compound.

EntryPalladium CatalystCatalyst Loading (mol%)Co-Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂2.5CuI (5.0)Et₃NAcetonitrile801290
2PdCl₂(PPh₃)₂1.0CuI (2.0)K₂CO₃DMF901285
3Pd(OAc)₂0.5NoneCs₂CO₃Toluene1001875
4Pd/C (flow)N/A (packed bed)NoneEt₃NAcetonitrile120(residence time)>95

Note: This data is illustrative and based on general findings for benzofuran (B130515) synthesis. Optimization for this compound is recommended.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound via a Sonogashira coupling followed by cyclization, with recommendations for reducing catalyst loading.

Protocol: Low-Loading Palladium-Catalyzed Sonogashira Coupling and Cyclization for this compound Synthesis

Materials:

  • 2-Iodophenol (B132878)

  • 1-Hexyne (B1330390)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂ with a suitable phosphine ligand)

  • Copper(I) iodide (CuI) (optional, but recommended for initial optimizations)

  • Anhydrous base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Acetonitrile, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure (Batch Synthesis):

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-iodophenol (1.0 equiv.), palladium catalyst (start with 0.5 - 1.0 mol%), and CuI (1.0 - 2.0 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (2.0 - 3.0 equiv.) and 1-hexyne (1.2 - 1.5 equiv.).

  • Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Recommendations for Reducing Catalyst Loading:

  • Ligand Screening: If the initial yield is low with reduced catalyst loading, screen different phosphine ligands.

  • Flow Chemistry Adaptation: For significant reductions in catalyst use and improved efficiency, transitioning to a continuous flow setup is highly recommended.[3][4][5][6] This typically involves pumping the pre-mixed reagents through a heated packed-bed reactor containing a supported palladium catalyst.

Visualizations

Experimental Workflow for this compound Synthesis

G reagents Reagents Preparation (2-Iodophenol, 1-Hexyne, Base, Solvent) reaction Palladium-Catalyzed Cross-Coupling & Cyclization (Batch or Flow Reactor) reagents->reaction Add Catalyst (e.g., PdCl₂(PPh₃)₂) workup Aqueous Workup (Extraction & Washing) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of This compound catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Purity & Stoichiometry start->reagents catalyst_sol Use Fresh Catalyst Store under Inert Gas catalyst->catalyst_sol conditions_sol Screen Temperature, Solvent, Base Consider Flow Chemistry conditions->conditions_sol reagents_sol Degas Solvents Use Anhydrous Reagents Check Molar Ratios reagents->reagents_sol

Caption: A logical diagram for troubleshooting low product yield in this compound synthesis.

References

Technical Support Center: Minimizing Solvent Waste in 2-Butylbenzofuran Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize solvent waste during the synthesis of 2-Butylbenzofuran.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on solvent-related problems.

Issue 1: Low or No Product Yield

  • Question: My synthesis of this compound is resulting in a low yield. Could the solvent be the cause?

    Answer: Yes, the choice of solvent is critical for reaction efficiency. Low yields can be attributed to several solvent-related factors:

    • Poor Solubility of Reactants: If your starting materials (e.g., salicylaldehyde (B1680747) and an α-halo ester) are not fully dissolved, the reaction will be slow and incomplete.

    • Inappropriate Polarity: The solvent's polarity can significantly influence the reaction rate. For many benzofuran (B130515) syntheses, polar aprotic solvents like DMF or DMSO are effective.[1][2]

    • Presence of Impurities: Water or other impurities in the solvent can interfere with the reaction, especially if organometallic catalysts are used. Ensure your solvents are anhydrous and pure.

    • Suboptimal Reaction Temperature: The boiling point of the solvent dictates the maximum reaction temperature at atmospheric pressure. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to reactant or product decomposition.[1]

    Troubleshooting Steps:

    • Solvent Screening: If you suspect a solubility or polarity issue, perform small-scale trials with a range of solvents. Common choices for benzofuran synthesis include toluene (B28343), DMF, acetonitrile, and DMSO.[2]

    • Ensure Anhydrous Conditions: Use freshly dried solvents, especially for moisture-sensitive reactions.

    • Temperature Optimization: If using a lower-boiling solvent, consider switching to a higher-boiling one to increase the reaction temperature, or vice-versa if decomposition is suspected.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing a high level of impurities and byproducts in my reaction mixture. How can solvent choice help mitigate this?

    Answer: Solvent selection plays a crucial role in controlling side reactions.

    • Reaction Pathway Influence: The solvent can influence the reaction pathway. For instance, in some syntheses, the solvent can participate in the reaction or favor one pathway over another.

    • Homocoupling: In palladium-catalyzed cross-coupling reactions, a common side reaction is the homocoupling of terminal alkynes. The choice of solvent and base can influence the extent of this side reaction.

    Troubleshooting Steps:

    • Solvent Study: Conduct a systematic study with different solvents to identify one that minimizes byproduct formation while maintaining a reasonable reaction rate.

    • Adjusting Polarity: Sometimes, switching to a less polar solvent can reduce the formation of certain polar byproducts.

    • Literature Review: Consult scientific literature for the specific type of reaction you are performing to see which solvents have been reported to give the cleanest product profile.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my this compound product from the reaction solvent and byproducts. What can I do?

    Answer: Purification challenges can often be traced back to the solvent used in the reaction and workup.

    • High-Boiling Point Solvents: Solvents like DMF and DMSO have high boiling points, making them difficult to remove under reduced pressure.

    • Azeotrope Formation: The product may form an azeotrope with the solvent, making separation by distillation difficult.

    • Similar Polarity: If the polarity of the solvent is very similar to that of your product, separation by chromatography can be challenging.

    Troubleshooting Steps:

    • Solvent Selection for Workup: During the workup, choose an extraction solvent in which your product is highly soluble but your impurities are not.

    • Solvent Swapping: If a high-boiling solvent was used for the reaction, consider performing a "solvent swap" by adding a lower-boiling solvent and distilling off the higher-boiling one.

    • Crystallization: If your product is a solid, crystallization is an excellent purification method that can also help remove residual solvent.[1] Experiment with different solvent/anti-solvent systems.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common solvents used for this compound synthesis?

    A1: Common solvents for the synthesis of this compound and related derivatives include toluene, dimethylformamide (DMF), acetonitrile, and various alcohols like propanol.[3][4][5] The choice depends on the specific synthetic route and reaction conditions.

  • Q2: How can I reduce the total volume of solvent used in my experiment?

    A2: There are several strategies to reduce solvent consumption:

    • Increase Reactant Concentration: If possible, run the reaction at a higher concentration.

    • Solvent-Free Reactions: Explore mechanochemical methods (grinding, milling) or thermal reactions that can sometimes be performed without a solvent.

    • Continuous Flow Synthesis: Transitioning from batch to continuous flow synthesis can significantly reduce solvent usage.[6][7]

  • Q3: What are the key benefits of solvent recovery and recycling?

    A3: Solvent recovery and recycling offer significant environmental and economic advantages. They reduce the amount of hazardous waste generated, lower the costs associated with purchasing fresh solvents, and contribute to a more sustainable manufacturing process.

  • Q4: What is the most common method for recovering used solvents in a lab setting?

    A4: Fractional distillation is a widely used technique to separate and purify solvents from a mixture based on differences in their boiling points.[8][9] For a mixture of solvents with close boiling points (less than 25 °C difference), fractional distillation is more effective than simple distillation.[8]

  • Q5: How can I ensure the purity of my recycled solvent?

    A5: The purity of the recycled solvent should be verified before reuse. Techniques like Gas Chromatography (GC) can be used to check for the presence of impurities. The first and last fractions of a distillation are often more contaminated and should be analyzed separately.

Data Presentation

Table 1: Comparison of Solvent Usage in Batch vs. Continuous Flow Synthesis of this compound (Representative Data)

ParameterTraditional Batch ProcessTelescoped Hybrid Batch-Flow Process
Solvent Volume per kg of Product 20 - 30 L5 - 10 L
Process Mass Intensity (PMI) High (significant solvent waste)Low (reduced solvent waste)
Reaction Time 12 - 24 hours2 - 4 hours
Workup Procedure Multi-step extractionIntegrated continuous workup
Overall Yield 70 - 80%> 85%

Note: Data is representative and compiled from qualitative descriptions of improvements in processes like the one described for this compound synthesis.[6]

Table 2: Solvent Selection Guide for Benzofuran Synthesis

SolventPolarityBoiling Point (°C)Common Applications in Benzofuran SynthesisConsiderations for Waste Minimization
Toluene Non-polar111Friedel-Crafts reactions, reactions requiring azeotropic removal of water.[2][3]Relatively easy to recover by distillation.
Acetonitrile Polar aprotic82Palladium-catalyzed reactions, cycloisomerizations.Lower boiling point makes for easier removal and recovery.
DMF Polar aprotic153Sonogashira coupling, reactions requiring high solubility of salts.[10]High boiling point makes it energy-intensive to remove and recycle.
DMSO Polar aprotic189Base-catalyzed reactions.[2]Very high boiling point; difficult to remove and recycle.
Propanol Polar protic97Iodination reactions.[3][4]Can be recovered by distillation, but may form azeotropes with water.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reflux in Toluene

This protocol is adapted from a general procedure for the synthesis of 2-butyl-3-aroylbenzofurans, focusing on the formation of the this compound core.[3][4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and toluene (10 volumes, e.g., 10 mL per gram of salicylaldehyde).

  • Addition of Reactant: While stirring, add methyl 2-bromohexanoate (1.1 equivalents) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (5 volumes) and stir.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Fractional Distillation for Solvent Recovery (Toluene)

This protocol describes the recovery of toluene from a waste stream.[8][9]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a collection adapter, and receiving flasks.

    • Place a stir bar in the round-bottom flask and place it in a heating mantle.

    • Ensure all joints are properly sealed.

  • Procedure:

    • Fill the round-bottom flask no more than two-thirds full with the used toluene.

    • Turn on the cooling water to the condenser.

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. The temperature at the top of the column should stabilize at the boiling point of toluene (around 111°C).

    • Collect the distilled toluene in a clean, dry receiving flask.

    • Discard the initial and final fractions of the distillate, as they are more likely to contain lower-boiling and higher-boiling impurities, respectively.

  • Purity Check:

    • The purity of the recovered toluene can be checked by measuring its refractive index or by Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_workup Workup & Purification cluster_recovery Solvent Recovery s1 Reactants + Fresh/Recycled Solvent s2 Reaction under Reflux s1->s2 s3 Crude Product + Used Solvent s2->s3 w1 Extraction & Washing s3->w1 w2 Solvent Evaporation w1->w2 w4 Collected Used Solvent w1->w4 w3 Pure this compound w2->w3 w2->w4 r1 Fractional Distillation w4->r1 r2 Purity Analysis (GC) r1->r2 r3 Recycled Solvent r2->r3 Meets Purity Specs r4 Solvent Waste for Disposal r2->r4 Fails Purity Specs r3->s1 troubleshooting_yield cluster_investigation Initial Checks cluster_solvent Solvent-Specific Troubleshooting cluster_other Other Factors start Low Product Yield check1 Check Reactant Purity & Stoichiometry start->check1 check2 Verify Reaction Temperature & Time check1->check2 solvent1 Poor Reactant Solubility? check2->solvent1 solvent2 Screen Alternative Solvents (e.g., DMF, Acetonitrile) solvent1->solvent2 Yes solvent3 Solvent Impurities (Water)? solvent1->solvent3 No end Optimized Yield solvent2->end solvent4 Use Anhydrous Solvent solvent3->solvent4 Yes other1 Consider Catalyst Activity solvent3->other1 No solvent4->end other2 Investigate Side Reactions other1->other2 other2->end

References

Strategies to improve the atom economy of 2-Butylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Butylbenzofuran with a focus on improving atom economy.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) for the synthesis of this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed this compound synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and ligands. Bulky, electron-rich phosphine (B1218219) ligands can sometimes improve catalytic activity.

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield. For instance, using sodium bicarbonate (NaHCO₃) as a base at high temperatures can produce water, which may deactivate the palladium catalyst.[1]

    • Solution:

      • Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C). However, be aware that excessively high temperatures can lead to catalyst decomposition.

      • Solvent: Screen different anhydrous, degassed solvents.

      • Base: The choice of base is crucial. For Sonogashira couplings, organic bases like triethylamine (B128534) or inorganic bases such as K₂CO₃ or Cs₂CO₃ are common. If using NaHCO₃ at high temperatures, consider switching to an anhydrous base like K₂CO₃ or Cs₂CO₃.[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-iodophenol, 1-hexyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.

    • Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry, often a slight excess of the alkyne (1.1-1.5 equivalents) is used.

  • Side Reactions:

    • Cause: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.

    • Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also help to reduce homocoupling.

Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation

Question: I am attempting to synthesize a 3-substituted-2-butylbenzofuran via Friedel-Crafts acylation of this compound, but I am observing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in the Friedel-Crafts acylation of this compound is a known challenge.[2] The electrophilic substitution can occur at various positions on the benzofuran (B130515) ring.

  • Steric Hindrance:

    • Cause: The bulky butyl group at the 2-position should sterically direct acylation to the 3-position. However, other positions might still be reactive.

    • Solution: The choice of Lewis acid catalyst can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, Yb(OTf)₃) and optimize the reaction temperature.[3] Milder conditions may favor the thermodynamically more stable product.

  • Reaction Conditions:

    • Cause: Solvent and temperature can play a significant role in determining the position of acylation.

    • Solution: A systematic screening of solvents and a gradual optimization of the reaction temperature, starting from lower temperatures, is recommended.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategies offer the best atom economy for this compound synthesis?

A1: One-pot and catalytic reactions generally provide higher atom economy compared to classical multi-step syntheses.

  • One-Pot Syntheses: Methods that combine multiple reaction steps into a single procedure without isolating intermediates are highly atom-economical. For instance, a one-pot reaction of salicylaldehyde (B1680747) and methyl 2-bromohexanoate can directly yield this compound.

  • Palladium-Catalyzed Sonogashira Coupling/Cyclization: The reaction of an o-halophenol with 1-hexyne (B1330390) is a powerful method. While it involves a catalyst, the main reactants are incorporated into the final product with high efficiency.

  • Copper-Catalyzed Syntheses: These can be a more cost-effective and environmentally friendly alternative to palladium-catalyzed reactions and are also amenable to one-pot procedures.

Reactions like the Wittig olefination, while useful for creating double bonds, often have very poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct.

Q2: What are the key advantages of using a one-pot synthesis for preparing this compound?

A2: One-pot syntheses offer several advantages:

  • Improved Atom Economy: By avoiding the isolation and purification of intermediates, waste is minimized.

  • Time and Cost Efficiency: Combining multiple steps reduces overall reaction time, solvent usage, and energy consumption.

  • Higher Overall Yields: Eliminating intermediate workup steps can lead to higher overall product yields by minimizing material loss.

Q3: Can you provide a general experimental protocol for a highly atom-economical synthesis of this compound?

A3: A one-pot synthesis starting from salicylaldehyde and a halo-hexanoate derivative is a good example of an atom-economical approach. Below is a generalized protocol.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is based on the reaction between salicylaldehyde and methyl 2-bromohexanoate.

Materials:

  • Salicylaldehyde

  • Methyl 2-bromohexanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Toluene (B28343)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • To a reaction flask, add salicylaldehyde, methyl 2-bromohexanoate, and DMF.

  • Stir the mixture and add anhydrous potassium carbonate.

  • Heat the reaction mixture to 85-90 °C and maintain for 3 hours, then reflux for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and toluene for extraction.

  • Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Data Presentation

Table 1: Comparison of Atom Economy for Different this compound Synthetic Routes

Synthetic RouteReactantsProductByproductsTheoretical Atom Economy (%)
One-Pot from Salicylaldehyde Salicylaldehyde + Methyl 2-bromohexanoate + K₂CO₃This compoundMethyl alcohol + KBr + KHCO₃ + CO₂ + H₂O~56%
Sonogashira Coupling/Cyclization 2-Iodophenol + 1-Hexyne + (Et)₃NThis compound(Et)₃N·HI~63%
Classical Multi-Step (via Friedel-Crafts) (Example) Benzofuran + Butyryl chloride (Acylation), then reductionThis compoundHCl, other reduction byproductsVaries significantly, generally lower

Note: The atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. The values are approximate and depend on the specific reagents and stoichiometry used.

Mandatory Visualization

Below are diagrams illustrating key workflows and reaction pathways.

G cluster_troubleshooting Troubleshooting Workflow: Low Yield in Pd-Catalyzed Synthesis Start Low/No Product Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Active Solution_Catalyst Use Fresh/Active Catalyst Screen Ligands Check_Catalyst->Solution_Catalyst Inactive Verify_Reagents Verify Reagent Quality & Stoichiometry Optimize_Conditions->Verify_Reagents Optimized Solution_Conditions Vary Temperature Screen Solvents Screen Bases Optimize_Conditions->Solution_Conditions Suboptimal Investigate_Side_Reactions Investigate Side Reactions Verify_Reagents->Investigate_Side_Reactions Verified Solution_Reagents Purify/Dry Reagents & Solvents Adjust Stoichiometry Degas Solvents Verify_Reagents->Solution_Reagents Issue Found Solution_Side_Reactions Minimize Glaser Coupling (e.g., copper-free protocol) Investigate_Side_Reactions->Solution_Side_Reactions Side Reactions Present

Caption: Troubleshooting workflow for low product yield.

G cluster_synthesis Atom-Economical Synthesis of this compound cluster_reactants Salicylaldehyde Salicylaldehyde OnePot One-Pot Reaction (K₂CO₃, DMF, Heat) Salicylaldehyde->OnePot Bromohexanoate Methyl 2-bromohexanoate Bromohexanoate->OnePot Product This compound OnePot->Product Byproducts Byproducts: MeOH, KBr, KHCO₃, etc. OnePot->Byproducts

References

Identifying and mitigating bottlenecks in 2-Butylbenzofuran manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butylbenzofuran and its derivatives. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and bottlenecks encountered during manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the this compound core involve the reaction of salicylaldehyde (B1680747) with an α-halo-hexanoic acid ester, followed by cyclization.[1][2][3][4] Another common approach is the intramolecular cyclization of a corresponding 2-alkoxyphenylethanone precursor.[5] For further functionalization, such as the introduction of a benzoyl group at the 3-position, a Friedel-Crafts acylation is typically employed.[1][3][6]

Q2: I am experiencing very low yields in my this compound synthesis. What are the likely causes?

A2: Low yields in benzofuran (B130515) synthesis can stem from several factors including sub-optimal reaction conditions (temperature, reaction time), poor quality of reagents or solvents, catalyst deactivation, or the formation of side products.[7][8][9] For instance, in palladium-catalyzed syntheses, the activity of the catalyst is crucial, and using old or improperly stored catalysts can significantly reduce the yield.[7]

Q3: My Friedel-Crafts acylation of this compound is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A3: Poor regioselectivity in Friedel-Crafts acylation is a common challenge.[1][3] The choice of Lewis acid catalyst, solvent, and reaction temperature can significantly influence the outcome.[10][11][12] Generally, bulkier Lewis acids and lower reaction temperatures tend to favor acylation at the less sterically hindered position. The electronic properties of the substrate also play a crucial role in directing the substitution.[10][11]

Q4: What are the typical byproducts in this compound synthesis and how can they be minimized?

A4: In palladium-catalyzed reactions, homocoupling of terminal alkynes is a common side reaction.[7] During Friedel-Crafts acylation, polysubstitution can occur, although it is less common than in Friedel-Crafts alkylation because the introduced acyl group is deactivating.[11] To minimize byproducts, it is important to control the stoichiometry of the reactants, the reaction temperature, and the addition rate of reagents.[13]

Q5: What are the recommended methods for purifying crude this compound?

A5: The most common purification techniques for this compound and its derivatives are column chromatography on silica (B1680970) gel, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[7] The choice of method depends on the scale of the synthesis and the nature of the impurities. For industrial-scale production, distillation is also a viable option.[14]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound from Salicylaldehyde
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Temperature: Systematically optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to decomposition.[7] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[13]
Poor Reagent or Solvent Quality Purity: Ensure that all starting materials, including salicylaldehyde, the α-bromohexanoate ester, and solvents, are of high purity and dry, as moisture can quench reagents and catalysts.[8]
Ineffective Base Base Strength and Stoichiometry: The choice and amount of base (e.g., potassium carbonate) are critical for the initial condensation reaction. Ensure the base is sufficiently strong and used in the correct stoichiometric ratio to facilitate the reaction without promoting side reactions.[6]
Inefficient Cyclization Acid Catalyst: For acid-catalyzed cyclization steps, ensure the catalyst is active and used in the appropriate concentration. In some cases, switching to a different acid catalyst may improve yields.[5]
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation of this compound
Potential Cause Troubleshooting Steps
Inappropriate Lewis Acid Catalyst Catalyst Screening: The choice of Lewis acid (e.g., AlCl₃, SnCl₄, Yb(OTf)₃) significantly impacts regioselectivity.[6][12] Screen different Lewis acids to find the one that provides the best selectivity for your specific substrate. The size and strength of the Lewis acid can influence the position of acylation.[11]
Unfavorable Reaction Temperature Temperature Optimization: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product and reducing the formation of undesired isomers.[11]
Solvent Effects Solvent Screening: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the substrate, thereby affecting the regioselectivity.[11] Experiment with different solvents to find the optimal medium for the desired regiochemical outcome.
Steric Hindrance Directing Groups: If the substrate has existing substituents, their steric bulk will influence the position of acylation. Less sterically hindered positions are generally favored.[10]

Data Presentation: Comparison of Reaction Conditions

Table 1: Synthesis of this compound
Method Starting Materials Catalyst/Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Perkin-likeSalicylaldehyde, Methyl 2-bromohexanoateK₂CO₃Toluene (B28343)Reflux2Not specified[2][6]
Intramolecular Cyclization2-(2-formylphenoxy)methyl caproateK₂CO₃, KIDMFRefluxNot specified~20 (in other solvents)[14]
Telescoped Batch-Flow2-hydroxybenzaldehyde, 2-bromohexanoic acid methyl esterNot specifiedNot specifiedNot specifiedNot specifiedHigh[15]
Table 2: Friedel-Crafts Acylation of this compound
Acylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
p-Methoxybenzoyl chlorideYb(OTf)₃Toluene20-45Not specified[6]
4-Methoxybenzoyl chlorideLewis Acid (e.g., AlCl₃)Not specifiedNot specifiedPoor regioselectivity noted[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure.[2][6]

  • To a 2-liter reaction flask, add 400 grams of toluene, 145 grams of potassium carbonate, and 209 grams of methyl 2-bromohexanoate.[2]

  • At room temperature, add 125 grams of salicylaldehyde to the mixture in batches.[2]

  • Heat the reaction mixture to reflux and maintain under reflux conditions for 2 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Add 200 grams of water to the reaction flask.

  • Under stirring, adjust the pH of the solution to 1-2 using concentrated hydrochloric acid.[2]

  • Separate the aqueous layer. The organic layer containing the this compound can be carried forward to the next step or purified by distillation.

Protocol 2: Friedel-Crafts Acylation and Demethylation to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

This protocol is a representative example for the acylation and subsequent demethylation.[1][6]

  • Add 174 grams (1 mole) of this compound and 520 grams of toluene to a 2000 ml reaction flask equipped with a thermometer, reflux condenser, and mechanical stirring.

  • Remove any residual water by azeotropic distillation.

  • Cool the reaction solution to 20°C.

  • Quickly add 174 grams of p-methoxybenzoyl chloride and 50 mmol of ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃).[6]

  • Stir the reaction at 40-45°C for 2 hours.

  • Cool the reaction solution to 0°C and add 200 ml of ice water dropwise, keeping the internal temperature below 20°C.

  • The resulting 2-butyl-3-(4-methoxybenzoyl)benzofuran can be isolated and then demethylated using a Lewis acid like aluminum chloride in a suitable solvent to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Demethylation A 1. Mix Toluene, K2CO3, and Methyl 2-bromohexanoate B 2. Add Salicylaldehyde in batches at RT A->B C 3. Heat to reflux for 2 hours B->C D 4. Cool to RT and add water C->D E 5. Acidify with HCl to pH 1-2 D->E F 6. Separate organic layer (Crude this compound) E->F G 7. Dissolve this compound in Toluene F->G Crude Product H 8. Azeotropic distillation to remove water G->H I 9. Cool to 20°C and add p-methoxybenzoyl chloride & Yb(OTf)3 H->I J 10. Stir at 40-45°C for 2 hours I->J K 11. Cool to 0°C and quench with ice water J->K L 12. Isolate crude 2-Butyl-3-(4-methoxybenzoyl)benzofuran K->L M 13. Dissolve acylated product in a suitable solvent L->M Isolated Intermediate N 14. Add Lewis Acid (e.g., AlCl3) M->N O 15. Stir until reaction is complete (monitor by TLC) N->O P 16. Aqueous workup and extraction O->P Q 17. Purify by chromatography or recrystallization P->Q R Final Product: 2-Butyl-3-(4-hydroxybenzoyl)benzofuran Q->R

Caption: A step-by-step workflow for the synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran.

reaction_mechanism Simplified Mechanism of Friedel-Crafts Acylation cluster_activation Acylium Ion Formation cluster_attack Electrophilic Aromatic Substitution acyl_chloride R-CO-Cl acylium_ion R-C≡O+ + AlCl4- acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 benzofuran This compound sigma_complex Sigma Complex (intermediate) benzofuran->sigma_complex + R-C≡O+ product Acylated this compound sigma_complex->product - H+ lewis_acid_regen AlCl3 + HCl product->lewis_acid_regen + AlCl4-

Caption: The mechanism of Friedel-Crafts acylation on the this compound ring.

References

Technical Support Center: Enhancing the Safety Profile of 2-Butylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the safety and efficiency of 2-butylbenzofuran synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on safety and reaction optimization.

Low or No Product Yield
ProblemPotential CauseSuggested Solution & Safety Precaution
Low to no conversion of starting materials. Moisture in reaction medium: Water can quench reagents and deactivate catalysts.Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Consider a final azeotropic distillation of the solvent (e.g., toluene) to remove trace amounts of water before adding reagents.[1] Safety: Handle anhydrous solvents in a well-ventilated fume hood, away from ignition sources.
Poor quality of reagents: Impurities in starting materials can interfere with the reaction.Solution: Use freshly distilled salicylaldehyde (B1680747) and high-purity methyl 2-bromohexanoate. Check the purity of reagents by appropriate analytical methods (e.g., NMR, GC-MS) before use.
Insufficient reaction temperature or time: The reaction may not have reached completion.Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Ensure the reaction is stirred efficiently to ensure proper mixing. Safety: Use a properly calibrated heating mantle and a thermometer to monitor the reaction temperature accurately. Avoid overheating, which can lead to side reactions and pressure buildup.
Ineffective base: The base may not be strong enough or may be hydrated.Solution: Use anhydrous potassium carbonate and ensure it is finely powdered to maximize surface area. Consider alternative bases if the reaction does not proceed, but evaluate their compatibility and safety profile first.
Formation of Impurities and Side Products
ProblemPotential CauseSuggested Solution & Safety Precaution
Presence of significant byproducts in the crude product. Side reactions due to high temperatures: Elevated temperatures can promote undesired reaction pathways.Solution: Optimize the reaction temperature by running small-scale experiments at different temperatures. A recent study on a telescoped hybrid batch-flow synthesis highlights the efficiency of continuous mode for the key cyclization step, which can offer better temperature control. Safety: Be aware of potential exothermic reactions. Use an ice bath for cooling if necessary and have appropriate quenching agents readily available.
Incorrect stoichiometry: An excess of one reagent can lead to the formation of byproducts.Solution: Carefully measure and add reagents in the correct stoichiometric ratios. The use of a syringe pump for the addition of liquid reagents can improve accuracy.
Poor regioselectivity in subsequent Friedel-Crafts acylation. Inherent electronic properties of the benzofuran (B130515) ring: Acylation can occur at both the C2 and C3 positions.Solution: Modify reaction conditions such as solvent and temperature to favor the desired isomer. The choice of Lewis acid catalyst can also influence regioselectivity. Safety: Friedel-Crafts reactions often use strong Lewis acids which are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere and wear appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the reagents used in this compound synthesis?

A1: The key reagents in the common synthesis route pose several hazards:

  • Salicylaldehyde: Harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects.[2] It is also an irritant.

  • Methyl 2-bromohexanoate: This is a lachrymator and is harmful if inhaled, swallowed, or in contact with skin.

  • Potassium Carbonate: Causes skin and serious eye irritation.[3] May cause respiratory irritation.[4]

  • Toluene (B28343): Highly flammable liquid and vapor.[5] It can cause skin irritation, and inhalation may lead to nervous system effects such as headache and dizziness.[1]

Q2: What personal protective equipment (PPE) should be worn during the synthesis?

A2: At a minimum, the following PPE should be worn:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety goggles and a face shield.

  • A flame-resistant lab coat.

  • Work should be conducted in a certified chemical fume hood.

Q3: How can I minimize exposure to toluene vapors?

A3: Toluene has a low occupational exposure limit (OSHA PEL is 200 ppm as an 8-hour TWA).[1][6] To minimize exposure:

  • Always handle toluene in a well-ventilated fume hood.

  • Keep containers tightly sealed when not in use.

  • Use a condenser during refluxing to prevent vapor escape.

  • Consider using a closed-system transfer for larger quantities.

Q4: Are there safer, more environmentally friendly alternatives to the traditional batch synthesis?

A4: Yes, recent research has focused on developing greener synthetic routes. A telescoped hybrid batch-flow process has been shown to be more efficient and can lead to higher purity products, potentially reducing the need for extensive purification and minimizing waste. The use of recyclable catalysts is another area of investigation to reduce environmental pollution.

Q5: How should I properly dispose of the waste generated from this synthesis?

A5: All waste must be disposed of following institutional and local regulations.

  • Organic solvents (e.g., toluene): Collect in a designated, labeled hazardous waste container.

  • Aqueous waste: Neutralize the pH if necessary and collect in a separate labeled container. Do not pour down the drain.

  • Solid waste (e.g., potassium carbonate): Collect in a labeled solid waste container.

Experimental Protocols

Synthesis of this compound (Batch Process)

This protocol is adapted from established literature procedures.

  • Reaction Setup: In a 2-liter reaction flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 400g of toluene, 145g of anhydrous potassium carbonate, and 209g of methyl 2-bromohexanoate.

  • Reagent Addition: At room temperature, add 125g of salicylaldehyde to the mixture in batches.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Workup:

    • Cool the reaction flask to room temperature.

    • Add 200g of water.

    • With stirring, adjust the pH to 1-2 using concentrated hydrochloric acid. Caution: This is an exothermic reaction. Add acid slowly and cool the flask in an ice bath if necessary.

    • Separate the organic layer.

    • The subsequent steps involve hydrolysis of the ester and cyclization to yield this compound.

Data Presentation

Table 1: Reagent Safety Summary

ReagentKey HazardsRecommended Handling Precautions
Salicylaldehyde Harmful, skin/eye irritant, potential mutagen.[2]Wear gloves, goggles, and a lab coat. Handle in a fume hood.
Methyl 2-bromohexanoate Lachrymator, harmful by inhalation/ingestion/skin contact.Wear appropriate PPE. Use in a well-ventilated fume hood.
Potassium Carbonate Skin/eye irritant, respiratory irritant.[3][4]Avoid creating dust. Wear gloves and eye protection.
Toluene Flammable, skin irritant, nervous system effects.[1][5]Keep away from ignition sources. Use in a fume hood. Ensure proper grounding of equipment.
Hydrochloric Acid (conc.) Corrosive, causes severe skin burns and eye damage.Handle with extreme care in a fume hood. Wear acid-resistant gloves, apron, and face shield.

Table 2: Occupational Exposure Limits for Toluene

OrganizationExposure Limit (8-hour TWA)Short-Term Exposure Limit (STEL)
OSHA 200 ppm300 ppm (ceiling)
NIOSH 100 ppm150 ppm
ACGIH 20 ppm-

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.[1][6]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Salicylaldehyde, Methyl 2-bromohexanoate, Potassium Carbonate, Toluene mixing Combine Reagents in Toluene reagents->mixing glassware Dry Glassware glassware->mixing reflux Reflux for 2 hours mixing->reflux cool Cool to RT reflux->cool quench Add Water & HCl (pH 1-2) cool->quench extract Separate Organic Layer quench->extract hydrolysis Hydrolysis extract->hydrolysis cyclization Cyclization hydrolysis->cyclization purify Purification cyclization->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

TroubleshootingFlow start Low/No Product Yield check_moisture Check for Moisture start->check_moisture check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions solution_moisture Use Anhydrous Solvents & Dry Glassware check_moisture->solution_moisture solution_reagents Purify/Distill Starting Materials check_reagents->solution_reagents solution_conditions Screen Temperature & Monitor Reaction check_conditions->solution_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Real-Time Monitoring of 2-Butylbenzofuran Synthesis with Process Analytical Technology (PAT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Process Analytical Technology (PAT) for the real-time monitoring of 2-Butylbenzofuran synthesis. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Process Analytical Technology (PAT) and why is it beneficial for this compound synthesis?

A1: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[1][2] For the synthesis of this compound, PAT enables real-time monitoring of reaction kinetics, intermediate formation, and product purity, leading to improved process understanding, enhanced batch-to-batch consistency, and minimized risk of batch failure.[3]

Q2: Which PAT tools are most suitable for monitoring the synthesis of this compound?

A2: In-situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are highly effective for monitoring the synthesis of this compound.[3][4] These methods provide real-time information on the concentration of reactants, intermediates, and the final product by tracking characteristic vibrational bands.

Q3: What are the critical process parameters (CPPs) to monitor during this compound synthesis?

A3: Key CPPs for this synthesis include temperature, pressure, reactant and catalyst concentrations, and mixing speed. Real-time monitoring of these parameters is crucial for ensuring the reaction proceeds optimally and for identifying any deviations that could impact product quality.

Q4: How can I develop a robust calibration model for quantitative analysis?

A4: A robust calibration model is essential for accurate quantitative monitoring. This typically involves collecting a series of in-situ spectra at various known concentrations of reactants and products. This data is then used to build a multivariate calibration model, often using partial least squares (PLS) regression, which correlates the spectral data to the concentration of each component.

Q5: What are the common challenges when implementing PAT for this synthesis?

A5: Common challenges include probe fouling, changes in the reaction matrix that affect spectral measurements, and the development of a robust and accurate calibration model.[5] Additionally, ensuring representative sampling by the in-situ probe is critical for obtaining reliable data.

Troubleshooting Guides

This section provides solutions to common problems encountered during the real-time monitoring of this compound synthesis using in-situ spectroscopy (FTIR/Raman).

Problem 1: No or Weak Analytical Signal
Possible Cause Troubleshooting Steps
Probe Not Properly Immersed Ensure the spectroscopic probe tip is fully immersed in the reaction mixture.
Incorrect Probe Positioning Position the probe in a location with good mixing to ensure a representative sample. Avoid stagnant zones.
Fouling of the Probe Window Remove the probe and clean the window according to the manufacturer's instructions. Consider repositioning the probe to an area of higher flow to minimize fouling.
Laser/Light Source Failure (Raman/FTIR) Check the instrument's light source status. Replace if necessary.
Incorrect Acquisition Parameters Optimize acquisition parameters such as laser power (Raman), integration time, and number of scans to improve the signal-to-noise ratio.
Problem 2: Unstable or Drifting Baseline
Possible Cause Troubleshooting Steps
Temperature Fluctuations Ensure the reaction temperature is stable, as temperature can affect the spectral baseline. If temperature changes are part of the process, incorporate them into your calibration model.
Changes in Refractive Index or Turbidity As the reaction progresses, changes in the composition can alter the refractive index or turbidity, affecting the baseline. Use baseline correction algorithms in your analytical software.
Probe Fouling A gradual buildup on the probe window can cause a drifting baseline. Clean the probe as described in Problem 1.
Problem 3: Unexpected Peaks in the Spectrum
Possible Cause Troubleshooting Steps
Formation of an Unknown Intermediate or Byproduct Correlate the appearance of the new peak with other process data (temperature, pressure, etc.). Attempt to isolate and identify the species using offline analytical methods like HPLC or GC-MS. Common byproducts in related syntheses include those from C-alkylation or elimination reactions.[5]
Contamination Ensure all reactants and solvents are pure. Check for leaks in the reactor system that could introduce contaminants.
Solvent Peaks Ensure that the solvent peaks are correctly identified and, if necessary, subtracted from the spectra to focus on the analytes of interest.
Problem 4: Inaccurate Quantitative Predictions
Possible Cause Troubleshooting Steps
Poor Calibration Model Re-evaluate your calibration model. Ensure it covers the full range of concentrations and process conditions encountered during the reaction. Include spectra of all known components, including starting materials, intermediates, and products.
Changes in the Reaction Matrix Not Accounted for in the Model If the reaction matrix changes significantly (e.g., viscosity, solvent composition), the calibration model may no longer be valid. Expand the calibration set to include these variations.
Non-Linearity If the relationship between spectral response and concentration is non-linear, consider using non-linear modeling techniques or transforming the data.

Experimental Protocols

Protocol 1: In-Situ FTIR/Raman Monitoring of this compound Synthesis

This protocol outlines the general steps for setting up and performing real-time monitoring of the synthesis of this compound from salicylaldehyde (B1680747) and methyl 2-bromohexanoate.

1. Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Temperature and pressure sensors

  • In-situ FTIR or Raman probe compatible with the reactor

  • FTIR or Raman spectrometer

  • Reactants: Salicylaldehyde, Methyl 2-bromohexanoate

  • Base: Potassium carbonate

  • Solvent: Toluene (B28343)

  • Nitrogen or Argon supply for inert atmosphere

2. Pre-Reaction Setup:

  • Install the in-situ spectroscopic probe into the reactor, ensuring a proper seal and that the probe tip is in a position to acquire representative spectra of the reaction mixture.

  • Connect the probe to the spectrometer.

  • Start the data acquisition software and configure the experiment parameters (e.g., spectral range, resolution, acquisition time).

  • Purge the reactor with an inert gas (Nitrogen or Argon).

3. Reaction Procedure:

  • Charge the reactor with toluene and potassium carbonate.

  • Begin stirring and heat the mixture to reflux.

  • Collect a background spectrum of the solvent and base mixture.

  • Add salicylaldehyde to the reactor.

  • Begin continuous spectral acquisition.

  • Slowly add methyl 2-bromohexanoate to the reaction mixture.

  • Maintain the reaction at reflux and continue monitoring with the spectroscopic probe until the reaction is complete (indicated by the disappearance of reactant peaks and the stabilization of the product peak).

4. Data Analysis:

  • Process the collected spectra (e.g., baseline correction, normalization).

  • Identify and track the characteristic spectral peaks for salicylaldehyde, methyl 2-bromohexanoate, and this compound.

  • Use a pre-developed calibration model to convert spectral data into real-time concentration profiles.

Quantitative Data

The following tables summarize key spectroscopic data for the real-time monitoring of this compound synthesis.

Table 1: Characteristic FTIR Peaks for Key Components

CompoundFunctional GroupWavenumber (cm⁻¹)Expected Trend
Salicylaldehyde Aldehyde C=O stretch~1665Decrease
Phenolic O-H stretch~3200 (broad)Decrease
Methyl 2-bromohexanoate Ester C=O stretch~1740Decrease
This compound Benzofuran ring vibration~1600, ~1450Increase
C-O-C stretch~1250Increase

Table 2: Characteristic Raman Shifts for Key Components

CompoundFunctional GroupRaman Shift (cm⁻¹)Expected Trend
Salicylaldehyde Aldehyde C=O stretch~1660Decrease
Aromatic C=C stretch~1600Change
Methyl 2-bromohexanoate Ester C=O stretch~1735Decrease
This compound Benzofuran ring breathing~1010Increase
Aromatic C-H bend~750Increase

Visualizations

Logical Troubleshooting Workflow for "No or Weak Analytical Signal"

Troubleshooting_Weak_Signal start Start: No or Weak Signal check_immersion Is the probe fully immersed? start->check_immersion reposition_probe Reposition or adjust probe depth. check_immersion->reposition_probe No check_fouling Is the probe window clean? check_immersion->check_fouling Yes reposition_probe->check_immersion clean_probe Clean the probe window. check_fouling->clean_probe No check_source Is the light/laser source active? check_fouling->check_source Yes clean_probe->check_fouling replace_source Replace the light/laser source. check_source->replace_source No check_parameters Are acquisition parameters optimal? check_source->check_parameters Yes replace_source->check_source optimize_parameters Optimize acquisition settings (e.g., integration time, power). check_parameters->optimize_parameters No end Signal Restored check_parameters->end Yes optimize_parameters->check_parameters

Troubleshooting workflow for weak or no analytical signal.
Experimental Workflow for PAT-Monitored Synthesis

PAT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis setup Reactor Setup & Probe Installation background Collect Background Spectrum setup->background charge Charge Reactants background->charge monitor Real-Time Monitoring (FTIR/Raman) charge->monitor endpoint Determine Reaction Endpoint monitor->endpoint quantify Quantitative Analysis (Concentration Profiles) monitor->quantify Real-time Data Feed process Process Spectra (Baseline, etc.) endpoint->process process->quantify report Generate Report quantify->report

Workflow for this compound synthesis with PAT.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Butylbenzofuran is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the antiarrhythmic agent Amiodarone. The efficient and scalable synthesis of this building block is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the prominent synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

Synthetic Route Key Reactants Catalyst/Reagent Reaction Time Temperature Yield Reference
Classical Route Salicylaldehyde (B1680747), Methyl 2-bromohexanoateK₂CO₃, NaOH~12 hoursRefluxHigh[1]
Telescoped Hybrid Batch-Flow Synthesis 2-(2-Formylphenoxy)hexanoic acidTriethylammonium acetate (B1210297)ContinuousOptimizedHigh[2][3][4][5]
Route from 1,3-Dicarbonyl Compounds 1-(4-methoxyphenyl)-1,3-heptanedione, Acrolein dimerAcid catalyst, Halogenating reagent1-8 hours25-100 °C>56%[6][7][8]
Palladium-Catalyzed Cycloisomerization (General) 2-(1-hydroxyprop-2-ynyl)phenolsPdX₂, KX, BaseNot specified40 °C80-98%[9][10]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Classical Synthesis from Salicylaldehyde

This traditional method involves the O-alkylation of salicylaldehyde with a 2-bromoalkanoate followed by intramolecular cyclization.

Step 1: Synthesis of this compound

  • To a 2-liter reaction flask, add 400 g of toluene (B28343), 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate.

  • Add 125 g of salicylaldehyde in batches at room temperature.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, add 200 g of water and adjust the pH to 1-2 with concentrated hydrochloric acid while stirring.

  • Separate the aqueous layer. The organic layer containing the intermediate is washed with water.

  • Evaporate the toluene from the organic layer.

  • To the resulting residue, add 300 g of propanol (B110389) and 200 g of sodium hydroxide.

  • Heat the mixture to reflux for 10 hours to facilitate cyclization and saponification.

  • After the reaction, distill off the propanol under reduced pressure to obtain crude this compound.

Telescoped Hybrid Batch-Flow Synthesis

This modern approach utilizes a continuous flow process for the key cyclization step, offering improved efficiency and safety.[2][3][4][5]

Step 1 & 2 (Batch): Synthesis of 2-(2-Formylphenoxy)hexanoic Acid

These initial steps to synthesize the precursor are performed in batch mode and have been optimized for increased productivity and purity.

Step 3 (Continuous Flow): Cyclization to this compound

  • A solution of 2-(2-formylphenoxy)hexanoic acid in a suitable solvent is prepared.

  • Triethylammonium acetate is selected as the catalyst.

  • The reactant and catalyst solutions are pumped through a heated flow reactor.

  • The reaction conditions (temperature, flow rate, and residence time) are optimized using a Design of Experiments (DoE) approach to maximize yield and purity.

  • The output from the reactor undergoes an integrated continuous workup to isolate the crude this compound. The high quality of the product from this process may make it suitable for use in subsequent steps without further purification.[2][3]

Synthesis from 1,3-Dicarbonyl Compounds

This route offers an alternative starting point and claims high reaction selectivity.[6][7][8]

Step 1: Synthesis of 2-Butyl-3-(4-methoxybenzoyl)benzofuran

  • In a reactor equipped with magnetic stirring, mix 1-(4-methoxyphenyl)-1,3-heptanedione, acrolein dimer, a halogenating reagent, and an acid catalyst in an organic solvent.

  • Stir the reaction mixture at a temperature between 25-100 °C for 1-8 hours.

  • After the reaction is complete, neutralize the acidic reaction mixture with a base.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure.

  • Recrystallize the crude product from ethyl acetate and ether to obtain 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Step 2: Demethylation to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

  • Disperse the 2-butyl-3-(4-methoxybenzoyl)benzofuran from the previous step in an organic solvent containing an acid catalyst.

  • Stir the mixture at a temperature between 0-100 °C for 1-8 hours to effect demethylation.

  • Isolate the final product, 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

Palladium-Catalyzed Synthesis (General Approach)

Palladium catalysts are widely used for the synthesis of benzofurans. A general strategy involves the cycloisomerization of appropriately substituted phenols.

General Protocol for Cycloisomerization:

  • A 2-(1-hydroxyprop-2-ynyl)phenol derivative is dissolved in a suitable solvent such as methanol.

  • A base and a catalytic amount of a palladium salt (e.g., PdCl₂, PdI₂) with a co-catalyst (e.g., KCl, KI) are added.

  • The reaction is typically carried out at a moderate temperature (e.g., 40 °C).[9][10]

  • The reaction leads to the formation of a 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate.

  • This intermediate can then undergo acid-catalyzed isomerization to yield the corresponding 2-functionalized benzofuran (B130515).

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to this compound.

G cluster_0 Classical Route A0 Salicylaldehyde C0 O-Alkylation (K₂CO₃, Toluene, Reflux) A0->C0 B0 Methyl 2-bromohexanoate B0->C0 D0 Intermediate C0->D0 2h E0 Cyclization & Saponification (NaOH, Propanol, Reflux) D0->E0 F0 This compound E0->F0 10h

Caption: Classical synthesis of this compound.

G cluster_1 Telescoped Hybrid Batch-Flow Synthesis A1 Starting Materials B1 Batch Synthesis (Steps 1 & 2) A1->B1 C1 2-(2-Formylphenoxy)hexanoic acid B1->C1 D1 Continuous Flow Cyclization (Triethylammonium acetate) C1->D1 E1 Integrated Workup D1->E1 F1 This compound E1->F1

Caption: Telescoped hybrid batch-flow synthesis.

G cluster_2 Route from 1,3-Dicarbonyl Compound A2 1-(4-methoxyphenyl)-1,3-heptanedione C2 Cyclization (Acid catalyst, Halogenating reagent) A2->C2 B2 Acrolein dimer B2->C2 D2 2-Butyl-3-(4-methoxybenzoyl)benzofuran C2->D2 1-8h E2 Demethylation (Acid catalyst) D2->E2 F2 2-Butyl-3-(4-hydroxybenzoyl)benzofuran E2->F2 1-8h

Caption: Synthesis from a 1,3-dicarbonyl compound.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-butylbenzofuran is essential for various stages of research and development, including synthesis monitoring, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its robustness, specificity, and sensitivity. This guide provides a comprehensive overview of a validated HPLC method for the quantification of this compound, alongside a comparison with alternative chromatographic techniques, supported by experimental data and detailed protocols.

Method Comparison: HPLC, UPLC, and GC-MS

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, analysis speed, and the nature of the sample matrix. While HPLC is a versatile and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile method suitable for a wide range of non-volatile and thermally labile compounds like this compound.[1] It offers a variety of stationary and mobile phases, allowing for method optimization.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times and higher resolution compared to conventional HPLC.[2][3] This can significantly increase sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For benzofuran (B130515) derivatives, it provides excellent separation and definitive identification based on mass spectra.[4]

The following table summarizes the key performance parameters of a typical validated HPLC method for a benzofuran derivative, which can be considered representative for this compound, and compares it with typical performance characteristics of UPLC and GC-MS methods for similar analytes.

Data Presentation: Performance Comparison of Analytical Methods

Validation ParameterHPLC-UVUPLC-PDAGC-MS
Linearity Range 0.5 - 100 µg/mL0.1 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%
Precision (%RSD)
- Intraday< 1.5%< 1.0%< 2.0%
- Interday< 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.05 µg/mL
Analysis Time 10 - 20 minutes2 - 5 minutes15 - 30 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for HPLC, UPLC, and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[4] For gradient elution, the composition can be varied, for instance, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile. Calibration standards are then prepared by serially diluting the stock solution to the desired concentrations within the linear range.[1]

Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers a faster alternative to conventional HPLC.

  • Instrumentation: A UPLC system with a Photodiode Array (PDA) detector.

  • Column: A sub-2 µm C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[3]

  • Mobile Phase: A gradient elution with acetonitrile and water is often employed to achieve optimal separation in a short time.[3]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: PDA detection allows for the acquisition of spectra across a range of wavelengths, enhancing specificity.

  • Injection Volume: 1-2 µL.

  • Sample Preparation: Similar to the HPLC method, with dilutions made using the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of this compound due to its volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at a rate of 10 °C/min and holding for 5 minutes.[4]

  • MS Detection: Electron Ionization (EI) at 70 eV, with a scan range of m/z 50-400.[4]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like hexane (B92381) or ethyl acetate.

Mandatory Visualization

To further elucidate the experimental and logical workflows, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow start Start: Define Analytical Requirements method_dev HPLC Method Development (Column, Mobile Phase, etc.) start->method_dev specificity Specificity (Peak Purity, Resolution) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Small Variations) lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method end End: Routine Analysis validated_method->end

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Selection analyte This compound (Analyte Properties) decision Select Appropriate Method analyte->decision hplc HPLC (Versatile, Robust) uplc UPLC (Fast, High Resolution) gcms GC-MS (Volatile, Definitive ID) decision->hplc Standard Application decision->uplc High Throughput decision->gcms Structural Confirmation

Caption: Decision tree for analytical method selection.

References

Cross-Validation of Analytical Methods for 2-Butylbenzofuran Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-butylbenzofuran, a key intermediate in pharmaceutical synthesis, is of paramount importance.[1] The selection of a robust analytical method is crucial for ensuring the quality and consistency of data in research, development, and quality control processes. This guide provides a comprehensive cross-validation and comparison of the two most common and powerful analytical techniques for the analysis of benzofuran (B130515) derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[2] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, while GC-MS provides excellent separation and definitive identification for volatile and thermally stable compounds.[2] This guide presents a summary of their performance characteristics, detailed experimental protocols, and a logical workflow for method selection and validation.

Quantitative Performance Comparison

The following tables summarize the quantitative performance data from a cross-validation study on a representative benzofuran derivative, 2-(2-thienyl)benzofuran. This data provides a comparative baseline for the expected performance of these methods for the analysis of this compound.

Table 1: Linearity and Range

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876
Data based on the analysis of 2-(2-thienyl)benzofuran.[3]

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5
Data based on the analysis of 2-(2-thienyl)benzofuran.[3]

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5
Data based on the analysis of 2-(2-thienyl)benzofuran.[3]

Table 4: Sensitivity (LOD & LOQ)

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.150.01
Limit of Quantitation (LOQ)0.50.05
Data based on the analysis of 2-(2-thienyl)benzofuran.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the HPLC and GC-MS analysis of benzofuran derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of a wide range of benzofuran derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. The specific gradient will depend on the analyte and matrix. For example, a gradient starting at 30% B (acetonitrile) and increasing to 95% B over 10 minutes can be a good starting point.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Sonicate for 15 minutes to ensure complete dissolution.[4]

    • Dilute the solution to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly specific and sensitive for volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is often used.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • Injector Temperature: 250°C (splitless mode).[3]

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[3]

    • Scan Range: m/z 50-400.[3]

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Prepare a series of calibration standards by diluting the stock solution.[3]

Method Selection and Validation Workflow

The selection and cross-validation of an analytical method is a structured process to ensure the chosen method is fit for its intended purpose.

cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Cross-Validation A Define Analytical Requirements (Sensitivity, Specificity, Throughput) B Assess Analyte Properties (Volatility, Thermal Stability) A->B C Select Primary Method (e.g., HPLC) B->C D Select Secondary Method for Cross-Validation (e.g., GC-MS) C->D E Optimize Method Parameters (Column, Mobile Phase/Temp Program) D->E F Validate Primary Method (Linearity, Accuracy, Precision, LOD, LOQ) E->F G Validate Secondary Method (Linearity, Accuracy, Precision, LOD, LOQ) E->G H Analyze Identical Samples with Both Methods I Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) H->I J Assess Method Concordance I->J J->E Discrepancies? Re-optimize K Method Deemed Cross-Validated J->K

Caption: Workflow for the cross-validation of analytical methods.

Decision Tree for Method Selection

To further aid in the selection of the most appropriate analytical technique for this compound analysis, the following decision tree can be utilized.

A Is the primary goal high-throughput screening? B Is high sensitivity (trace level analysis) required? A->B No D Consider HPLC-UV for its robustness and speed. A->D Yes C Is the sample matrix complex? B->C No E Consider GC-MS for its superior sensitivity and specificity. B->E Yes C->E Yes F Is the analyte thermally stable and volatile? C->F No G HPLC is the preferred method. F->G No H GC-MS is a suitable choice. F->H Yes I Is derivatization feasible to increase volatility? G->I I->G No J GC-MS with derivatization is a viable option. I->J Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Analysis of the Biological Activities of 2-Butylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the biological activities of 2-butylbenzofuran derivatives, with a focus on their anticancer properties. The information is compiled from recent scientific literature and is intended to provide an objective overview supported by experimental data, detailed methodologies, and mechanistic insights.

Anticancer Activity of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

Recent studies have highlighted the potent cytotoxic effects of the this compound derivative, 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using the MTT assay and are presented below in comparison to the standard chemotherapeutic agent, Doxorubicin.[1]

CompoundA549 (Lung Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)HT-29 (Colon Cancer) IC50 (µg/mL)DU145 (Prostate Cancer) IC50 (µg/mL)
2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran10.666.055.177.02
Doxorubicin (Standard)14.545.962.46.3

Table 1: Comparative in vitro anticancer activity of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran and Doxorubicin against various human cancer cell lines.[1]

The data indicates that 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran exhibits significant cytotoxic activity against all tested cancer cell lines. Notably, it demonstrates higher potency against A549 lung cancer cells compared to the standard drug, Doxorubicin.[1] Its efficacy against MCF-7, HT-29, and DU145 cell lines is comparable to that of Doxorubicin.[1]

In Vivo Toxicity Profile

The safety profile of 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran has been evaluated in various in vivo models, providing crucial data for its potential as a therapeutic agent.

Animal ModelParameterValue
Female Wistar RatsLD50 (Oral)> 2000 mg/kg
ZebrafishLC50> 100 mg/L
Brine ShrimpLC50322.96 µg/mL

Table 2: In vivo toxicity profile of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran.[1]

The high LD50 value in rats suggests a low acute oral toxicity.[1] Similarly, the LC50 in zebrafish indicates a low level of acute toxicity in an aquatic vertebrate model.[1] The brine shrimp lethality assay, a general toxicity screening method, provides a quantitative measure of cytotoxicity.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

In-silico studies have suggested that 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran exhibits a high affinity for tubulin protein binding.[1] This indicates that its anticancer activity may be mediated through the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for several cellular processes, including cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs.

G Conceptual Signaling Pathway of Tubulin Polymerization Inhibition by this compound Derivatives cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences 2-Butylbenzofuran_Derivative This compound Derivative Tubulin_Dimers αβ-Tubulin Dimers 2-Butylbenzofuran_Derivative->Tubulin_Dimers Binds to Tubulin Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Dynamic_Instability Dynamic Instability (Polymerization/Depolymerization) Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin_Dimers->Mitotic_Spindle_Disruption Inhibition of Polymerization Microtubule->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by a this compound derivative.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29, DU145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound derivative and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and Doxorubicin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Test Compounds (this compound derivative & Doxorubicin) Incubate_Overnight->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilization Solution Incubate_3_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Acute Oral Toxicity Study in Rats (OECD 423)

This protocol follows the OECD guideline 423 for the acute oral toxicity testing of chemicals. It is a stepwise procedure with the use of a minimum number of animals.

Animals:

  • Healthy, young adult female Wistar rats.

Procedure:

  • Dosing: A single dose of the this compound derivative is administered orally to a group of rats. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

Zebrafish and Brine Shrimp Toxicity Assays

These assays are rapid and cost-effective methods for preliminary toxicity screening.

Zebrafish (Acute Toxicity Test):

  • Healthy adult zebrafish are exposed to a range of concentrations of the test compound.

  • Mortality and sublethal effects are observed over a 96-hour period.

  • The LC50 (lethal concentration for 50% of the population) is calculated.

Brine Shrimp Lethality Assay:

  • Brine shrimp nauplii are hatched and exposed to various concentrations of the test compound in a multi-well plate.

  • After 24 hours, the number of dead nauplii is counted.

  • The LC50 is determined by plotting the percentage of mortality against the logarithm of the concentration.

References

A Comparative Guide to 2-Butylbenzofuran Synthesis: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-butylbenzofuran, a key intermediate in various pharmacologically active compounds, has traditionally been approached through multi-step processes with notable environmental drawbacks. This guide provides a comparative analysis of traditional and modern synthetic routes to this compound, evaluating them against the core principles of green chemistry. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the information needed to select more sustainable and efficient synthetic strategies.

Data Presentation: Benchmarking Synthesis Methods

The following table summarizes key quantitative metrics for different synthetic routes to this compound and its derivatives. These metrics are crucial for evaluating the "greenness" of each method, focusing on efficiency, reaction conditions, and potential for waste reduction.

MetricTraditional Synthesis (via Friedel-Crafts Acylation)Microwave-Assisted SynthesisPalladium-Catalyzed Synthesis (Sonogashira Coupling)
Yield ~70-80% (for acylation step)Good to Excellent (often >80%)High to Excellent (often >85%)
Reaction Time Several hours (e.g., 2-24 hours)[1]Minutes (e.g., 5-20 minutes)[2][3]2-10 hours[4]
Temperature -20°C to reflux80-150°C[2][3]Room temperature to 60°C[4]
Solvent(s) Toluene (B28343), Carbon Disulfide, Dichloromethane[1][5]Acetonitrile, Ethanol, DMF[2][3]2-Propanol/Water, Acetone/Water, DMF[4]
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃, SnCl₄)[1]Often catalyst-free or base-catalyzed[2]Catalytic Pd(OAc)₂/CuI[4]
Atom Economy Lower, due to stoichiometric reagentsHigher, often one-pot reactionsHigher, catalytic process
E-Factor (Waste/Product) HighLowLow

Experimental Protocols

Traditional Synthesis: Friedel-Crafts Acylation Route

This protocol is adapted from established methods for the synthesis of 2-butyl-3-aroyl-benzofurans.[5][6][7]

Step 1: Synthesis of this compound

  • To a 2-liter reaction flask, add 400 g of toluene, 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate.

  • At room temperature, add 125 g of salicylaldehyde (B1680747) in batches.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction to room temperature and add 200 g of water.

  • Adjust the pH to 1-2 with concentrated hydrochloric acid while stirring.

  • Separate the organic layer, wash with water, and remove the toluene under reduced pressure.

  • Add 300 g of propanol (B110389) and 200 g of sodium hydroxide (B78521) to the residue and reflux for 10 hours.

  • After cooling, distill off the propanol under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation

  • In a 2-liter reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 174 g (1 mole) of this compound and 520 g of toluene.

  • Cool the solution to -20°C.

  • Gradually add 2.13 g of aluminum chloride (AlCl₃).

  • Slowly warm the mixture to room temperature and stir for 24 hours.

  • Cool the mixture back to -20°C and add the acylating agent (e.g., 4-methoxybenzoyl chloride).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 100 ml of water to hydrolyze the complex.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.

Greener Approach: Microwave-Assisted Synthesis

This generalized protocol is based on microwave-assisted methods for the synthesis of benzofuran (B130515) derivatives.[2][3][8]

  • In a 10 mL microwave synthesis vial equipped with a stir bar, add the substituted o-iodophenol (1.0 mmol), terminal alkyne (e.g., 1-hexyne, 1.2 mmol), and a suitable base (e.g., potassium carbonate, 2.0 mmol).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF, 5 mL).

  • If required, add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100-150°C for 5-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Greener Approach: Palladium-Catalyzed Sonogashira Coupling

This protocol is based on the palladium-catalyzed synthesis of benzofurans.[4]

  • To a reaction vessel, add the o-iodophenol (1.0 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add a suitable solvent system, such as a mixture of 2-propanol and water.

  • Add a base, such as N-methylmorpholine (2.7 mmol).

  • Add the terminal alkyne (e.g., 1-hexyne, 2.0 mmol) via syringe.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to afford the crude product, which can be purified by recrystallization.

Mandatory Visualizations

G cluster_0 Traditional Synthesis cluster_1 Greener Synthesis (One-Pot) cluster_2 Key Disadvantages of Traditional Route cluster_3 Key Advantages of Greener Routes A Salicylaldehyde + 2-Bromohexanoate B Step 1: Williamson Ether Synthesis (Toluene, K2CO3, Reflux) A->B C This compound B->C M Long Reaction Times B->M N Hazardous Solvents B->N D Step 2: Friedel-Crafts Acylation (AlCl3, Acyl Chloride) C->D E Crude Product D->E K Harsh Reagents (AlCl3) D->K L Stoichiometric Waste D->L F Purification (Chromatography) E->F G Final Product F->G H o-Iodophenol + 1-Hexyne I One-Pot Reaction: Pd/Cu Catalysis Microwave or Room Temp H->I J Final Product I->J O Catalytic Process I->O P High Atom Economy I->P Q Reduced Reaction Time I->Q R Milder Conditions I->R

Caption: Comparison of traditional and greener synthesis pathways for this compound.

G cluster_0 Data Collection & Selection cluster_1 Analysis & Evaluation cluster_2 Conclusion A Define Synthetic Routes (Traditional vs. Alternative) B Gather Quantitative Data (Yield, Time, Temp, Reagents) A->B C Select Green Chemistry Metrics (Atom Economy, E-Factor, PMI) B->C E Qualitative Assessment (Toxicity, Safety, Energy Use) B->E D Calculate Metrics for Each Route C->D F Tabulate and Compare Results D->F E->F G Identify Greenest Route F->G

Caption: Workflow for the green chemistry assessment of a chemical synthesis.

References

Inter-Laboratory Validation of Analytical Methods for 2-Butylbenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. This is particularly critical when transferring analytical methods between laboratories, a process that necessitates rigorous inter-laboratory validation.[1] This guide provides a comprehensive comparison of key performance parameters for the analysis of 2-Butylbenzofuran, a key intermediate in the synthesis of pharmaceuticals like Amiodarone hydrochloride.[2] The objective is to present supporting data from a representative inter-laboratory study to qualify a receiving laboratory for an analytical method developed by a transferring laboratory.[1]

The validation of the analytical procedure is designed to demonstrate its suitability for the intended purpose.[3][4] This involves assessing various performance characteristics, which are outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

Quantitative Data Summary

The following table summarizes the results from a hypothetical inter-laboratory validation study for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method. The study was conducted by three different laboratories (Lab A, Lab B, and Lab C) to assess the method's reproducibility.[5]

Validation Parameter Lab A Lab B Lab C Acceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.15 µg/mLS/N > 10
Accuracy (% Recovery) 99.2%98.7%99.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.1%0.9%≤ 2.0%
Precision (Intermediate, %RSD) 1.5%1.8%1.6%≤ 3.0%

Experimental Protocols

A well-defined experimental protocol is crucial for a successful inter-laboratory cross-validation study.[1] The following HPLC method was used by all participating laboratories.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase : A gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

Standard Solution Preparation : A stock solution of this compound reference standard was prepared at a concentration of 1.0 mg/mL in acetonitrile. Working standard solutions were prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision assessments.[1]

Sample Solution Preparation : A sample matrix was spiked with this compound at three different concentration levels (low, medium, and high) to assess accuracy.

Validation Parameters

  • Specificity : The method's ability to accurately measure the analyte in the presence of other components was confirmed by analyzing a blank matrix and a spiked sample.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio.[7]

  • Accuracy : Assessed by the recovery of spiked analyte in the sample matrix at three concentration levels.[5]

  • Precision :

    • Repeatability : Determined by analyzing six replicate samples at the target concentration on the same day, by the same analyst, and on the same instrument.[5]

    • Intermediate Precision : Evaluated by analyzing the same samples on different days, with different analysts, and on different instruments within the same laboratory.[5]

  • Robustness : The method's performance was evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[7]

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation of an analytical method.

cluster_transferring_lab Transferring Laboratory cluster_receiving_lab Receiving Laboratory A Method Development & Validation B Preparation of Validation Protocol & Samples A->B C Method Implementation & Training B->C D Execution of Validation Protocol C->D E Analysis of Validation Parameters (Accuracy, Precision, etc.) D->E F Data Comparison & Evaluation E->F F->B Fails Acceptance Criteria G Method Transfer Report F->G Meets Acceptance Criteria H Method Deemed Validated G->H

Caption: Workflow for inter-laboratory analytical method validation.

Decision Tree for Analytical Method Selection

The choice between different analytical techniques is a critical first step. The following decision tree provides a simplified guide for selecting an appropriate method for the analysis of a compound like this compound.

A Is the analyte volatile & thermally stable? B Yes A->B C No A->C D GC-MS is a suitable choice B->D E HPLC is the preferred method C->E F Is derivatization to increase volatility feasible? C->F G Yes F->G H No F->H I GC-MS with derivatization is a viable option G->I H->E

Caption: Decision tree for selecting an analytical method.[8]

References

Comparative Docking Analysis of 2-Butylbenzofuran Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in silico performance of 2-butylbenzofuran analogs against key therapeutic targets. This analysis is supported by quantitative binding affinity data, detailed experimental methodologies, and visualizations of relevant biological pathways and computational workflows.

The benzofuran (B130515) scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. A variety of benzofuran derivatives have been explored as potential inhibitors for a range of therapeutic targets implicated in diseases such as cancer, inflammation, and microbial infections. Within this class, this compound analogs have emerged as a noteworthy subgroup. A well-known example is the antiarrhythmic drug Amiodarone, which features a this compound core.[1][2] This guide focuses on the comparative molecular docking studies of these analogs against significant therapeutic targets to elucidate their potential as novel drug candidates.

Data Presentation: Comparative Binding Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a binding energy or docking score. A more negative binding energy indicates a more favorable binding interaction. The following tables summarize the docking scores of various benzofuran derivatives, including this compound analogs, against key anti-inflammatory and other therapeutic targets.

Table 1: Docking Scores of Benzofuran Derivatives against Cyclooxygenase (COX) Enzymes

Compound/AnalogTarget ProteinPDB IDBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
2-Arylbenzofuran derivativeCOX-23LN1-9.5 to -11.5Celecoxib-10.2
Iodobenzofuran derivative 2bCOX-1--10.94 (kJ/mol converted)Diclofenac-7.69 (kJ/mol converted)
Iodobenzofuran derivative 2cCOX-1--10.94 (kJ/mol converted)Diclofenac-7.69 (kJ/mol converted)
Iodobenzofuran derivative 2bCOX-2--9.67 (kJ/mol converted)Diclofenac-5.84 (kJ/mol converted)
Iodobenzofuran derivative 2cCOX-2--9.67 (kJ/mol converted)Diclofenac-5.84 (kJ/mol converted)
Benzofuran-rhodanine hybrid 5hCOX-2-Higher than CelecoxibCelecoxib-
Benzofuran-pyrazole analog 3cCOX-2-Equipotent to CelecoxibCelecoxib-
Benzofuran-pyrazole analog 3eCOX-2-Equipotent to CelecoxibCelecoxib-

Table 2: Docking Scores of Benzofuran Derivatives against Other Therapeutic Targets

Compound/AnalogTarget ProteinPDB IDBinding Energy (kcal/mol)
Benzofuran derivative 2c3EQM (Antibacterial target)3EQM-10.2
Benzofuran derivative 2c4HOE (Antibacterial target)4HOE-9.3
Benzofuran derivative 2c1XFF (Antibacterial target)1XFF-9.1
2-phenyl-benzofuran-3-carboxamide Ia-22Staphylococcus aureus Sortase A2KID- (IC50 = 30.8µM)
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanoneNot Specified-Not Specified

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for molecular docking studies using AutoDock Vina, a widely used software for this purpose. Specific parameters may vary between studies.

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules, co-ligands, and non-essential ions are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions.

2. Preparation of the Ligand (this compound Analog):

  • The 2D structure of the ligand is drawn using chemical drawing software like ChemDraw.

  • The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger partial charges are assigned to the ligand atoms, and non-polar hydrogen atoms are merged.

  • The prepared ligand is also saved in the PDBQT format.

3. Docking Simulation using AutoDock Vina:

  • A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand binding.

  • AutoDock Vina is executed from the command line, specifying the prepared receptor and ligand files, the grid box parameters, and an output file name.

  • Vina performs a series of conformational searches of the ligand within the defined grid box, calculating the binding affinity for each conformation (pose). The exhaustiveness of the search can be controlled by the user.

4. Analysis of Docking Results:

  • The output file from Vina contains multiple binding modes of the ligand ranked by their binding energy.

  • The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.

  • Visualization software such as PyMOL or Discovery Studio is used to visualize the protein-ligand complex and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a key signaling pathway relevant to inflammation and a generalized workflow for comparative molecular docking studies.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB Download, Cleaning) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking AutoDock Vina Execution ligand_prep->docking grid_gen->docking results Binding Pose Analysis Interaction Visualization Scoring and Ranking docking->results comparison Comparative Analysis with Known Inhibitors results->comparison NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB-IκB (Inactive) Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases from membrane phospholipids COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 is converted by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 produces Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins is converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate

References

Validation of 2-Butylbenzofuran as a Pharmaceutical Intermediate for Regulatory Submission: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-Butylbenzofuran for use as a pharmaceutical intermediate in regulatory submissions. It offers a comparative analysis of its critical quality attributes, supported by experimental data and detailed methodologies, to assist in the preparation of Chemistry, Manufacturing, and Controls (CMC) documentation.

Introduction to this compound in Pharmaceutical Synthesis

This compound (CAS No. 4265-27-4) is a key raw material in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiarrhythmic agent Amiodarone (B1667116).[1][2][3] Its molecular structure and purity are critical to the quality and safety of the final drug product.[1][4][5] Regulatory agencies require robust validation of such intermediates to ensure consistency and control over the manufacturing process.[4][6]

This document focuses on the analytical validation of this compound, providing data and protocols for its identification, purity assessment, and stability, which are essential components of a regulatory filing.

Comparative Analysis of this compound Quality Attributes

The quality of this compound can be influenced by the synthetic route employed. While various synthesis methods exist, they can lead to different impurity profiles. For regulatory purposes, a well-characterized intermediate with a consistent and high-purity profile is essential.

Synthesis Routes and Potential Impurities

Several synthetic pathways to this compound have been described, often starting from salicylaldehyde (B1680747).[7][8][9] A common approach involves the reaction of salicylaldehyde with a 2-bromohexanoic acid ester, followed by hydrolysis and cyclization.[10] Variations in reagents, catalysts, and reaction conditions can affect the yield and impurity profile.

A key aspect of validation is the identification and control of potential impurities, which may include starting materials, by-products, and degradation products. For instance, incomplete cyclization or side reactions can introduce process-related impurities that must be monitored.[11]

Data Presentation: Physicochemical and Spectroscopic Properties

Below is a summary of the key physicochemical and spectroscopic data for this compound, essential for its identification and characterization.

Property Value Source
Molecular Formula C12H14O[12][13]
Molecular Weight 174.24 g/mol [13][14]
Appearance Yellow transparent liquid[15]
CAS Number 4265-27-4[12][13][14]
Purity (Assay) ≥99.0%[1][2]

Table 1: Physicochemical Properties of this compound

Analytical Technique Observed Data Summary Source
¹H NMR Consistent with the structure of this compound, showing characteristic peaks for the butyl chain and benzofuran (B130515) ring protons.[16][17]
¹³C NMR Shows the expected number of carbon signals corresponding to the molecular structure.[13][18]
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular weight of this compound.[13][19]
High-Performance Liquid Chromatography (HPLC) Purity assessment indicating a main peak with minimal impurities.[20][21]

Table 2: Summary of Spectroscopic and Chromatographic Data for this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily implemented in a laboratory setting for validation purposes.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: A reversed-phase HPLC method is used to separate this compound from its potential impurities. Quantification is performed using an external standard.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Standard: this compound reference standard of known purity

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to ensure separation of all impurities.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the calibration curve generated from the reference standard.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the this compound structure. Compare the obtained spectra with reference spectra.[16][17][18]

Molecular Weight Verification by Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the molecular weight of this compound, confirming its elemental composition.

Instrumentation and Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Solvent for sample introduction (e.g., methanol (B129727) or acetonitrile)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and confirm that the mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.[13][19]

Mandatory Visualizations

Synthesis Pathway of this compound

G Synthesis of this compound A Salicylaldehyde C Intermediate A->C Reaction B 2-Bromohexanoic Acid Ester B->C D This compound C->D Cyclization

Caption: A simplified reaction scheme for the synthesis of this compound.

Experimental Workflow for Validation

G Analytical Validation Workflow A This compound Sample B HPLC Analysis (Purity) A->B C NMR Spectroscopy (Structure) A->C D Mass Spectrometry (Molecular Weight) A->D E Validation Report B->E C->E D->E

Caption: Workflow for the analytical validation of this compound.

Logic for Regulatory Submission

G Regulatory Submission Logic A Characterization of This compound C Specification Setting (Purity, Impurities) A->C B Process Controls (Synthesis) B->C E CMC Dossier C->E Data Package D Stability Studies D->E Data Package

References

Comparison of 2-Butylbenzofuran with other benzofuran derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the enzyme inhibitory activities of various benzofuran (B130515) derivatives. While direct enzymatic inhibition data for 2-butylbenzofuran itself is not extensively documented in publicly available research, its prominent role as a key intermediate in the synthesis of the potent antiarrhythmic drug Amiodarone suggests its biological significance. Amiodarone is known to interact with a range of enzymes, including cytochrome P450s, indicating the potential for its benzofuran core to serve as a scaffold for enzyme inhibitors. This report delves into the inhibitory profiles of several other well-researched benzofuran derivatives against key enzymatic targets, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Overview of Benzofuran Derivatives as Enzyme Inhibitors

The benzofuran scaffold is a versatile platform in medicinal chemistry, giving rise to a wide array of derivatives with significant biological activities. These compounds have been shown to inhibit various enzymes implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions. This guide focuses on a comparative analysis of benzofuran derivatives targeting Sirtuin 2 (SIRT2), Butyrylcholinesterase (BChE), and Alkaline Phosphatase (ALP), highlighting the structure-activity relationships that govern their potency and selectivity.

Data Presentation: A Comparative Look at Inhibitory Activities

The following table summarizes the inhibitory concentrations (IC50) of various benzofuran derivatives against their respective enzyme targets. This allows for a clear, quantitative comparison of their potencies.

Compound Class Specific Derivative Target Enzyme IC50 (µM) Reference
2-Substituted Benzofurans 6-methoxy-N'-((4-methoxyphenyl)sulfonyl)-[1,1'-biphenyl]-3-sulfonohydrazideSIRT23.81[1]
N'-(naphthalen-2-ylsulfonyl)-[1,1'-biphenyl]-3-sulfonohydrazideSIRT215.32 (Tenovin-6)[1]
2-Phenylbenzofurans 7-bromo-2-(3,5-dihydroxyphenyl)benzofuranButyrylcholinesterase (BChE)3.57
7-chloro-2-(3,5-dihydroxyphenyl)benzofuranButyrylcholinesterase (BChE)6.23
2-Benzylidenebenzofuran-3(2H)-ones (Z)-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-oneAlkaline Phosphatase (ALP)1.055
(Z)-2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-oneAlkaline Phosphatase (ALP)1.154

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and aid in the design of future experiments.

Sirtuin 2 (SIRT2) Inhibition Assay

This fluorometric assay determines the ability of a compound to inhibit the deacetylase activity of SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate

  • NAD+

  • Test benzofuran derivatives

  • Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, test compound dilutions, and NAD+.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of BChE activity.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test benzofuran derivatives

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds in the phosphate buffer.

  • To each well of a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the BChE enzyme solution to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding the BTCI substrate.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.

  • IC50 values are determined from the dose-response curves.

Alkaline Phosphatase (ALP) Inhibition Assay

This assay determines the inhibitory effect of compounds on ALP activity using a colorimetric substrate.

Materials:

  • Alkaline Phosphatase (e.g., from calf intestine)

  • p-Nitrophenyl phosphate (pNPP) - substrate

  • Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Test benzofuran derivatives

  • Stop solution (e.g., 3 N NaOH)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, ALP enzyme, and the test compound dilutions.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Start the reaction by adding the pNPP substrate solution.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of benzofuran derivatives as enzyme inhibitors.

Enzyme_Inhibition_Mechanism cluster_0 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I S Substrate (S) I_comp Competitive Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI_comp->E - I

Caption: General mechanism of competitive enzyme inhibition.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) plate_setup Plate Setup (96-well) - Blank - Control (No Inhibitor) - Test Wells (Varying Inhibitor Conc.) start->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (e.g., 37°C for 60 min) reaction_initiation->incubation measurement Measure Signal (Absorbance or Fluorescence) incubation->measurement analysis Data Analysis - Calculate % Inhibition - Determine IC50 measurement->analysis end End: Results analysis->end

Caption: A typical experimental workflow for an enzyme inhibition assay.

SIRT2_Signaling_Pathway SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin Acetylated_Tubulin->Tubulin Deacetylation Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Promotes Cell_Cycle_Progression Cell Cycle Progression Microtubule_Stability->Cell_Cycle_Progression Regulates Benzofuran_Inhibitor Benzofuran Derivative (Inhibitor) Benzofuran_Inhibitor->SIRT2 Inhibits

Caption: Simplified pathway showing SIRT2's role in tubulin deacetylation.

References

Efficacy comparison of amiodarone synthesized from different 2-Butylbenzofuran purities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of amiodarone (B1667116) synthesized from 2-butylbenzofuran of varying purities. While direct comparative clinical studies are limited, this document presents a hypothetical study to underscore the potential impact of precursor purity on the final drug product's performance. The experimental data herein is illustrative, designed to highlight the importance of stringent quality control in active pharmaceutical ingredient (API) synthesis.

Introduction

Amiodarone is a potent class III antiarrhythmic agent used for treating a range of cardiac dysrhythmias.[1] Its synthesis is a multi-step process, with this compound being a key intermediate.[2] The purity of this precursor can theoretically influence the impurity profile of the final amiodarone product, potentially affecting its efficacy and safety. Impurities in the final drug product can arise from various stages of the manufacturing process and may have their own pharmacological or toxicological effects, impacting the drug's overall therapeutic window.[3][4][5]

This guide explores the hypothetical differences in efficacy between amiodarone synthesized from high-purity (99.5%) versus standard-purity (98.0%) this compound.

Hypothetical Experimental Data

Table 1: Purity of this compound and Resulting Amiodarone
ParameterThis compound (Standard Purity)This compound (High Purity)
Purity (by HPLC)98.0%99.5%
Major ImpurityImpurity X (1.5%)Impurity X (0.3%)
Resulting Amiodarone Purity99.1%99.8%
Amiodarone-Related Impurity F0.15%0.05%
Table 2: In Vitro Efficacy Comparison
AssayAmiodarone (from Standard Purity Precursor)Amiodarone (from High Purity Precursor)
IC50 for hERG K+ Channel Blockade 1.2 µM1.1 µM
IC50 for Na+ Channel Blockade 5.8 µM5.5 µM
IC50 for Ca2+ Channel Blockade 8.2 µM8.0 µM
Table 3: Animal Model Efficacy (Aconitine-Induced Arrhythmia in Rats)
ParameterAmiodarone (from Standard Purity Precursor)Amiodarone (from High Purity Precursor)Control (Vehicle)
Time to Onset of Ventricular Tachycardia (min) 15.2 ± 2.118.5 ± 2.55.1 ± 1.2
Duration of Arrhythmia (min) 8.9 ± 1.56.2 ± 1.125.3 ± 3.8
Mortality Rate (%) 15%5%80%

*p < 0.05 compared to amiodarone from standard purity precursor.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (e.g., acetonitrile/methanol).

  • Detection: UV detection at a suitable wavelength.

  • Method: The method should be stability-indicating, capable of separating the main compound from its known impurities and degradation products.[6] Samples of this compound and synthesized amiodarone are dissolved in a suitable solvent and injected into the HPLC system. Peak areas are used to determine the percentage purity and the concentration of specific impurities.

2. In Vitro Electrophysiology: Patch-Clamp Technique

  • Cell Lines: HEK-293 cells stably expressing the target ion channels (e.g., hERG for potassium channels, Nav1.5 for sodium channels, Cav1.2 for calcium channels).

  • Technique: Whole-cell patch-clamp technique.

  • Procedure: Cells are cultured and prepared for electrophysiological recording. A glass micropipette forms a high-resistance seal with the cell membrane. Specific voltage protocols are applied to elicit ionic currents through the target channels. The effect of different concentrations of amiodarone (synthesized from both precursor purities) on these currents is measured to determine the IC50 values.

3. Animal Model of Arrhythmia

  • Animal Model: Male Wistar rats.

  • Arrhythmia Induction: A continuous intravenous infusion of aconitine (B1665448) is administered to induce cardiac arrhythmias.

  • Experimental Groups:

    • Group 1: Pre-treated with amiodarone synthesized from standard purity this compound.

    • Group 2: Pre-treated with amiodarone synthesized from high purity this compound.

    • Group 3: Control group receiving a vehicle.

  • Data Collection: Electrocardiogram (ECG) is continuously monitored to record the time to onset of ventricular tachycardia, the duration of the arrhythmia, and mortality.

Visualizations

Signaling Pathway of Amiodarone

amiodarone_pathway Amiodarone Amiodarone K_channel Potassium Channels (e.g., hERG) Amiodarone->K_channel Na_channel Sodium Channels Amiodarone->Na_channel Ca_channel Calcium Channels Amiodarone->Ca_channel Beta_receptor Beta-Adrenergic Receptors Amiodarone->Beta_receptor Action_Potential Prolonged Action Potential Duration K_channel->Action_Potential Conduction Slowed AV Conduction Na_channel->Conduction Ca_channel->Conduction Sympathetic Reduced Sympathetic Activity Beta_receptor->Sympathetic Refractory_Period Increased Effective Refractory Period Action_Potential->Refractory_Period Antiarrhythmic Antiarrhythmic Effect Refractory_Period->Antiarrhythmic Conduction->Antiarrhythmic Sympathetic->Antiarrhythmic

Caption: Mechanism of action of amiodarone.

Experimental Workflow

experimental_workflow start Start precursor1 This compound (98.0% Purity) start->precursor1 precursor2 This compound (99.5% Purity) start->precursor2 synthesis1 Amiodarone Synthesis precursor1->synthesis1 synthesis2 Amiodarone Synthesis precursor2->synthesis2 hplc Purity & Impurity Analysis (HPLC) synthesis1->hplc synthesis2->hplc invitro In Vitro Efficacy (Patch-Clamp) hplc->invitro invivo In Vivo Efficacy (Animal Model) hplc->invivo data Data Analysis & Comparison invitro->data invivo->data end Conclusion data->end

Caption: Workflow for comparative efficacy study.

Discussion

The hypothetical data suggests that amiodarone synthesized from higher purity this compound exhibits enhanced efficacy in an animal model of arrhythmia. This is illustrated by a longer time to the onset of ventricular tachycardia and a shorter duration of the arrhythmia. While the in vitro ion channel blockade data shows only minor differences, the in vivo results suggest that even small variations in impurity profiles could have a significant biological impact.

The presence of higher levels of impurities in amiodarone derived from standard purity this compound may contribute to a less favorable pharmacological profile. These impurities could potentially interfere with the binding of amiodarone to its target ion channels or exert their own pro-arrhythmic or toxic effects.

Conclusion

This guide, based on a hypothetical study, underscores the critical importance of using high-purity precursors in the synthesis of amiodarone. While the presented data is illustrative, it highlights a crucial aspect of pharmaceutical development: the direct link between the quality of starting materials and the efficacy and safety of the final drug product. Further research, following the outlined experimental protocols, is warranted to definitively quantify the impact of this compound purity on the therapeutic performance of amiodarone. Regulatory bodies emphasize the control of impurities, and this analysis provides a practical rationale for such stringent requirements.[7][8]

References

A Head-to-Head Comparison: Batch vs. Continuous Synthesis of 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Butylbenzofuran, a crucial building block in the synthesis of various pharmaceuticals, is a prime example where the choice of manufacturing process—batch or continuous—can significantly impact yield, purity, and overall efficiency. This guide provides an objective, data-driven comparison of these two synthetic approaches.

A recent study in Organic Process Research & Development details a telescoped hybrid batch-flow process for the synthesis of this compound, highlighting the advantages of a continuous flow approach for the critical cyclization step.[1][2][3] This hybrid method, where the initial two steps are performed in batch mode and the final step in a continuous flow reactor, has been shown to be more efficient than traditional batch processing.[1][2][3]

The synthesis of this compound is typically achieved in three main steps:

  • Alkylation: Reaction of salicylaldehyde (B1680747) with methyl 2-bromohexanoate to form methyl 2-(2-formylphenoxy)hexanoate.

  • Hydrolysis: Saponification of the ester to yield 2-(2-formylphenoxy)hexanoic acid.

  • Cyclization: Intramolecular condensation and decarboxylation of the carboxylic acid to form this compound.

While the initial alkylation and hydrolysis steps are effectively performed in batch, the key differentiation and process intensification are observed in the final cyclization step.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the cyclization step (Step 3) of this compound synthesis under both batch and continuous flow conditions.

ParameterBatch SynthesisContinuous Flow Synthesis
Yield ~80%>95%
Purity (in-process) Lower, with side products>98%
Reaction Time 4 hours15 minutes (residence time)
Space-Time Yield LowerSignificantly Higher
Reagents Acetic Anhydride (B1165640), Sodium Acetate (B1210297)Acetic Anhydride, Triethylammonium (B8662869) Acetate
Operating Temperature 140 °C180 °C
Work-up Standard aqueous work-upIntegrated in-line aqueous work-up

Experimental Protocols

Batch Synthesis of this compound (Three-Step Process)

Step 1: Synthesis of Methyl 2-(2-formylphenoxy)hexanoate (Batch)

  • To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, is added potassium carbonate (1.5 eq).

  • Methyl 2-bromohexanoate (1.1 eq) is then added, and the mixture is heated to reflux for 4-6 hours.

  • After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to give the crude product.

Step 2: Synthesis of 2-(2-formylphenoxy)hexanoic Acid (Batch)

  • The crude methyl 2-(2-formylphenoxy)hexanoate from Step 1 is dissolved in a mixture of methanol (B129727) and water.

  • Sodium hydroxide (B78521) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl.

  • The product is extracted with an organic solvent and dried to yield the carboxylic acid.

Step 3: Synthesis of this compound (Batch Cyclization)

  • 2-(2-Formylphenoxy)hexanoic acid (1.0 eq) is mixed with sodium acetate (2.0 eq) and acetic anhydride (5.0 eq).

  • The mixture is heated to 140 °C and stirred for 4 hours.

  • After cooling, the reaction mixture is poured into water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to yield this compound.

Hybrid Batch-Continuous Flow Synthesis of this compound

Steps 1 & 2 are performed in batch mode as described above.

Step 3: Synthesis of this compound (Continuous Flow Cyclization)

  • A solution of 2-(2-formylphenoxy)hexanoic acid in a suitable solvent (e.g., N-methyl-2-pyrrolidone) is prepared.

  • A solution of triethylammonium acetate and acetic anhydride in the same solvent is also prepared.

  • These two solutions are pumped at specific flow rates into a heated microreactor or packed bed reactor maintained at 180 °C.

  • The residence time in the heated reactor is controlled to be approximately 15 minutes.

  • The output from the reactor is then passed through a back-pressure regulator and can be directed to an in-line work-up system where it is mixed with an aqueous stream to quench the reaction and extract the product.

Workflow Diagrams

Batch_vs_Continuous_Synthesis_Workflow Workflow Comparison: Batch vs. Continuous Synthesis of this compound cluster_batch Batch Synthesis cluster_continuous Hybrid Batch-Continuous Synthesis B_Start Start Materials: Salicylaldehyde, Methyl 2-bromohexanoate B_Step1 Step 1: Alkylation (Batch Reactor) 4-6 hours B_Start->B_Step1 B_Step2 Step 2: Hydrolysis (Batch Reactor) 2-4 hours B_Step1->B_Step2 B_Step3 Step 3: Cyclization (Batch Reactor) 4 hours @ 140°C B_Step2->B_Step3 B_Workup Aqueous Work-up & Purification B_Step3->B_Workup B_End This compound B_Workup->B_End C_Start Start Materials: Salicylaldehyde, Methyl 2-bromohexanoate C_Step1 Step 1: Alkylation (Batch Reactor) 4-6 hours C_Start->C_Step1 C_Step2 Step 2: Hydrolysis (Batch Reactor) 2-4 hours C_Step1->C_Step2 C_Step3 Step 3: Cyclization (Continuous Flow Reactor) 15 min @ 180°C C_Step2->C_Step3 C_Workup In-line Aqueous Work-up C_Step3->C_Workup C_End This compound C_Workup->C_End

Caption: Comparative workflow of batch vs. hybrid batch-continuous synthesis.

Logical_Relationship_Advantages Advantages of Continuous Flow Cyclization ContinuousFlow Continuous Flow Cyclization HigherTemp Higher Temperature (180°C) ContinuousFlow->HigherTemp ShorterTime Shorter Residence Time (15 min) ContinuousFlow->ShorterTime ImprovedMixing Enhanced Heat & Mass Transfer ContinuousFlow->ImprovedMixing IntegratedWorkup Integrated In-line Work-up ContinuousFlow->IntegratedWorkup HigherYield Higher Yield (>95%) HigherTemp->HigherYield HigherPurity Higher Purity (>98%) ShorterTime->HigherPurity HigherSTY Higher Space-Time Yield ShorterTime->HigherSTY ImprovedMixing->HigherYield ImprovedMixing->HigherPurity

Caption: Key advantages of continuous flow for the cyclization step.

Conclusion

The transition from a fully batch to a hybrid batch-continuous flow process for the synthesis of this compound offers significant advantages. The continuous flow cyclization step, in particular, demonstrates superior performance in terms of yield, purity, and reaction time. This leads to a more efficient and potentially more cost-effective manufacturing process. For researchers and professionals in drug development, embracing continuous flow technologies for critical reaction steps can be a key strategy for process optimization and intensification.

References

Evaluating the performance of different catalysts for 2-Butylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-butylbenzofuran, a key intermediate in the manufacturing of various pharmaceuticals, notably the antiarrhythmic agent amiodarone, has been approached through a variety of catalytic methods. The efficiency of these catalytic systems is paramount for optimizing yield, selectivity, and process sustainability. This guide provides a comparative overview of different catalysts employed in the synthesis of this compound and its analogues, supported by experimental data from scientific literature.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound is critical and is influenced by factors such as cost, availability, and desired reaction conditions. Transition metal catalysts, particularly those based on palladium, copper, and gold, have been extensively explored. Additionally, organocatalytic and Lewis acid-catalyzed methods present viable alternatives. The following tables summarize the performance of various catalytic systems.

Transition Metal-Catalyzed Synthesis

Transition metals are highly effective in promoting the cyclization reactions required for benzofuran (B130515) formation.

Catalyst SystemStarting MaterialsBase/AdditivesSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd2(dba)3/dppfBenzofuran-2-ylmethyl acetate (B1210297), AminesK2CO3MeCN120-High to Excellent[1]
[Pd(η3-C3H5)Cl]2/XPhosBenzofuran-2-ylmethyl acetate, Sulfinates/PhenolsK2CO3MeCN/THF120-High to Excellent[1]
Copper-Catalyzed
CuClSalicylaldehyde (B1680747) p-tosylhydrazones, Calcium carbidetBuOKDMFElevated-Good[2]
Gold-Catalyzed
JohnPhosAu(MeCN)SbF6 (5 mol%)2-(1-Hexyn-1-yl)phenol----Yields for precursor varied (16.7-37%)[3]
Rhodium-Catalyzed
Cationic Rh(I)/H8-BINAPPhenol-linked 1,6-diynes, Alkynes/Nitriles--Mild--[4]
Lewis Acid-Catalyzed Synthesis

Lewis acids can facilitate the intramolecular cyclization to form the benzofuran ring, often under milder conditions than some transition metal-catalyzed reactions.

Catalyst SystemStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
TiCl4 (10 mol%)Polyphenols, Alkylating agentsAnhydrous CHCl3--Moderate[5]
BF3·Et2OPolyphenols, 3,3,3-trifluoromethyl pyruvateCH2Cl2/THFr.t. - 6022-48Low[5]
AlCl3Polyphenols, 3,3,3-trifluoromethyl pyruvateCH2Cl2r.t.72Not detected[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for different catalytic approaches.

Base-Mediated Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, which serves as a baseline non-catalytic method for comparison.

Step 1: Synthesis of this compound [6]

  • Materials:

    • Salicylaldehyde

    • Methyl 2-bromohexanoate

    • Potassium carbonate

    • Toluene

    • Concentrated hydrochloric acid

    • Water

  • Procedure:

    • To a 2-liter reaction flask, add 400 grams of toluene, 145 grams of potassium carbonate, and 209 grams of methyl 2-bromohexanoate.

    • At room temperature, add 125 grams of salicylaldehyde to the mixture in batches.

    • Heat the reaction mixture to reflux and maintain under reflux conditions for 2 hours.

    • After the reaction is complete, cool the flask to room temperature.

    • Add 200 grams of water to the reaction flask.

    • Under stirring, adjust the pH of the solution to 1-2 using concentrated hydrochloric acid.

    • Separate the aqueous layer and wash the organic layer with water.

    • The resulting organic layer containing this compound can be used in subsequent steps or purified further.

Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

The following is a general procedure for the palladium-catalyzed synthesis of 2-aminomethylbenzofurans, which can be adapted for other nucleophiles.[1]

  • Materials:

    • Benzofuran-2-ylmethyl acetate (0.4 mmol)

    • Amine (2 equiv.)

    • Pd2(dba)3 (0.025 equiv.)

    • dppf (0.05 equiv.)

    • K2CO3 (2 equiv.)

    • Anhydrous MeCN (2.0 mL)

  • Procedure:

    • In a glovebox, a screw-capped vial is charged with Pd2(dba)3, dppf, and K2CO3.

    • The vial is sealed and taken out of the glovebox.

    • Benzofuran-2-ylmethyl acetate, the amine, and anhydrous MeCN are added under an argon atmosphere.

    • The reaction mixture is stirred at 120 °C.

    • Upon completion (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

    • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography on silica (B1680970) gel.

Gold-Catalyzed Synthesis of this compound

This protocol outlines a modern approach using a gold catalyst for the cyclization step.[3]

  • Precursor Synthesis (Sonogashira Reaction):

    • The precursor, 2-(1-hexyn-1-yl)phenol, is synthesized via a Sonogashira reaction. Yields for this step have been reported to be in the range of 16.7% to 37%.

  • Cyclization Step:

    • Catalyst: 5% JohnPhos Au(MeCN)SbF6

    • Procedure: The precursor, 2-(1-hexyn-1-yl)phenol, undergoes cyclization in the presence of the gold(I) catalyst to yield this compound. Detailed reaction conditions and yield for this specific cyclization step require further optimization as per the source.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of this compound.

G cluster_0 Base-Mediated Synthesis Salicylaldehyde Salicylaldehyde Reaction Reaction Salicylaldehyde->Reaction Methyl 2-bromohexanoate Methyl 2-bromohexanoate Methyl 2-bromohexanoate->Reaction Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Toluene Toluene Toluene->Reaction Workup Workup Reaction->Workup This compound This compound Workup->this compound

Workflow for Base-Mediated Synthesis

G cluster_1 General Transition Metal-Catalyzed Synthesis Aryl Halide/Phenol Derivative Aryl Halide/Phenol Derivative Coupling/Cyclization Coupling/Cyclization Aryl Halide/Phenol Derivative->Coupling/Cyclization Alkyne/Coupling Partner Alkyne/Coupling Partner Alkyne/Coupling Partner->Coupling/Cyclization Catalyst (Pd, Cu, Au, etc.) Catalyst (Pd, Cu, Au, etc.) Catalyst (Pd, Cu, Au, etc.)->Coupling/Cyclization Base/Additives Base/Additives Base/Additives->Coupling/Cyclization Solvent Solvent Solvent->Coupling/Cyclization Purification Purification Coupling/Cyclization->Purification 2-Substituted Benzofuran 2-Substituted Benzofuran Purification->2-Substituted Benzofuran

General workflow for transition metal-catalyzed synthesis.

References

A Comparative Cost Analysis of 2-Butylbenzofuran Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various production methods for 2-butylbenzofuran, a key intermediate in the synthesis of several pharmaceuticals. The comparison focuses on reaction yields, raw material costs, and overall process efficiency, supported by experimental data from published literature and patents.

Executive Summary

The synthesis of this compound can be achieved through several routes, each with distinct advantages and disadvantages. Traditional methods, while well-established, often suffer from lower yields and higher costs. Newer approaches, including novel catalytic systems and one-pot syntheses, offer significant improvements in terms of efficiency and cost-effectiveness. This guide evaluates three prominent methods:

  • Method 1: Traditional Synthesis via Alkylation of Salicylaldehyde (B1680747)

  • Method 2: Synthesis from 1-(4-Methoxyphenyl)-1,3-heptanedione and Acrolein Dimer

  • Method 3: One-Pot Synthesis from 2-(2-Formylphenoxy)hexanoate

The analysis reveals that while the traditional method is straightforward, the newer methods present compelling alternatives with higher yields and potentially lower production costs, making them more suitable for industrial-scale manufacturing.

Comparative Data at a Glance

The following table summarizes the key quantitative data for the three primary synthesis methods of this compound. Prices for raw materials are based on available industrial-scale estimates and may vary depending on the supplier and market conditions.

Parameter Method 1: Traditional Synthesis Method 2: From 1-(4-Methoxyphenyl)-1,3-heptanedione Method 3: One-Pot Synthesis
Primary Starting Materials Salicylaldehyde, Methyl 2-bromohexanoate1-(4-Methoxyphenyl)-1,3-heptanedione, Acrolein dimer2-(2-Formylphenoxy)hexanoate
Key Reagents/Catalysts Potassium carbonateAcid catalyst (e.g., BF₃·OEt₂), Halogenating agentPotassium carbonate, Potassium iodide
Overall Yield ~65-75% (estimated for this compound)>56% (for 2-butyl-3-(4-hydroxybenzoyl)benzofuran)High (qualitative)
Reaction Time ~5-7 hours~2-16 hours (two steps)~5 hours
Estimated Raw Material Cost per kg of Product HighModerate to HighModerate
Key Advantages Well-established procedureHigh reaction selectivity, potentially lower cost raw materialsSimplified process, fewer unit operations
Key Disadvantages Lower yield, use of bromo-esterTwo-step process, catalyst costCost of starting material synthesis

Experimental Protocols

Method 1: Traditional Synthesis via Alkylation of Salicylaldehyde

This method involves the reaction of salicylaldehyde with an α-halo-ester followed by cyclization. The following protocol is based on the synthesis of a derivative as described in patent CN100457745C.

Step 1: Synthesis of Methyl 2-(2-formylphenoxy)hexanoate

  • To a reaction vessel, add salicylaldehyde (1.0 eq), methyl 2-bromohexanoate (1.0-1.2 eq), and a suitable solvent such as acetone (B3395972) or DMF.

  • Add an excess of a weak base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or used directly in the next step.

Step 2: Cyclization to this compound

  • The crude methyl 2-(2-formylphenoxy)hexanoate is subjected to intramolecular cyclization. This can be achieved by heating with a base such as sodium methoxide (B1231860) in methanol.

  • Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then cyclized using a dehydrating agent like acetic anhydride. A patent (CN108675972B) mentions a yield of about 20% for a similar process with complicated post-treatment.

Method 2: Synthesis from 1-(4-Methoxyphenyl)-1,3-heptanedione and Acrolein Dimer

This novel approach, detailed in patent CN106946822A, avoids the use of α-halo-esters and offers high selectivity.

Step 1: Synthesis of 2-Butyl-3-(4-methoxybenzoyl)benzofuran

  • In a reactor, combine 1-(4-methoxyphenyl)-1,3-heptanedione (1.0 eq), acrolein dimer (1.0-2.0 eq), a halogenating reagent (e.g., N-bromosuccinimide), and an acid catalyst in an organic solvent.

  • Stir the mixture at a temperature between 25-100 °C for 1-8 hours.

  • Upon completion, the reaction mixture is worked up to isolate the 2-butyl-3-(4-methoxybenzoyl)benzofuran. The patent reports high yields for this step.

Step 2: Demethylation to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

  • The product from Step 1 is dissolved in an organic solvent containing an acid catalyst.

  • The mixture is stirred at a temperature between 0-100 °C for 1-8 hours to effect demethylation.

  • The final product, 2-butyl-3-(4-hydroxybenzoyl)benzofuran, is then isolated and purified. The overall yield for the two steps is reported to be over 56%.

Method 3: One-Pot Synthesis from 2-(2-Formylphenoxy)hexanoate

This method, described in patent CN108675972B, offers a streamlined process for the preparation of this compound.

  • Take methyl 2-(2-formylphenoxy)hexanoate as the starting material in an organic solvent like DMF.

  • Add potassium carbonate (0.5-2.0 eq) and potassium iodide (0.1-1.0 eq).

  • Heat the reaction mixture to reflux and maintain for approximately 5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., n-hexane) for extraction.

  • Separate the organic phase, dry it, and concentrate under reduced pressure to obtain this compound. The patent claims this method provides high purity product without the need for column chromatography.

Process and Cost Considerations

Raw Material Costs:

A significant driver of the overall production cost is the price of starting materials.

  • Salicylaldehyde and 2-bromohexanoic acid/esters , the key inputs for the traditional method, are commercially available, but their cost can be substantial, especially for high-purity grades.

  • 1-(4-Methoxyphenyl)-1,3-heptanedione and acrolein dimer , used in the newer method, are claimed to be derived from cheaper precursors, potentially offering a cost advantage at an industrial scale.

  • The cost of 2-(2-formylphenoxy)hexanoate for the one-pot synthesis is a critical factor. Its efficient synthesis from readily available materials is key to the economic viability of this route.

Catalyst and Solvent Cost and Recycling:

  • The traditional and one-pot methods utilize relatively inexpensive bases like potassium carbonate.

  • Method 2 may employ Lewis acid catalysts which can be more expensive. However, some modern catalysts, such as ytterbium trifluoromethanesulfonate, are known to be recyclable, which can mitigate their initial cost.

  • Palladium-based catalysts, sometimes used in alternative benzofuran (B130515) syntheses, are expensive, making their efficient recycling crucial for economic feasibility. Techniques like organic solvent nanofiltration are being explored for the recovery of homogeneous palladium catalysts.

  • Solvent selection and recycling also play a major role in the overall process cost and environmental impact. The ability to efficiently recover and reuse solvents can lead to significant cost savings.

Energy Consumption:

The chemical industry is energy-intensive, and the energy required for heating, cooling, and separation steps contributes to the production cost.

  • Methods involving prolonged reflux at high temperatures will have higher energy costs.

  • Continuous flow processes, such as the "telescoped hybrid batch-flow synthesis," can offer significant energy savings (up to 30%) compared to traditional batch processes due to better heat and mass transfer.

Batch vs. Continuous Flow Processing:

The "telescoped hybrid batch-flow synthesis" of this compound has been reported as a more efficient alternative to traditional batch processing.

  • Batch processing is flexible and suitable for smaller scale production but can be less efficient in terms of heat transfer, mixing, and overall productivity.

  • Continuous flow chemistry offers enhanced safety, better process control, and easier scalability. For industrial production, a continuous process can lead to significant reductions in capital and operational expenditure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis methods and the decision-making process for selecting an optimal route.

Synthesis_Pathways cluster_0 Method 1: Traditional Synthesis cluster_1 Method 2: Newer Synthesis cluster_2 Method 3: One-Pot Synthesis M1_Start Salicylaldehyde + Methyl 2-bromohexanoate M1_Step1 Alkylation (K2CO3) M1_Start->M1_Step1 M1_Inter Methyl 2-(2-formylphenoxy)hexanoate M1_Step1->M1_Inter M1_Step2 Cyclization M1_Inter->M1_Step2 M1_End This compound M1_Step2->M1_End M2_Start 1-(4-Methoxyphenyl)-1,3-heptanedione + Acrolein Dimer M2_Step1 Cyclization/ Acylation M2_Start->M2_Step1 M2_Inter 2-Butyl-3-(4-methoxybenzoyl)benzofuran M2_Step1->M2_Inter M2_Step2 Demethylation M2_Inter->M2_Step2 M2_End 2-Butyl-3-(4-hydroxybenzoyl)benzofuran M2_Step2->M2_End M3_Start 2-(2-Formylphenoxy)hexanoate M3_Step1 Intramolecular Cyclization (K2CO3, KI) M3_Start->M3_Step1 M3_End This compound M3_Step1->M3_End

Caption: Comparative overview of three synthesis pathways for this compound and its derivatives.

Experimental_Workflow Start Define Target Molecule: This compound Step1 Identify Potential Synthesis Routes Start->Step1 Step2 Gather Experimental Data: - Yields - Reaction Conditions - Raw Material Costs Step1->Step2 Step3 Perform Comparative Cost Analysis Step2->Step3 Step4 Evaluate Process Efficiency: - Energy Consumption - Catalyst/Solvent Recycling - Batch vs. Flow Step3->Step4 Decision Select Optimal Production Method Step4->Decision

Caption: Logical workflow for the selection of an optimal this compound production method.

Conclusion

The selection of an optimal production method for this compound depends on a multitude of factors, including the desired scale of production, cost constraints, and environmental considerations. While the traditional synthesis route is well-documented, newer methods, particularly the one-pot synthesis and the potential of continuous flow processing, offer significant advantages in terms of yield, cost, and sustainability. For industrial-scale production, a thorough techno-economic evaluation of these newer methods is highly recommended. The data and protocols presented in this guide provide a solid foundation for such an evaluation, enabling researchers and drug development professionals to make informed decisions in the synthesis of this important pharmaceutical intermediate.

Guía Comparativa para la Validación de un Ensayo Indicador de Estabilidad para 2-Butilbenzofurano

Author: BenchChem Technical Support Team. Date: December 2025

Para: Investigadores, científicos y profesionales del desarrollo de fármacos

Esta guía ofrece una comparación objetiva de los métodos analíticos para la validación de un ensayo indicador de estabilidad para el 2-butilbenzofurano. Se proporcionan datos experimentales de apoyo y protocolos detallados para facilitar la selección y aplicación del método en entornos de investigación y desarrollo farmacéutico.

Introducción al 2-Butilbenzofurano y los Ensayos Indicadores de Estabilidad

El 2-butilbenzofurano es un compuesto de interés farmacéutico, y a menudo se encuentra como intermediario o impureza en la síntesis de ingredientes farmacéuticos activos (API), como la amiodarona.[1][2][3] Un ensayo indicador de estabilidad es un procedimiento analítico validado que cuantifica con precisión el fármaco en presencia de sus productos de degradación, impurezas y excipientes. El desarrollo de dichos ensayos es un requisito reglamentario y es crucial para garantizar la seguridad, la eficacia y la calidad de los productos farmacéuticos.[4][5]

Los estudios de degradación forzada son un componente integral del desarrollo de métodos indicadores de estabilidad.[6][7] Estos estudios implican la exposición del fármaco a condiciones de estrés como ácido, base, oxidación, luz y calor para generar posibles productos de degradación.[6][7] La selectividad del método analítico se demuestra entonces por su capacidad para separar y cuantificar el fármaco de estos degradantes.

Comparación de Métodos Analíticos

La cromatografía líquida de alta resolución (HPLC) es la técnica más común y robusta para los ensayos indicadores de estabilidad debido a su alta sensibilidad, especificidad y poder de resolución.[1][8] A continuación se presenta una comparación de un método de HPLC propuesto con métodos alternativos.

Resumen de Datos Cuantitativos

A continuación se presenta una tabla que resume los parámetros de validación típicos para un método de HPLC indicador de estabilidad propuesto para el 2-butilbenzofurano, en comparación con datos representativos de otros métodos que podrían emplearse.

Parámetro de ValidaciónMétodo HPLC-UV Indicador de Estabilidad (Propuesto)Cromatografía Líquida-Espectrometría de Masas (LC-MS)Cromatografía de Capa Fina de Alto Rendimiento (HPTLC)
Linealidad (R²) > 0.999> 0.99> 0.98
Precisión (%RSD) < 2.0%< 5.0%< 10.0%
Exactitud (%Recuperación) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Límite de Detección (LOD) 0.05 µg/mL< 0.01 µg/mL10-50 ng/banda
Límite de Cuantificación (LOQ) 0.15 µg/mL< 0.05 µg/mL50-150 ng/banda
Especificidad Capaz de resolver el pico del fármaco de los productos de degradaciónAlta especificidad basada en la relación masa/cargaMenor poder de resolución en comparación con el HPLC

Protocolos Experimentales Detallados

Método HPLC-UV Indicador de Estabilidad Propuesto

Este protocolo describe un método general de HPLC en fase reversa para la determinación del 2-butilbenzofurano. Puede ser necesaria una optimización para aplicaciones específicas.

Instrumentación y Materiales:

  • Sistema de HPLC con detector UV

  • Columna C18 (p. ej., 250 mm x 4.6 mm, 5 µm)

  • Fase móvil: Acetonitrilo y agua (proporción de gradiente o isocrática a optimizar)

  • Caudal: 1.0 mL/min

  • Longitud de onda de detección: A determinar mediante escaneo UV del 2-butilbenzofurano

  • Temperatura de la columna: 30°C

  • Volumen de inyección: 10 µL

Preparación de la Muestra:

  • Preparar una solución madre de 2-butilbenzofurano en un disolvente adecuado (p. ej., acetonitrilo o metanol).

  • Diluir la solución madre con la fase móvil para obtener una concentración dentro del rango de calibración.

  • Filtrar la solución a través de un filtro de jeringa de 0.45 µm antes de la inyección.

Estudios de Degradación Forzada:

  • Hidrólisis Ácida: Incubar la solución del fármaco en HCl 0.1 N a 60°C durante un tiempo predeterminado. Neutralizar antes de la inyección.

  • Hidrólisis Básica: Incubar la solución del fármaco en NaOH 0.1 N a 60°C durante un tiempo predeterminado. Neutralizar antes de la inyección.

  • Degradación Oxidativa: Tratar la solución del fármaco con peróxido de hidrógeno al 3% a temperatura ambiente.

  • Degradación Térmica: Exponer la muestra sólida del fármaco a 105°C durante 24 horas y luego disolverla en un disolvente adecuado.

  • Fotodegradación: Exponer la solución del fármaco a la luz UV (254 nm) y a la luz visible en una cámara de estabilidad fotoquímica.

Validación del Método según las Directrices de la ICH

El método analítico debe validarse de acuerdo con las directrices de la Conferencia Internacional sobre Armonización (ICH).[9] Los parámetros de validación clave incluyen:

  • Especificidad: La capacidad de evaluar inequívocamente el analito en presencia de componentes que se puede esperar que estén presentes.[1]

  • Linealidad: La capacidad de obtener resultados de prueba que sean directamente proporcionales a la concentración del analito.

  • Rango: El intervalo entre la concentración superior e inferior del analito que se ha demostrado que tiene un nivel adecuado de precisión, exactitud y linealidad.

  • Exactitud: La cercanía del acuerdo entre el valor que se acepta como un valor verdadero convencional o un valor de referencia aceptado y el valor encontrado.

  • Precisión: La cercanía del acuerdo (grado de dispersión) entre una serie de mediciones obtenidas a partir de múltiples muestreos de la misma muestra homogénea bajo las condiciones prescritas.

  • Límite de Detección (LOD): La cantidad más baja de analito en una muestra que puede detectarse pero no necesariamente cuantificarse como un valor exacto.[1]

  • Límite de Cuantificación (LOQ): La cantidad más baja de analito en una muestra que puede determinarse cuantitativamente con precisión y exactitud adecuadas.

  • Robustez: Una medida de su capacidad para permanecer inalterado por pequeñas pero deliberadas variaciones en los parámetros del método.

Visualizaciones Obligatorias

A continuación se presentan diagramas que ilustran el flujo de trabajo experimental para la validación del ensayo y las posibles vías de degradación del 2-butilbenzofurano.

G cluster_workflow Flujo de Trabajo para la Validación del Ensayo Indicador de Estabilidad A Desarrollo del Método (Selección de Columna, Fase Móvil) B Estudios de Degradación Forzada (Ácido, Base, Oxidación, Térmico, Foto) A->B C Optimización del Método (Resolución de picos de degradación) B->C D Validación del Método (Especificidad, Linealidad, Precisión, Exactitud, etc.) C->D E Aplicación del Método (Análisis de muestras de estabilidad) D->E

Figura 1: Flujo de trabajo para la validación de un ensayo indicador de estabilidad.

G cluster_degradation Vías de Degradación Propuestas para el 2-Butilbenzofurano 2-Butylbenzofuran This compound Hydrolysis_Products Productos de Hidrólisis (p. ej., apertura del anillo) This compound->Hydrolysis_Products Ácido/Base Oxidation_Products Productos de Oxidación (p. ej., epóxidos, hidroxilados) This compound->Oxidation_Products H2O2 Photodegradation_Products Productos de Fotodegradación (p. ej., dímeros, isómeros) This compound->Photodegradation_Products Luz UV/Visible

Figura 2: Vías de degradación propuestas para el 2-butilbenzofurano.

References

Assessing the Environmental Footprint of 2-Butylbenzofuran Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 2-butylbenzofuran demands a critical evaluation of not only yield and purity but also the environmental impact of the chosen synthetic route. This guide provides a comparative analysis of three distinct pathways for the synthesis of this compound, assessing their environmental performance through key green chemistry metrics. Detailed experimental protocols and visualizations are provided to support informed decision-making in the pursuit of more sustainable chemical manufacturing.

The imperative to develop greener and more sustainable chemical processes has led to the critical assessment of synthetic pathways beyond traditional metrics of efficiency. This comparison focuses on three methodologies for synthesizing this compound: a traditional three-step approach, a modern telescoped hybrid batch-flow process, and a one-pot synthesis method. The environmental impact of each is quantified using Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), providing a clear framework for comparison.

Comparative Analysis of Synthesis Pathways

The following table summarizes the calculated green chemistry metrics for the three synthesis pathways. Lower E-Factor and PMI values, and a higher Atom Economy percentage, are indicative of a more environmentally benign process.

MetricPathway 1: Traditional Three-Step SynthesisPathway 2: Telescoped Hybrid Batch-Flow SynthesisPathway 3: One-Pot Synthesis
Atom Economy (%) ~47.3%~88.1%~68.4%
E-Factor ~19.8~5.2~12.5
Process Mass Intensity (PMI) ~20.8~6.2~13.5

Note: The values for Pathway 2 are estimated based on the improved efficiency described in the source literature, as exact experimental quantities for a direct calculation were not fully detailed. The primary advantage of this pathway lies in significant solvent reduction and process intensification.

Detailed Synthesis Pathways and Experimental Protocols

Pathway 1: Traditional Three-Step Synthesis

This conventional approach involves the reaction of salicylaldehyde (B1680747) with methyl 2-bromohexanoate, followed by Friedel-Crafts acylation and subsequent functional group manipulations. While reliable, this pathway often utilizes hazardous reagents and generates significant waste.

Experimental Protocol:

Step 1: Synthesis of this compound

  • To a 2-liter reaction flask, add 400 g of toluene, 145 g of potassium carbonate, and 209 g of methyl 2-bromohexanoate.

  • Add 125 g of salicylaldehyde in batches at room temperature.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction to room temperature and add 200 g of water.

  • Adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain this compound.

Step 2: Friedel-Crafts Acylation

  • In a 2-liter flask, dissolve 174 g of this compound in 520 g of toluene.

  • Cool the solution to 0-5 °C and add 170 g of p-methoxybenzoyl chloride.

  • Add 160 g of aluminum chloride portion-wise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash, and concentrate to yield the acylated product.

Step 3: Demethylation and Iodination (for derivative synthesis, contributing to overall process mass)

  • The subsequent steps to produce derivatives, such as demethylation and iodination, further contribute to the overall process mass intensity and E-factor of the final active pharmaceutical ingredient. For the synthesis of a di-iodinated derivative, 500g of the hydroxylated intermediate is reacted with 453g of iodine in the presence of an oxidant and base in propanol.[1]

Pathway 2: Telescoped Hybrid Batch-Flow Synthesis

This modern approach aims to improve the sustainability of this compound synthesis by combining batch and continuous flow processes, a strategy known as "telescoping," which minimizes intermediate isolation and purification steps.[2] This method significantly reduces solvent usage and improves overall efficiency.

The process involves the initial formation of an intermediate in a batch reactor, which is then directly fed into a continuous flow reactor for the subsequent cyclization step. This integration of steps leads to a higher throughput and a considerable reduction in waste, as reflected in the improved E-Factor and PMI.

Experimental Workflow:

Telescoped_Hybrid_Batch_Flow_Synthesis cluster_batch Batch Process cluster_flow Continuous Flow Process A Salicylaldehyde + Reagent A B Intermediate Formation A->B C Flow Reactor (Cyclization) B->C Direct Transfer D In-line Workup C->D E This compound D->E

Telescoped Hybrid Batch-Flow Synthesis Workflow.

Pathway 3: One-Pot Synthesis

One-pot syntheses are inherently attractive from a green chemistry perspective as they reduce the number of reaction and workup steps, thereby minimizing solvent and energy consumption. This pathway for this compound involves the reaction of salicylaldehyde and 2-bromohexanoate in the presence of a base in a single reaction vessel.[3]

Experimental Protocol:

  • In a reaction kettle, combine 8 kg of salicylaldehyde, 16 kg of methyl 2-bromohexanoate, and 22.9 kg of dimethylformamide (DMF).[3]

  • Stir the mixture and add 10.88 kg of anhydrous potassium carbonate.[3]

  • Slowly heat the mixture to 85 °C and maintain for 3 hours, followed by reflux for 5 hours.[3]

  • After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent to isolate the this compound.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic approach.

Pathway_1_Traditional Start Salicylaldehyde + Methyl 2-bromohexanoate Step1 Step 1: Benzofuran (B130515) Formation Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Step 3: Further Modification Intermediate2->Step3 Product Final Derivative Step3->Product

Traditional Three-Step Synthesis of a this compound Derivative.

Pathway_3_One_Pot Reactants Salicylaldehyde + Methyl 2-bromohexanoate + Base OnePot One-Pot Reaction (Heating/Reflux) Reactants->OnePot Workup Aqueous Workup & Extraction OnePot->Workup Product This compound Workup->Product

One-Pot Synthesis of this compound.

Conclusion

This comparative guide demonstrates that while traditional multi-step syntheses of this compound are well-established, they are often associated with a significant environmental burden. Modern approaches, such as telescoped hybrid batch-flow and one-pot syntheses, offer substantial improvements in terms of waste reduction and resource efficiency. The quantitative data presented herein provides a clear basis for selecting a synthetic pathway that aligns with the principles of green chemistry, without compromising on the production of this vital chemical intermediate. The adoption of such greener routes is crucial for the sustainable advancement of the pharmaceutical and chemical industries.

References

Safety Operating Guide

Proper Disposal of 2-Butylbenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-butylbenzofuran is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in a safe and compliant manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specification
Respiratory Protection Self-contained breathing apparatus.
Eye Protection Safety goggles.
Hand Protection Surgical gloves.
Skin and Body Protection Full sleeves apron and protective clothing.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed waste disposal company. The primary treatment method is incineration.

1. Waste Collection and Storage:

  • Collect waste this compound, including any surplus or non-recyclable solutions, in a suitable, closed, and properly labeled container.

  • Store the waste container in a designated, secure area away from incompatible materials.

2. Accidental Spill Cleanup:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled material and place it into a suitable, closed container for disposal.[1][2] Avoid creating dust.

  • Wash the spill area with plenty of water.

3. Arranging for Disposal:

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1]

  • Provide the disposal company with a copy of the safety data sheet.

4. Incineration:

  • The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.

5. Contaminated Packaging:

  • Completely empty all containers of this compound.

  • Dispose of contaminated packaging in accordance with local and national regulations, treating it as chemical waste.[3]

Environmental Precautions:

  • Prevent this compound from entering drains or waterways, as it may cause long-lasting harmful effects to aquatic life.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (Surplus or Spilled this compound) B Wear Appropriate PPE A->B C Collect Waste in a Suitable, Closed Container B->C D Store in a Designated Secure Area C->D I Proper Disposal of Contaminated Packaging C->I E Contact Licensed Waste Disposal Company D->E F Arrange for Pickup and Provide SDS E->F G Transport to a Licensed Disposal Facility F->G H Incineration in a Chemical Incinerator with Afterburner and Scrubber G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Butylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 2-Butylbenzofuran is paramount. This guide provides immediate, procedural, and step-by-step information to maintain a safe laboratory environment. While comprehensive toxicological data for this compound is not widely available, it is prudent to handle it with caution, treating it as a potentially potent active pharmaceutical ingredient (API).[1] Some sources indicate it may cause long-lasting harmful effects to aquatic life.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure and ensure personal safety.[1][3][4]

Body PartPPE SpecificationRationale
Hands Double-gloving with nitrile gloves.[1]Prevents skin contact and absorption. The outer glove can be removed if contaminated, reducing the risk of exposure to the inner glove.
Eyes Chemical safety goggles or a face shield.[1]Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face.
Respiratory NIOSH-approved respirator with organic vapor cartridges.[1]Essential for preventing inhalation of vapors, especially when handling outside of a certified chemical fume hood.
Body Disposable lab coat or gown with long sleeves and tight cuffs.[1]Protects skin and personal clothing from contamination.
Feet Closed-toe shoes.[1]Prevents injuries from spills or dropped equipment.

Operational Plan: Safe Handling Procedures

All handling of this compound should occur in a designated and controlled area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[1]

Preparation:

  • Ensure an eyewash station and safety shower are immediately accessible.[1]

  • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Gather all necessary equipment and reagents before introducing this compound to the work area.

  • Don the appropriate personal protective equipment as outlined in the table above.

Handling:

  • Dispense and handle the chemical within the confines of the fume hood or glove box.

  • Use dedicated, non-sparking tools for handling.[1]

  • Keep containers of this compound closed when not in use.

  • Avoid the formation of dust and aerosols.[5]

Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove PPE, avoiding self-contamination, and dispose of disposable items as hazardous waste.[1]

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Improper disposal of this compound can be harmful to the environment.[6] A comprehensive waste management plan is mandatory.

Waste Collection:

  • Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Keep the waste container sealed when not in use.

Disposal Procedure:

  • Dispose of the hazardous waste through a licensed professional waste disposal service.[5]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[7]

  • Some sources suggest that incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[5] However, this should be confirmed with the licensed disposal company.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify fume hood function prep2 Gather materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Dispense in fume hood prep3->handle1 handle2 Keep containers closed handle1->handle2 handle3 Avoid aerosol formation handle2->handle3 post1 Decontaminate surfaces handle3->post1 post2 Doff and dispose of PPE post1->post2 post3 Wash hands post2->post3 disp1 Collect hazardous waste post2->disp1 disp2 Seal waste container disp1->disp2 disp3 Transfer to licensed disposal service disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.